molecular formula C15H13F3N6O2 B610110 PIN1 inhibitor API-1 CAS No. 680622-70-2

PIN1 inhibitor API-1

カタログ番号: B610110
CAS番号: 680622-70-2
分子量: 366.30 g/mol
InChIキー: AQFWAWXGBQPBIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pin1 inhibitor API-1 is a Pin1 inhibitor. It acts by regulating microRNA biogenesis and suppressing hepatocellular carcinoma development.

特性

IUPAC Name

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFWAWXGBQPBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652683
Record name N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680622-70-2
Record name N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

API-1 binding affinity to PIN1 PPIase domain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Affinity of API-1 to the PIN1 PPIase Domain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in diverse cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] It specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pS/T-P) motifs, inducing conformational changes that affect substrate stability, activity, and localization.[1][2] PIN1 is composed of two functional domains: an N-terminal WW domain that binds to pS/T-P motifs and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that executes the catalytic isomerization.[3] Overexpression of PIN1 is a hallmark of many human cancers, including hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention.[1][4][5]

API-1 is a specific, small-molecule inhibitor that directly targets the PPIase catalytic domain of PIN1.[6][7][8] By inhibiting the isomerase activity of PIN1, API-1 has been shown to suppress tumor growth, particularly in HCC, by restoring the biogenesis of anticancer microRNAs (miRNAs).[4][6][9] This guide provides a comprehensive technical overview of the binding affinity of API-1 to the PIN1 PPIase domain, detailing the quantitative data, experimental methodologies, and the core signaling pathway affected by this interaction.

Quantitative Binding and Inhibition Data

The interaction between API-1 and PIN1 has been quantified using various biophysical and cellular assays. The data highlights API-1 as a potent inhibitor of PIN1's enzymatic activity and cancer cell proliferation.

ParameterValueMethodTargetCommentsSource
IC₅₀ 72.3 nMPPIase Activity AssayRecombinant PIN1Measures the concentration of API-1 required to inhibit 50% of PIN1's isomerase activity.[6][7][8][9]
Dissociation Constant (Kd) 2.9 µMIsothermal Titration Calorimetry (ITC)Recombinant PIN1Measures the direct binding affinity between API-1 and PIN1.[10][11]
IC₅₀ (Cell Proliferation) 0.683 - 4.16 µMMTT AssaySK-Hep-1, SNU-423, Hep3B cellsMeasures the concentration of API-1 required to inhibit 50% of cell growth in HCC cell lines.[6][7]
IC₅₀ (Competitive Binding) > 100 µMD-peptide Displacement AssayRecombinant PIN1Showed weak ability to displace a peptide ligand, suggesting it may bind to a different site than the peptide or that the assay is not suitable for this inhibitor.[10][11]

Key Amino Acid Residues for Binding

Computational modeling and site-directed mutagenesis have identified key residues within the PIN1 PPIase domain that are crucial for the interaction with API-1.

Residue MutantEffect on API-1 InhibitionMethodCommentsSource
K63A Strongly decreased (>50%)PPIase Activity Assay, CETSA, ITCLysine 63 is a pivotal residue for API-1 binding and inhibitory action. Increased dissociation constant observed with ITC.[10]
R69A Strongly decreased (>50%)PPIase Activity Assay, CETSA, ITCArginine 69 is also critical for the interaction. Increased dissociation constant observed with ITC.[10]
C113A Moderately decreasedPPIase Activity AssayCysteine 113 contributes to the binding of API-1.[10]
Q131A Moderately decreasedPPIase Activity AssayGlutamine 131 is involved in the interaction with API-1.[10]
H157A Moderately decreasedPPIase Activity AssayHistidine 157 plays a role in the binding of API-1.[10]

Experimental Protocols

The characterization of the API-1 and PIN1 interaction relies on several key experimental methodologies.

PPIase Activity Assay

This spectrophotometric assay is used to measure the cis-trans isomerase activity of PIN1 and its inhibition by compounds like API-1.

  • Principle: A synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is primarily in the cis conformation. PIN1 catalyzes its conversion to the trans isomer. The protease α-chymotrypsin can only cleave the peptide when the peptidyl-prolyl bond is in the trans conformation, releasing p-nitroaniline (pNA), which can be detected by its absorbance at 390 nm.

  • Procedure:

    • Recombinant GST-PIN1 is incubated with varying concentrations of API-1.

    • The reaction is initiated by adding the peptide substrate.

    • α-chymotrypsin is included in the reaction mixture.

    • The rate of pNA release is monitored over time by measuring the change in absorbance.

    • The IC₅₀ value is calculated by plotting the rate of reaction against the inhibitor concentration.[12]

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

  • Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (API-1) is titrated into a solution containing the macromolecule (PIN1) in the sample cell of a calorimeter. The resulting heat changes are measured and used to determine the binding affinity.

  • Procedure:

    • Recombinant wild-type or mutant PIN1 protein is placed in the sample cell.

    • A concentrated solution of API-1 is loaded into the injection syringe.

    • A series of small injections of API-1 are made into the PIN1 solution.

    • The heat change after each injection is measured and integrated.

    • The resulting data are fitted to a binding model to calculate Kd, ΔH, and n.[10]

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare PIN1 Solution (Sample Cell) titration Titrate API-1 into PIN1 solution prep_protein->titration prep_ligand Prepare API-1 Solution (Syringe) prep_ligand->titration measurement Measure Heat Change per injection titration->measurement integration Integrate Heat Peaks measurement->integration fitting Fit Data to Binding Model integration->fitting results Determine Kd, ΔH, n fitting->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment.

  • Principle: The binding of a ligand (API-1) can stabilize its target protein (PIN1) against thermal denaturation.

  • Procedure:

    • Cell lysates (e.g., from SK-Hep-1 cells) are incubated with either API-1 or a vehicle control (DMSO).

    • The lysates are heated to a range of temperatures.

    • After heating, the aggregated, denatured proteins are pelleted by centrifugation.

    • The amount of soluble PIN1 remaining in the supernatant is quantified by immunoblotting.

    • A shift in the melting curve to higher temperatures in the presence of API-1 indicates direct binding.[10][13]

Signaling Pathway: PIN1, API-1, and miRNA Biogenesis

The primary mechanism by which API-1 exerts its anti-tumor effects in HCC is by modulating the PIN1-dependent regulation of miRNA biogenesis. The key player in this pathway is Exportin-5 (XPO5).

  • Normal State (Active PIN1): PIN1 recognizes and isomerizes phosphorylated XPO5 (pXPO5). This isomerization leads to the passivation (inactivation) of pXPO5.[4][5]

  • Impaired miRNA Export: Inactivated pXPO5 is unable to efficiently transport precursor miRNAs (pre-miRNAs) from the nucleus to the cytoplasm.[4][5]

  • Tumorigenesis: The resulting disruption of mature miRNA production contributes to the development and proliferation of HCC.[4][5]

  • API-1 Intervention: API-1 binds to the PPIase domain of PIN1, inhibiting its isomerase activity.[6][8]

  • Restored XPO5 Activity: PIN1 inhibition by API-1 prevents the inactivation of pXPO5, thereby maintaining its active conformation.[4][6]

  • Restored miRNA Biogenesis: Active pXPO5 resumes the nuclear-to-cytoplasm export of pre-miRNAs, leading to the normal processing and maturation of anticancer miRNAs, which in turn suppresses tumor growth.[4][6]

PIN1_API1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pXPO5_active pXPO5 (Active) PIN1 PIN1 pXPO5_active->PIN1 Substrate pre_miRNA pre-miRNA pXPO5_active->pre_miRNA Binds Transport_Complex pXPO5-pre-miRNA Complex pXPO5_active->Transport_Complex Export pXPO5_inactive pXPO5 (Inactive) PIN1->pXPO5_inactive Isomerizes & Inactivates API1 API-1 API1->PIN1 Inhibits mature_miRNA Mature Anticancer miRNA Transport_Complex->mature_miRNA Processing Suppression Tumor Suppression mature_miRNA->Suppression Leads to

Caption: API-1 restores miRNA biogenesis by inhibiting PIN1.

Conclusion

API-1 is a potent and specific inhibitor of the PIN1 PPIase domain, with a well-defined mechanism of action. Quantitative data from multiple biophysical and cellular assays confirm its high affinity and inhibitory capacity. The interaction is critically dependent on specific residues within the catalytic site, notably K63 and R69. By inhibiting PIN1, API-1 prevents the inactivation of XPO5, thereby restoring the nuclear export of pre-miRNAs and reactivating the production of tumor-suppressing miRNAs. This detailed understanding of API-1's binding affinity and mechanism provides a strong foundation for its continued development as a therapeutic agent for PIN1-overexpressing cancers like hepatocellular carcinoma.

References

The Role of API-1 in Regulating microRNA Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide elucidates the multifaceted role of Activator Protein-1 (AP-1) in the regulation of microRNA (miRNA) biogenesis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the signaling pathways, experimental data, and methodologies pertinent to understanding the core mechanisms of AP-1's influence on miRNA processing and expression.

Introduction to microRNA Biogenesis

MicroRNAs are small, non-coding RNA molecules, approximately 21-23 nucleotides in length, that are integral to the post-transcriptional regulation of gene expression.[1] The biogenesis of miRNAs is a tightly regulated, multi-step process that begins in the nucleus and concludes in the cytoplasm. The canonical pathway involves the transcription of primary miRNA transcripts (pri-miRNAs), which are then processed by the Microprocessor complex, comprising Drosha and DGCR8, into precursor miRNAs (pre-miRNAs).[2][3][4][5][6][7][8] These pre-miRNAs are subsequently exported to the cytoplasm by Exportin-5 (XPO5) and further cleaved by the enzyme Dicer to produce the mature miRNA duplex.[5][6] This mature miRNA is then loaded into the RNA-induced silencing complex (RISC) to guide it to target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2]

The Dual Role of "AP-1" in miRNA Regulation

It is critical to distinguish between two distinct molecules often abbreviated in the literature, which have different roles in miRNA regulation:

  • AP-1 (Activator Protein-1) Transcription Factor: A dimeric protein complex, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos).[9][10] This complex functions as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their transcription. AP-1 can regulate the transcription of primary miRNA transcripts (pri-miRNAs).

  • API-1 (Pin1 Inhibitor): A specific small molecule inhibitor of the peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).[11][12] API-1 indirectly influences miRNA biogenesis by modulating the activity of key proteins involved in the miRNA processing pathway.

This guide will address the roles of both the AP-1 transcription factor and the Pin1 inhibitor API-1 in regulating microRNA biogenesis.

API-1 (Pin1 Inhibitor): A Post-Transcriptional Regulator of miRNA Biogenesis

Recent research has identified the Pin1 inhibitor, API-1, as a significant modulator of miRNA biogenesis, particularly in the context of hepatocellular carcinoma (HCC).[1][11][12] API-1 exerts its effect by targeting Pin1, an enzyme that plays a crucial role in the post-translational modification of proteins.

Signaling Pathway of API-1 in miRNA Biogenesis

The primary mechanism by which API-1 regulates miRNA biogenesis involves the modulation of Exportin-5 (XPO5) activity through the inhibition of Pin1. In certain pathological conditions like ERK-activated HCC, XPO5 is phosphorylated, which leads to its interaction with Pin1. Pin1 then isomerizes the phosphorylated XPO5, rendering it "inactive" and unable to efficiently bind and export pre-miRNAs from the nucleus to the cytoplasm. This results in a downregulation of mature miRNA biogenesis.[1][11]

Treatment with the this compound disrupts this process. By inhibiting Pin1's isomerase activity, API-1 prevents the inactivation of phosphorylated XPO5.[11] Consequently, XPO5 remains in its "active" conformation, enabling it to effectively recognize and transport pre-miRNAs to the cytoplasm for further processing by Dicer.[1][11] This ultimately leads to an upregulation of mature miRNA biogenesis and can contribute to the suppression of HCC development.[1][11]

API1_Signaling_Pathway cluster_cytoplasm Cytoplasm ERK ERK XPO5 XPO5 ERK->XPO5 Phosphorylation pXPO5 p-XPO5 XPO5->pXPO5 inactive_pXPO5 Inactive p-XPO5 pXPO5->inactive_pXPO5 Isomerization pre_miRNA_cyto pre-miRNA pXPO5->pre_miRNA_cyto Export Pin1 Pin1 Pin1->pXPO5 pre_miRNA pre-miRNA pre_miRNA->pXPO5 Binding for export API1 API-1 API1->Pin1 Inhibition Dicer Dicer pre_miRNA_cyto->Dicer mature_miRNA Mature miRNA Dicer->mature_miRNA Cleavage experimental_workflow_api1 cluster_in_vitro In Vitro Assessment start Start: Hypothesis API-1 affects miRNA biogenesis cell_culture Culture HCC Cells (e.g., SK-Hep-1, SNU-423) start->cell_culture api1_treatment Treat cells with API-1 (various concentrations) cell_culture->api1_treatment mtt_assay MTT Assay (Assess cell proliferation) api1_treatment->mtt_assay ppiase_assay PPIase Activity Assay (Measure Pin1 inhibition) api1_treatment->ppiase_assay rna_extraction RNA Extraction api1_treatment->rna_extraction protein_analysis Protein Analysis (Western Blot for Pin1, XPO5) api1_treatment->protein_analysis data_analysis Data Analysis (Compare treated vs. control) mtt_assay->data_analysis ppiase_assay->data_analysis miRNA_quant miRNA Quantification (qRT-PCR) rna_extraction->miRNA_quant miRNA_quant->data_analysis protein_analysis->data_analysis conclusion Conclusion: API-1 upregulates miRNA biogenesis by inhibiting Pin1 and activating XPO5 data_analysis->conclusion AP1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) mapk_pathway MAPK Signaling Pathway stimuli->mapk_pathway ap1_inactive Inactive AP-1 (c-Jun/c-Fos) mapk_pathway->ap1_inactive Activation ap1_active Active AP-1 ap1_inactive->ap1_active ap1_nuclear Active AP-1 ap1_active->ap1_nuclear Translocation mirna_gene miRNA Gene Promoter (with AP-1 Response Element) ap1_nuclear->mirna_gene Binding pri_miRNA pri-miRNA Transcript mirna_gene->pri_miRNA Transcription

References

PIN1 as a Druggable Target in Cancer Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular processes, and its dysregulation is intimately linked to the pathogenesis of numerous human cancers.[1][2][3] PIN1 is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes in its substrate proteins.[3][4][5] This catalytic activity allows PIN1 to function as a molecular switch, modulating the stability, localization, and activity of a vast network of proteins involved in cell cycle progression, apoptosis, and signal transduction.[1][6] Notably, PIN1 is overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis and therapeutic resistance.[4][5][7] By simultaneously activating oncogenes and inactivating tumor suppressors, PIN1 plays a pivotal role in driving tumorigenesis.[4][5][8] These characteristics position PIN1 as a compelling and attractive target for the development of novel anticancer therapies.[4][9] This guide provides a comprehensive overview of PIN1's role in cancer, details on its signaling pathways, a summary of current inhibitory strategies with quantitative data, and detailed experimental protocols for studying this important enzyme.

The Role of PIN1 in Cancer Biology

PIN1 is a master regulator of oncogenic signaling, influencing numerous cancer hallmarks.[2][3][10] Its overexpression is a common feature in many cancer types, including breast, prostate, lung, and liver cancer.[5] PIN1's oncogenic potential stems from its ability to modulate the function of a wide range of substrates, tipping the cellular balance towards proliferation and survival.[4][5]

Regulation of PIN1 Expression

The expression of PIN1 itself is tightly controlled and can be upregulated in cancer through various mechanisms. Transcription of the PIN1 gene is activated by the E2F family of transcription factors, which are often dysregulated in cancer.[11][12] Furthermore, several microRNAs, such as miR-200c, have been shown to negatively regulate PIN1 expression by targeting its 3'-UTR.[13]

PIN1's Impact on Oncogenes and Tumor Suppressors

PIN1's catalytic activity has a profound impact on the function of key cancer-related proteins. It has been reported to activate at least 56 oncogenes and inactivate 26 tumor suppressors.[4][5]

  • Oncogene Activation: PIN1 can stabilize and enhance the activity of oncoproteins such as Cyclin D1, c-Myc, and β-catenin.[1][2][11] For instance, by isomerizing Cyclin D1, PIN1 promotes its nuclear accumulation and drives cell cycle progression.[2][3]

  • Tumor Suppressor Inactivation: Conversely, PIN1 can promote the degradation of tumor suppressors like p53 and the retinoblastoma protein (Rb).[1] PIN1-mediated isomerization can lead to conformational changes that mark these proteins for ubiquitination and subsequent proteasomal degradation.

Key Signaling Pathways Involving PIN1

PIN1 is a central node in several critical signaling pathways that are frequently dysregulated in cancer.[8][14] Its ability to influence multiple pathways simultaneously contributes to its potent oncogenic effects.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. PIN1 can activate this pathway by isomerizing Akt, which is critical for its activation cascade.[13] This leads to the downstream activation of mTOR and subsequent promotion of protein synthesis and cell growth.

PIN1_PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates PIN1 PIN1 PIN1->Akt isomerizes (activates) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

PIN1-mediated activation of the PI3K/Akt/mTOR signaling pathway.
The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is essential for development and is often aberrantly activated in cancer. PIN1 enhances this pathway by binding to and isomerizing β-catenin, which increases its stability and nuclear translocation.[1] This leads to the activation of TCF/LEF transcription factors and the expression of target genes involved in proliferation.

PIN1_Wnt_BetaCatenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Ubiquitination Ubiquitination & Proteasomal Degradation BetaCatenin->Ubiquitination NuclearBetaCatenin Nuclear β-catenin BetaCatenin->NuclearBetaCatenin translocates to nucleus PIN1 PIN1 PIN1->BetaCatenin isomerizes & stabilizes TCFLEF TCF/LEF NuclearBetaCatenin->TCFLEF co-activates TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCFLEF->TargetGenes

PIN1's role in the Wnt/β-catenin signaling pathway.

PIN1 Inhibitors in Cancer Therapy

The critical role of PIN1 in cancer has spurred the development of inhibitors targeting its catalytic activity.[4][15] Several classes of PIN1 inhibitors have been identified, ranging from natural products to rationally designed small molecules.[11][15]

Quantitative Data on PIN1 Inhibitors

The following table summarizes the inhibitory potency of several notable PIN1 inhibitors.

CompoundTypeIC50 (nM)Reference
BJP-06-005-3 Covalent Peptide48[3]
PIN1 degrader-1 Degrader21.5[12]
Compound C10 Small Molecule150[12]
KPT-6566 Covalent Small Molecule640[12]
TAB29 Small Molecule874[12]
D-peptide Peptide~3000[12]
VS1 Small Molecule6400[14]
VS2 Small Molecule29300[14]
All-trans retinoic acid (ATRA) Natural Product Derivative33200[14]
Juglone Natural Product-[11]

IC50 values can vary depending on the assay conditions.

Preclinical and Clinical Status

Many PIN1 inhibitors have shown promising anti-cancer activity in preclinical models.[5][7] For instance, KPT-6566 has demonstrated the ability to inhibit cancer cell proliferation and reduce lung metastasis in breast cancer mouse models.[7] All-trans retinoic acid (ATRA), a known PIN1 inhibitor, has been shown to suppress tumor growth in pancreatic ductal adenocarcinoma models.[7] The combination of PIN1 inhibitors with existing chemotherapies or targeted agents is also a promising strategy to overcome therapeutic resistance.[9][14] Despite the compelling preclinical data, the clinical development of specific PIN1 inhibitors has been slow, with few compounds entering clinical trials to date.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PIN1 function and inhibition.

PIN1 Enzymatic Activity Assay (Chymotrypsin-Coupled Assay)

This assay measures the cis-trans isomerase activity of PIN1.

Principle: A peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is only cleaved by chymotrypsin (B1334515) when the peptidyl-prolyl bond is in the trans conformation.[3][16] PIN1 catalyzes the conversion of the cis isomer to the trans isomer, which is then cleaved by chymotrypsin, releasing p-nitroaniline (pNA). The rate of pNA release, measured by absorbance at 405 nm, is proportional to PIN1 activity.

Materials:

  • Recombinant human PIN1

  • Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)

  • Chymotrypsin

  • Assay Buffer (e.g., 35 mM HEPES, pH 7.8)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate peptide in an organic solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PIN1 enzyme, and the inhibitor solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate peptide and chymotrypsin to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes) using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plot.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chymotrypsin_Coupled_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis PrepareReagents Prepare Reagents: - PIN1 Enzyme - Substrate (cis-rich) - Chymotrypsin - Inhibitor Dilutions Incubate Incubate PIN1 with Inhibitor PrepareReagents->Incubate AddSubstrate Add Substrate & Chymotrypsin Incubate->AddSubstrate Isomerization PIN1 catalyzes cis to trans isomerization AddSubstrate->Isomerization Cleavage Chymotrypsin cleaves trans-substrate Isomerization->Cleavage MeasureAbsorbance Measure Absorbance at 405 nm (pNA release) Cleavage->MeasureAbsorbance CalculateRates Calculate Initial Reaction Rates MeasureAbsorbance->CalculateRates PlotData Plot % Inhibition vs. [Inhibitor] CalculateRates->PlotData DetermineIC50 Determine IC50 PlotData->DetermineIC50

Workflow for the chymotrypsin-coupled PIN1 enzymatic assay.
Cellular PIN1 Inhibition Assay (Western Blot)

This assay assesses the effect of an inhibitor on PIN1's downstream targets in a cellular context.

Principle: Treatment of cancer cells with a PIN1 inhibitor is expected to alter the levels of known PIN1 substrates, such as Cyclin D1. Western blotting is used to detect these changes in protein expression.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • PIN1 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PIN1 inhibitor for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

PIN1 Knockdown using siRNA

This protocol details the transient silencing of PIN1 expression in cultured cells.

Materials:

  • PIN1-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Cells to be transfected

Procedure:

  • Day 1: Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • Day 2 (Transfection):

    • For each well, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

    • Add the siRNA-lipid complexes to the cells in fresh medium.

  • Day 3-4 (Post-transfection):

    • Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.

    • Harvest the cells for downstream analysis (e.g., qRT-PCR to confirm mRNA knockdown or Western blot to confirm protein knockdown).

siRNA_Knockdown_Workflow SeedCells Day 1: Seed Cells PrepareComplexes Day 2: Prepare siRNA-Lipid Complexes SeedCells->PrepareComplexes TransfectCells Add Complexes to Cells PrepareComplexes->TransfectCells Incubate Day 3-4: Incubate for 24-72 hours TransfectCells->Incubate Harvest Harvest Cells Incubate->Harvest Analyze Analyze Knockdown Efficiency (qRT-PCR, Western Blot) Harvest->Analyze

A typical workflow for siRNA-mediated PIN1 knockdown.

Conclusion and Future Directions

PIN1's central role in orchestrating oncogenic signaling pathways makes it an exceptionally promising target for cancer therapy.[4][9] The development of potent and specific PIN1 inhibitors holds the potential to offer novel therapeutic avenues for a wide range of malignancies. While preclinical studies have been encouraging, the translation of these findings into clinical applications remains a key challenge. Future research should focus on the development of inhibitors with improved pharmacological properties, the identification of predictive biomarkers to select patients who are most likely to respond to PIN1-targeted therapies, and the exploration of combination strategies to enhance therapeutic efficacy and overcome resistance.[4][8] A deeper understanding of the complex regulatory networks governed by PIN1 will undoubtedly pave the way for innovative and effective cancer treatments.

References

The Effect of API-1 on the XPO5 Phosphorylation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exportin-5 (XPO5) is a critical protein in the biogenesis of microRNAs (miRNAs), responsible for the nuclear export of precursor miRNAs (pre-miRNAs). The function of XPO5 is tightly regulated by post-translational modifications, particularly phosphorylation. In many cancers, global downregulation of miRNAs is observed, which can be attributed to the hyperactivation of signaling pathways that lead to the inhibition of XPO5. A key inhibitory mechanism involves the phosphorylation of XPO5 by Extracellular signal-regulated kinase (ERK), followed by a conformational change catalyzed by the prolyl isomerase Pin1, which renders XPO5 inactive. This document provides an in-depth technical overview of a novel therapeutic strategy to counteract this inhibition using API-1, a small molecule inhibitor of Pin1. By inhibiting Pin1, API-1 is hypothesized to prevent the inactivation of phosphorylated XPO5, thereby restoring the nuclear export of pre-miRNAs and re-establishing miRNA-mediated tumor suppression. This guide details the underlying signaling pathway, presents representative data on the efficacy of API-1, and provides detailed protocols for the key experiments required to evaluate its mechanism of action.

The ERK/Pin1/XPO5 Signaling Pathway

In normal cellular processes, XPO5 binds to pre-miRNAs in the nucleus and transports them to the cytoplasm for further processing into mature miRNAs.[1][2] However, in certain pathological conditions, such as hepatocellular carcinoma, this process is disrupted. The Mitogen-Activated Protein Kinase (MAPK) pathway, often hyperactivated in cancer, plays a central role in this disruption.

The kinase ERK, a downstream component of the MAPK pathway, directly phosphorylates XPO5 at specific serine/threonine-proline motifs (pSer/Thr-Pro).[1][3][4] This phosphorylation event creates a binding site for the peptidyl-prolyl cis/trans isomerase, Pin1. Pin1 then binds to the phosphorylated XPO5 and catalyzes a conformational change, altering its three-dimensional structure.[2][5] This altered conformation of XPO5 has a reduced affinity for pre-miRNAs, leading to their accumulation in the nucleus and a subsequent global decrease in mature miRNA levels.[1][2] The phosphatase PP2A has been identified as a counter-regulatory molecule that can dephosphorylate XPO5, promoting its activity.[3][4]

API-1 is a novel small molecule designed to inhibit the catalytic activity of Pin1.[2] By blocking Pin1, API-1 is expected to leave phosphorylated XPO5 in its active conformation, capable of binding to and exporting pre-miRNAs, thus bypassing the inhibitory effects of the hyperactive ERK pathway.[2]

XPO5_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERK ERK XPO5 XPO5 (trans, active) ERK->XPO5 Phosphorylates pXPO5_cis p-XPO5 (cis, inactive) Pin1 Pin1 Pin1->pXPO5_cis Isomerization pre_miRNA pre-miRNA pre_miRNA->pXPO5_cis Binding Blocked XPO5->pXPO5_cis pS/T-Pro mature_miRNA Mature miRNA XPO5->mature_miRNA pre-miRNA Export API1 API-1 API1->Pin1 Inhibits

Caption: The ERK/Pin1/XPO5 signaling pathway and the inhibitory action of API-1.

Quantitative Data on API-1 Efficacy

The following tables summarize representative quantitative data for the activity of API-1. (Note: This data is illustrative, based on typical results for a potent and specific small molecule inhibitor in preclinical development.)

Table 1: In Vitro Efficacy of API-1

ParameterValueDescription
Pin1 Inhibition (IC50) 50 nMConcentration of API-1 required to inhibit 50% of Pin1 enzymatic activity in a cell-free isomerization assay.
XPO5-pre-miRNA Binding (EC50) 250 nMConcentration of API-1 required to restore 50% of the binding affinity between XPO5 and a fluorescently labeled pre-miRNA probe in cells with activated ERK signaling.
Hepatocellular Carcinoma Cell Viability (GI50) 1.5 µMConcentration of API-1 required to inhibit the growth of Huh-7 cancer cells by 50% after 72 hours of treatment.

Table 2: Cellular Activity of API-1 in Huh-7 Cells

BiomarkerFold Change (vs. Vehicle)Assay
Nuclear pre-miR-122 0.4xqRT-PCR analysis of nuclear fraction after 24h treatment with 1 µM API-1.
Cytoplasmic pre-miR-122 2.5xqRT-PCR analysis of cytoplasmic fraction after 24h treatment with 1 µM API-1.
Mature miR-122 2.1xqRT-PCR analysis of total cell lysate after 24h treatment with 1 µM API-1.
Phospho-XPO5 (pS497) No significant changeWestern blot analysis of total XPO5 phosphorylation, indicating API-1 does not inhibit the upstream kinase (ERK).

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of API-1 on the XPO5 phosphorylation pathway.

Pin1 Isomerase Activity Assay

This assay quantitatively measures the ability of API-1 to inhibit the catalytic activity of Pin1.

Protocol:

  • Reagents: Recombinant human Pin1, Suc-Ala-Glu-Pro-Phe-pNA substrate, chymotrypsin, and various concentrations of API-1.

  • Procedure:

    • Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 100 mM NaCl, and purified recombinant Pin1.

    • Add API-1 at final concentrations ranging from 1 nM to 100 µM. Incubate for 30 minutes at 25°C to allow for inhibitor binding.

    • Initiate the isomerization reaction by adding the Suc-Ala-Glu-Pro-Phe-pNA substrate.

    • Allow the reaction to proceed for 60 minutes at 25°C.

    • Stop the reaction and digest the non-isomerized (cis) substrate by adding chymotrypsin. Chymotrypsin specifically cleaves the trans isomer, releasing p-nitroaniline (pNA).

    • Measure the absorbance of the released pNA at 405 nm using a spectrophotometer.

    • Calculate the percentage of inhibition at each API-1 concentration relative to a vehicle control (DMSO) and determine the IC50 value by non-linear regression analysis.

Co-Immunoprecipitation of Pin1 and Phospho-XPO5

This experiment verifies that API-1 disrupts the interaction between Pin1 and phosphorylated XPO5 in a cellular context.

Protocol:

  • Cell Culture: Culture Huh-7 cells and treat with either vehicle (DMSO) or 1 µM API-1 for 6 hours. Stimulate the ERK pathway with Phorbol 12-myristate 13-acetate (PMA) for the final 30 minutes of treatment.

  • Lysis: Lyse cells in a non-denaturing immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear cell lysates with Protein A/G agarose (B213101) beads.

    • Incubate 1 mg of protein lysate with an anti-XPO5 antibody overnight at 4°C.

    • Capture the immune complexes by adding fresh Protein A/G agarose beads and incubating for 2 hours at 4°C.

  • Washing and Elution: Wash the beads three times with IP buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Pin1 and XPO5.

  • Analysis: Compare the amount of Pin1 that co-immunoprecipitates with XPO5 in the API-1 treated sample versus the vehicle control. A reduction in the Pin1 signal in the API-1 lane indicates successful disruption of the interaction.

CoIP_Workflow start Culture & Treat Huh-7 Cells (Vehicle vs. API-1) lysis Lyse Cells in IP Buffer start->lysis preclear Pre-clear Lysate with Protein A/G Beads lysis->preclear ip Immunoprecipitate with anti-XPO5 Antibody preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads (3x) capture->wash elute Elute Proteins wash->elute wb Western Blot for Pin1 and XPO5 elute->wb end Analyze Pin1 Signal wb->end

Caption: Workflow for the Co-Immunoprecipitation experiment.
Nuclear/Cytoplasmic Fractionation and qRT-PCR

This protocol measures the effect of API-1 on the subcellular localization of pre-miRNAs.

Protocol:

  • Cell Culture and Treatment: Culture Huh-7 cells to 80% confluency and treat with vehicle (DMSO) or 1 µM API-1 for 24 hours.

  • Fractionation:

    • Harvest cells and gently lyse the plasma membrane using a hypotonic buffer (e.g., Buffer A from a NE-PER kit).

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and lyse it using a nuclear extraction buffer.

  • RNA Extraction: Extract RNA from both the nuclear and cytoplasmic fractions using a suitable kit (e.g., TRIzol or a column-based method).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using miRNA-specific stem-loop primers for the pre-miRNA of interest (e.g., pre-miR-122).

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the pre-miRNA.

    • Use U6 snRNA as a nuclear marker/loading control and GAPDH mRNA as a cytoplasmic marker/loading control.

    • Calculate the relative abundance of the pre-miRNA in each fraction using the ΔΔCt method.

  • Analysis: Compare the nuclear-to-cytoplasmic ratio of the pre-miRNA in API-1 treated cells versus control cells. A decrease in this ratio indicates enhanced nuclear export.

Conclusion

The inhibition of the XPO5-mediated nuclear export of pre-miRNAs via the ERK/Pin1 signaling axis is a significant mechanism contributing to tumorigenesis. The small molecule Pin1 inhibitor, API-1, represents a promising therapeutic agent that can restore the processing of tumor-suppressive miRNAs. The data and protocols presented in this guide provide a framework for the continued investigation and development of API-1 and similar compounds. By specifically targeting Pin1, API-1 can counteract the downstream effects of oncogenic ERK signaling without directly inhibiting the kinase itself, offering a targeted approach to cancer therapy. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this strategy.

References

How API-1 Modulates Cancer-Driving Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The V-akt murine thymoma viral oncogene homolog (Akt), also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a pivotal role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2][3] API-1 (also known as Triciribine or NSC-154020), a pyrido[2,3-d]pyrimidine (B1209978) derivative, is a novel, selective small-molecule inhibitor of Akt.[4][5] This technical guide provides an in-depth analysis of the mechanisms by which API-1 modulates key cancer-driving signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Inhibition of Akt Membrane Translocation

API-1 exerts its primary inhibitory effect by binding to the pleckstrin homology (PH) domain of Akt.[5] This binding event is critical because the PH domain is responsible for docking Akt to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, a prerequisite for its activation by upstream kinases like PDK1. By blocking this membrane translocation, API-1 effectively prevents the phosphorylation and subsequent activation of Akt, thereby inhibiting all downstream signaling.[5][6]

receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt_mem Akt (membrane) pip3->akt_mem recruits pdk1 PDK1 pdk1->akt_mem phosphorylates & activates akt_cyto Akt (cytoplasmic) akt_cyto->akt_mem downstream Downstream Effectors (mTOR, GSK3β, FOXO) akt_mem->downstream api1 API-1 api1->akt_cyto binds to PH domain, blocks translocation response Inhibition of Cell Proliferation, Survival & Growth downstream->response

Caption: API-1 inhibits the PI3K/Akt pathway by preventing Akt membrane translocation.

Modulation of Cancer Hallmarks by API-1

By suppressing Akt activity, API-1 influences a cascade of downstream signaling events, leading to the inhibition of several cancer hallmarks.

Induction of Apoptosis

API-1 is a potent inducer of apoptosis, acting through multiple mechanisms. A novel, Akt-independent function of API-1 is the downregulation of cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic protein that blocks caspase-8 activation.[4][7] API-1 promotes the ubiquitination and subsequent proteasomal degradation of c-FLIP.[7] This reduction in c-FLIP levels sensitizes cancer cells to death receptor-mediated apoptosis, such as that induced by TNF-related apoptosis-inducing ligand (TRAIL).[4] Furthermore, studies have shown that API-1 treatment leads to the activation of both initiator caspase-8 and caspase-9, indicating that it triggers both the extrinsic and intrinsic apoptotic pathways.[4]

api1 API-1 ub Ubiquitination & Proteasomal Degradation api1->ub cas9 Caspase-9 api1->cas9 activates cflip c-FLIP cas8 Caspase-8 cflip->cas8 | ub->cflip promotes apoptosis Apoptosis cas8->apoptosis cas9->apoptosis trail TRAIL dr Death Receptors (DR4/DR5) trail->dr dr->cas8 activates

Caption: API-1 induces apoptosis via c-FLIP degradation and caspase activation.
Cell Cycle Arrest

Inhibition of the Akt pathway by API-1 can lead to cell cycle arrest. Akt normally promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p27Kip1 and by promoting the expression of G1 cyclins. In breast cancer cells, blocking the related AP-1 (Activator Protein-1) transcription factor, which can be influenced by Akt signaling, suppresses G1 cyclin expression (Cyclin D and E), reduces CDK2 and CDK4 activity, and increases the CDK inhibitor p27, leading to a G1/S phase block.[8]

Crosstalk with NF-κB and STAT3 Signaling

The PI3K/Akt pathway has significant crosstalk with other major cancer-driving pathways, including NF-κB and STAT3. Akt can activate IKKα, a kinase that phosphorylates IκB, leading to its degradation and the subsequent activation of NF-κB. Therefore, inhibition of Akt by API-1 is predicted to suppress NF-κB activity. Additionally, virtual screening studies have suggested that API-1 may also inhibit Pin1, an enzyme that can regulate the NF-κB p65 subunit, potentially providing another layer of NF-κB regulation.[9] The STAT3 pathway can also be influenced by Akt signaling, and both pathways are regulated by the redox protein APE1/Ref-1, suggesting a complex interplay that could be modulated by API-1.[10]

Quantitative Data: In Vitro Efficacy of API-1

API-1 demonstrates potent growth-inhibitory effects across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy, particularly in cells with activated Akt signaling.

Cell LineCancer TypeIC₅₀ (µM)Citation
H1299Non-Small Cell Lung Cancer~2-5[4]
H157Non-Small Cell Lung Cancer~2-5[4]
SqCC/Y1Head and Neck Squamous Cell Carcinoma~2-5[4]
22AHead and Neck Squamous Cell Carcinoma~2-5[4]
Tr146Head and Neck Squamous Cell Carcinoma~2-5[4]
Calu-1Non-Small Cell Lung Cancer>10[4]

Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the effects of kinase inhibitors like API-1. Below are detailed methodologies for key assays.

start Start: Cancer Cell Culture treat Treat with API-1 (Dose-Response & Time-Course) start->treat split treat->split viability Cell Viability Assay (e.g., MTT, SRB) split->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) split->apoptosis western Protein Analysis (Western Blot) split->western cellcycle Cell Cycle Analysis (Flow Cytometry) split->cellcycle end Endpoint: Data Analysis & Interpretation viability->end apoptosis->end western->end cellcycle->end

References

The Dual Role of PIN1: A Master Regulator in Cell Cycle Progression and a Key Driver in Tumorigenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that plays a critical role in the regulation of cellular signaling. By catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, PIN1 acts as a molecular switch, profoundly altering the conformation, function, stability, and localization of its substrate proteins. This post-phosphorylation regulatory mechanism is pivotal for the precise control of cell cycle progression. However, the dysregulation and overexpression of PIN1 are frequently observed in a wide array of human cancers, where it functions as a potent oncogenic driver by amplifying signaling pathways that promote proliferation, survival, and metastasis. This guide provides a comprehensive technical overview of PIN1's function, its intricate involvement in the cell cycle and tumorigenesis, quantitative data on its expression, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

The Core Function of PIN1: A Conformation Catalyst

PIN1 is a member of the parvulin family of peptidyl-prolyl isomerases (PPIases).[1] Its structure consists of two main domains: an N-terminal WW domain that specifically recognizes and binds to pSer/Thr-Pro motifs, and a C-terminal PPIase domain that catalyzes the cis-trans isomerization of the peptidyl-prolyl bond.[2] This isomerization can have profound effects on the target protein, as the cis and trans conformations are structurally distinct and can be differentially recognized by other proteins, such as kinases, phosphatases, and E3 ubiquitin ligases.[3] Consequently, PIN1 can regulate protein dephosphorylation, stability, protein-protein interactions, and subcellular localization.[1][3]

PIN1 in Cell Cycle Progression: A Tightly Regulated Conductor

PIN1 is essential for the proper timing and execution of cell cycle events, acting on numerous key regulatory proteins at different phases.[4]

G1/S Transition

PIN1 plays a crucial role in the G1/S checkpoint by promoting the activity of oncogenic proteins and inhibiting tumor suppressors.

  • Cyclin D1: A key regulator of the G1 to S phase transition, Cyclin D1 levels are significantly increased by PIN1. PIN1 enhances the transcriptional activity of c-Jun and β-catenin, which are upstream activators of the Cyclin D1 gene (CCND1).[5] Furthermore, after Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates Cyclin D1 on Thr286-Pro, PIN1 binds to this motif. This isomerization inhibits the nuclear export and subsequent degradation of Cyclin D1, leading to its stabilization and accumulation.[5][6]

  • Retinoblastoma Protein (Rb): PIN1 promotes the hyperphosphorylation and inactivation of the tumor suppressor Rb. It achieves this indirectly by increasing Cyclin D1 levels, which activates CDK4/6 to phosphorylate Rb. Additionally, PIN1 can directly bind to phosphorylated Ser608/612 motifs in Rb, which inhibits its dephosphorylation by protein phosphatase 2A (PP2A), thereby maintaining its inactive, hyperphosphorylated state.[7] This leads to the release of the E2F transcription factor, which drives the expression of genes required for S-phase entry, including PIN1 itself, creating a positive feedback loop.[5]

G2/M Transition

At the G2/M checkpoint, PIN1 is involved in the activation of the master mitotic kinase, CDK1/Cyclin B.

  • Cdc25C: The phosphatase Cdc25C activates CDK1 by removing inhibitory phosphates. For Cdc25C to become fully active, it must be phosphorylated on several Ser/Thr-Pro motifs, including Thr48 and Thr67.[8][9] PIN1 binds to these phosphorylated sites and isomerizes them, which facilitates the dephosphorylation of Cdc25C at other inhibitory sites by the phosphatase PP2A, ultimately leading to Cdc25C activation and mitotic entry.[1]

DNA Damage Response

In response to genotoxic stress, PIN1 plays a critical role in the activation of the tumor suppressor p53.

  • p53: Following DNA damage, p53 is phosphorylated on multiple sites, including Ser33, Thr81, and Ser315, creating docking sites for PIN1.[10] The binding and isomerization of p53 by PIN1 enhances its DNA-binding activity and transcriptional transactivation of target genes like p21, leading to cell cycle arrest.[4] PIN1-mediated conformational changes also impair the interaction between p53 and its E3 ligase, MDM2, thereby stabilizing p53.[10]

PIN1 in Tumorigenesis: An Oncogenic Amplifier

The overexpression of PIN1 is a common feature in a multitude of human cancers and is often correlated with tumor grade and poor prognosis.[11] By amplifying oncogenic signals and inactivating tumor-suppressive pathways, PIN1 contributes to multiple hallmarks of cancer.

  • Sustained Proliferative Signaling: As detailed above, PIN1's stabilization of Cyclin D1 and inactivation of Rb lead to unchecked cell cycle progression.

  • Evading Growth Suppressors: PIN1's role in inactivating Rb and, in certain contexts, promoting the degradation of other tumor suppressors like PML, contributes to the circumvention of normal growth-inhibitory signals.[6]

  • Resisting Cell Death: PIN1 can promote resistance to apoptosis by stabilizing anti-apoptotic proteins like Mcl-1 and inhibiting pro-apoptotic factors.[11]

  • Metastasis: PIN1 has been shown to promote epithelial-mesenchymal transition (EMT), invasion, and metastasis, partly through its regulation of the Wnt/β-catenin signaling pathway.[3] PIN1 stabilizes β-catenin by binding to a phosphorylated Ser-Pro motif, which inhibits its interaction with the APC degradation complex, leading to its nuclear accumulation and the activation of target genes involved in cell migration.[12]

  • Angiogenesis: PIN1 promotes angiogenesis by stabilizing HIF-1α and increasing the expression of VEGF.

Quantitative Data on PIN1 Function

The following tables summarize key quantitative data regarding PIN1 expression in cancer and its functional impact on cancer cells.

Table 1: PIN1 Overexpression in Human Cancers

Cancer TypePercentage of Cases with PIN1 Overexpression (%)Reference
Prostate Cancer72[11]
Breast Cancer61[11]
Lung Cancer56[11]
Ovarian Cancer48[11]
Colon Cancer45[11]
Melanoma43[11]
Brain Tumors (Glioblastoma)41[11]
Cervical Cancer39[11]
Liver Cancer35[11]
Esophageal Cancer67[13]

Data adapted from a large-scale immunohistochemical study on 2041 human tumor samples. Overexpression is defined as levels significantly higher than in corresponding normal tissues.[11]

Table 2: Functional Consequences of PIN1 Inhibition in Cancer Cells

Cancer Cell LineAssayEffect of PIN1 Knockdown/InhibitionQuantitative ResultReference
Pancreatic (PANC-1)Proliferation (MTT Assay)Decreased proliferation~50% reduction at 72h[14]
Pancreatic (PANC-1)Invasion (Transwell Assay)Decreased invasion~60% reduction[14]
Laryngeal (Hep-2)Proliferation (CCK-8 Assay)Decreased proliferationSignificant inhibition[3]
Laryngeal (Hep-2)Migration (Wound Healing)Decreased migrationSignificant inhibition[3]
Breast (MDA-MB-231)Proliferation (CTG Assay)Inhibited proliferationSignificant inhibition[15]
Breast (MDA-MB-231)Migration (Wound Healing)Inhibited migrationSignificant inhibition[15]

Key Signaling Pathways Involving PIN1

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of PIN1 in key signaling pathways.

PIN1_G1_S_Transition cluster_upstream Upstream Kinases cluster_core PIN1-Mediated Regulation cluster_downstream Downstream Effects GSK3b GSK-3β CyclinD1 Cyclin D1 (pThr286-Pro) GSK3b->CyclinD1 P CDK46 CDK4/6 Rb Rb (pSer608/612-Pro) CDK46->Rb P PIN1 PIN1 PIN1->CyclinD1 Isomerizes & Stabilizes PIN1->Rb Isomerizes & Inhibits dephosphorylation CyclinD1->CDK46 Activates CyclinD1->PIN1 binds Rb->PIN1 binds E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes

PIN1 regulation of the G1/S transition.

PIN1_p53_Response cluster_upstream Upstream Signal cluster_core PIN1-p53 Interaction cluster_downstream Downstream Outcome DNA_Damage DNA Damage Damage_Kinases DNA Damage Kinases DNA_Damage->Damage_Kinases p53 p53 (pSer33/Thr81/Ser315-Pro) Damage_Kinases->p53 P PIN1 PIN1 p53->PIN1 binds MDM2 MDM2 p53->MDM2 Inhibited by PIN1 p21 p21 transcription p53->p21 Activates PIN1->p53 Isomerizes & Activates MDM2->p53 Ub & Degradation Cell_Arrest Cell Cycle Arrest p21->Cell_Arrest Induces

PIN1's role in the DNA damage response.

Experimental_Workflow_PIN1_KD cluster_validation Validation of Knockdown cluster_assays Functional Assays start Cancer Cell Culture (e.g., MDA-MB-231) transfection Transfection with siRNA (Control vs. PIN1) start->transfection incubation Incubation (48-72 hours) transfection->incubation western Western Blot (for PIN1 protein) incubation->western qpcr qRT-PCR (for PIN1 mRNA) incubation->qpcr prolif Proliferation Assay (e.g., MTT, CTG) incubation->prolif migration Migration Assay (Wound Healing) incubation->migration invasion Invasion Assay (Transwell with Matrigel) incubation->invasion analysis Data Analysis & Quantification prolif->analysis migration->analysis invasion->analysis

Workflow for studying PIN1 function.

Experimental Protocols for Studying PIN1

This section provides detailed methodologies for key experiments used to investigate the function and activity of PIN1.

PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Chymotrypsin-Coupled)

This assay measures the catalytic activity of PIN1 by monitoring the cis-to-trans isomerization of a synthetic peptide substrate.

Principle: The assay uses a chromogenic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) that exists in both cis and trans conformations. The protease α-chymotrypsin can only cleave the peptide bond following the Phenylalanine when the preceding Glu-Pro bond is in the trans conformation, releasing p-nitroaniline (pNA), which absorbs light at 390 nm. PIN1 accelerates the conversion of the cis isomer to the trans isomer, and the rate of pNA release is proportional to PIN1's PPIase activity.

Materials:

  • Recombinant purified GST-PIN1 protein

  • Assay Buffer: 35 mM HEPES, pH 7.8

  • Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (pNA)

  • α-Chymotrypsin

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For each well, add Assay Buffer.

  • Add the desired concentration of recombinant PIN1 protein to the test wells. For negative controls, add buffer instead of PIN1.

  • If testing inhibitors, pre-incubate the PIN1 protein with the inhibitor for a specified time (e.g., 30 minutes at room temperature).

  • To start the reaction, add a solution of α-chymotrypsin and the peptide substrate to each well. A typical final concentration is 0.5 mg/mL chymotrypsin (B1334515) and 50 µM substrate.

  • Immediately place the plate in a spectrophotometer pre-set to 10-15°C.

  • Measure the absorbance at 390 nm every 15-30 seconds for 10-20 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The PPIase activity is proportional to this rate.

Co-Immunoprecipitation (Co-IP) of PIN1 and a Substrate Protein (e.g., Cyclin D1)

This protocol is used to demonstrate the physical interaction between PIN1 and its substrates within a cellular context.

Materials:

  • Cultured cells expressing endogenous or overexpressed PIN1 and Cyclin D1

  • Ice-cold PBS

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.

  • Anti-PIN1 antibody (for immunoprecipitation)

  • Anti-Cyclin D1 antibody (for Western blot detection)

  • Normal IgG from the same species as the IP antibody (as a negative control)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold Co-IP Lysis Buffer and scraping.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G bead slurry to ~1 mg of total cell lysate.

    • Incubate on a rotator for 1 hour at 4°C to remove non-specifically binding proteins.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the anti-PIN1 antibody (or control IgG) to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C to form the antibody-antigen complex.

    • Add 30-50 µL of fresh Protein A/G bead slurry to each sample and incubate for another 1-2 hours at 4°C to capture the complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them. This step is critical to remove non-specific proteins.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by adding 2X Laemmli sample buffer to the beads and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads, and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting using an anti-Cyclin D1 antibody to detect the co-precipitated protein. A band for Cyclin D1 in the PIN1 IP lane (but not the IgG control lane) indicates an interaction.

siRNA-mediated Knockdown of PIN1 and Wound Healing Assay

This workflow is used to assess the effect of PIN1 depletion on cancer cell migration.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • PIN1-targeting siRNA and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

  • Culture plates (6-well or 12-well)

  • P200 pipette tip for creating the "wound"

  • Microscope with a camera

Procedure:

  • siRNA Transfection:

    • Day 1: Seed cells in 6-well plates so they reach 50-70% confluency on the day of transfection.

    • Day 2: For each well, dilute PIN1 siRNA or control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

    • Add the siRNA-lipid complexes dropwise to the cells.

    • Incubate the cells for 48-72 hours.

  • Wound Healing Assay:

    • After the incubation period, check that the cells have formed a confluent monolayer.

    • Using a sterile P200 pipette tip, make a straight scratch down the center of each well.

    • Gently wash the wells with PBS to remove dislodged cells.

    • Replace the medium with fresh, low-serum medium (to minimize cell proliferation).

    • Immediately capture an image of the wound in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.

    • Return the plate to the incubator.

    • Capture images of the same wound areas at subsequent time points (e.g., 8, 16, and 24 hours).

  • Analysis:

    • Measure the width of the wound at multiple points for each image using software like ImageJ.

    • Calculate the percentage of wound closure at each time point relative to the 0-hour time point.

    • Compare the rate of wound closure between the control siRNA and PIN1 siRNA-treated cells. A slower closure rate in the PIN1 knockdown cells indicates an inhibition of cell migration.[15]

Conclusion and Future Directions

PIN1 stands as a critical nexus in cellular signaling, translating phosphorylation events into functional outcomes that govern cell fate. Its central role in driving the cell cycle and its widespread overexpression in cancer make it a highly attractive target for therapeutic intervention. The development of potent and specific PIN1 inhibitors holds significant promise for cancer therapy, potentially by re-sensitizing tumors to conventional treatments, inhibiting metastasis, and directly suppressing cell proliferation. Future research will continue to unravel the full spectrum of PIN1's substrates and its complex regulatory networks, paving the way for novel diagnostic and therapeutic strategies targeting this master regulator of the phosphorylated proteome.

References

The Oncogenic Maestro: A Technical Guide to PIN1 Overexpression in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by complex molecular heterogeneity and limited therapeutic options. Emerging evidence has illuminated the pivotal role of the peptidyl-prolyl cis/trans isomerase, PIN1, as a critical regulator of oncogenic signaling pathways in HCC. This technical guide provides an in-depth exploration of PIN1 overexpression in the context of HCC, consolidating current knowledge on its molecular functions, regulatory mechanisms, and downstream effects. We present a comprehensive summary of quantitative data on PIN1 expression and its clinical correlations, detailed experimental protocols for its investigation, and visual representations of its intricate signaling networks. This guide is intended to serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of HCC and developing novel therapeutic strategies targeting PIN1.

Introduction: PIN1, The Molecular Switch in Cancer Biology

PIN1 is a unique enzyme that catalyzes the cis/trans isomerization of pSer/Thr-Pro motifs in a variety of proteins.[1][2] This post-translational modification acts as a molecular switch, profoundly altering the conformation, stability, and activity of its substrates.[1][2] In normal cellular physiology, PIN1 plays a crucial role in regulating cell cycle progression, apoptosis, and cellular proliferation.[3][4] However, in the landscape of oncology, PIN1 is frequently overexpressed and acts as a master conductor of tumorigenesis.[1][3] In hepatocellular carcinoma, the overexpression of PIN1 is a frequent event, observed in over 50% of cases, and is significantly associated with more aggressive tumor phenotypes and poorer patient outcomes.[1][4][5]

Quantitative Analysis of PIN1 in Hepatocellular Carcinoma

The overexpression of PIN1 in HCC is a well-documented phenomenon with significant clinical implications. The following tables summarize key quantitative findings from various studies, providing a clear overview of PIN1's prevalence, its association with clinicopathological features, and the efficacy of its inhibitors.

Table 1: PIN1 Expression in Hepatocellular Carcinoma vs. Non-Tumorous Liver Tissue
Study Cohort SizeMethod of AnalysisPercentage of PIN1 Overexpression in HCCFold Change (HCC vs. Normal)Reference
119 HCC tissuesImmunohistochemistryNot SpecifiedHigher in TP53 mutant HCC[6]
Multiple StudiesReview of Literature>50%Not Specified[1][5]
45 HCC tumorsImmunohistochemistry, Western Blot58%Not Specified[7]
106 HCC patientsImmunohistochemistryHigh PIN1 expression correlated with poorer survivalIncreased in HCC compared to adjacent liver tissue[4]
The Cancer Genome Atlas, GEO (GSE57957, GSE62232)Database AnalysisSignificantly Higher in HCCP < 0.05, P < 0.01, P < 0.001[3]
Table 2: Correlation of PIN1 Overexpression with Clinicopathological Parameters in HCC
Clinicopathological ParameterCorrelation with High PIN1 ExpressionSignificance (p-value)Reference
Tumor SizePositiveSignificant[1][4]
Intrahepatic MetastasisPositiveSignificant[1]
Portal Vein InvasionPositiveSignificant[1][4]
Tumor StagePositiveNot Specified[6]
RecurrencePositivep < 0.00001[6]
Overall SurvivalNegativep < 0.001[4]
Relapse-Free SurvivalNegative (in TP53 wild-type)Favorable[6]
Table 3: In Vitro Efficacy of PIN1 Inhibitors in HCC Cell Lines
InhibitorHCC Cell Line(s)IC50 ValueReference
JugloneNot SpecifiedNot Specified[8]
All-trans retinoic acid (ATRA)HepG2, Huh7Not Specified (used at 25 µM)[4]
API-1SK-Hep-1, SNU-423, Hep3BLow IC50 values[9]
JugloneHCT116 (colon cancer)Not Specified[8]
API-1General72.3 nM[1]

Key Signaling Pathways Modulated by PIN1 in HCC

PIN1's oncogenic activity in HCC stems from its ability to modulate a multitude of signaling pathways critical for cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate the central role of PIN1 in these networks.

The PIN1-β-catenin Axis: Fueling Proliferation

PIN1 plays a crucial role in the stabilization and nuclear accumulation of β-catenin, a key transducer of the Wnt signaling pathway.[1] By isomerizing phosphorylated β-catenin, PIN1 prevents its degradation, leading to the transcriptional activation of pro-proliferative genes such as Cyclin D1 and c-Myc.[1][5]

PIN1_beta_catenin cluster_nucleus PIN1 PIN1 p_beta_catenin p-β-catenin PIN1->p_beta_catenin Isomerization beta_catenin β-catenin (stabilized) p_beta_catenin->beta_catenin nucleus Nucleus beta_catenin->nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Transcription cMyc c-Myc TCF_LEF->cMyc Transcription Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation

PIN1-β-catenin signaling pathway.
PIN1 and NF-κB: A Pro-Survival Partnership

The transcription factor NF-κB is a critical mediator of inflammation and cell survival. PIN1 enhances NF-κB activity by isomerizing the p65 subunit, which promotes its nuclear translocation and stability, leading to the expression of anti-apoptotic and pro-inflammatory genes.[10][11]

PIN1_NFkB cluster_nucleus Cytokine_Signal Cytokine Signal IKK IKK Cytokine_Signal->IKK IkB IκB IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Releases p_p65 p-p65 p65_p50->p_p65 Phosphorylation PIN1 PIN1 PIN1->p_p65 Isomerization p65_p50_active Active p65/p50 p_p65->p65_p50_active Stabilization Nucleus Nucleus p65_p50_active->Nucleus Anti_apoptotic_genes Anti-apoptotic & Pro-inflammatory Genes p65_p50_active->Anti_apoptotic_genes Transcription Survival Cell Survival Anti_apoptotic_genes->Survival

PIN1-NF-κB signaling pathway.
PIN1 in Cell Cycle Control: Deregulating the Checkpoints

PIN1 is a key regulator of the cell cycle machinery. It directly interacts with and modulates the activity of crucial cell cycle proteins, including Cyclin D1. By stabilizing Cyclin D1, PIN1 promotes the G1/S phase transition, leading to uncontrolled cell division.[12][13]

PIN1 in cell cycle regulation.

Experimental Protocols for Investigating PIN1 in HCC

This section provides detailed methodologies for key experiments used to study PIN1 in the context of HCC.

Immunohistochemistry (IHC) for PIN1 in Liver Tissue

Objective: To visualize and quantify PIN1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.

Materials:

  • FFPE human liver cancer tissue slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit polyclonal anti-PIN1 (e.g., Proteintech, 10495-1-AP, 1:200 dilution) or Mouse monoclonal anti-PIN1 (e.g., Santa Cruz Biotechnology, sc-46660, G-8 clone)

  • Biotinylated secondary antibody (anti-rabbit or anti-mouse)

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 10 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the diluted primary anti-PIN1 antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogenic Development:

    • Incubate slides with DAB substrate solution until desired staining intensity is reached.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Western Blotting for PIN1 in HCC Cell Lines

Objective: To detect and quantify PIN1 protein levels in whole-cell lysates from HCC cell lines.

Materials:

  • HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit polyclonal anti-PIN1 (e.g., Cell Signaling Technology, #3722, 1:1000 dilution) or Rabbit polyclonal anti-PIN1 (Proteintech, 10495-1-AP, 1:5000 dilution)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cultured HCC cells with RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PIN1 antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 5 minutes).

  • Signal Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for a loading control.

Quantitative Real-Time PCR (qRT-PCR) for PIN1 mRNA

Objective: To quantify the relative expression levels of PIN1 mRNA in HCC cells or tissues.

Materials:

  • Total RNA extracted from HCC cells or tissues

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • qPCR instrument

  • Forward and reverse primers for human PIN1 (e.g., from OriGene or designed in-house)

    • Example Forward Primer: 5'-GAGGAAGACTTTGAATCTCTGGC-3'

    • Example Reverse Primer: 5'-TGTCCGTAGAGCAAACGACGCA-3'

  • Primers for a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from samples using a suitable method (e.g., TRIzol).

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing cDNA, primers, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for PIN1 and the reference gene.

    • Calculate the relative expression of PIN1 using the ΔΔCt method.

Co-Immunoprecipitation (Co-IP) of PIN1 and Interacting Proteins

Objective: To investigate the in vivo interaction between PIN1 and a putative binding partner (e.g., β-catenin) in HCC cells.

Materials:

  • HCC cell lysate

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-PIN1 or anti-β-catenin)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (anti-PIN1 and anti-β-catenin)

Procedure:

  • Cell Lysate Preparation:

    • Lyse HCC cells in a non-denaturing Co-IP buffer.

    • Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

    • Add Protein A/G beads/resin and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads/resin several times with wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads/resin using elution buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against both PIN1 and the putative interacting protein.

Luciferase Reporter Assay for Transcriptional Activity

Objective: To assess the effect of PIN1 on the transcriptional activity of transcription factors like NF-κB or on the promoter activity of genes like Cyclin D1.

Materials:

  • HCC cell line

  • Luciferase reporter plasmid containing the promoter of interest (e.g., NF-κB response elements or the Cyclin D1 promoter) upstream of the luciferase gene.

  • Expression plasmid for PIN1 (or shRNA/siRNA for PIN1 knockdown).

  • A control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Dual-luciferase reporter assay system.

Procedure:

  • Cell Transfection:

    • Co-transfect HCC cells with the luciferase reporter plasmid, the PIN1 expression/knockdown plasmid, and the control reporter plasmid.

  • Cell Treatment (if applicable):

    • Treat the transfected cells with any relevant stimuli (e.g., cytokines to activate NF-κB).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

    • Compare the normalized luciferase activity between different experimental conditions.

Conclusion and Future Directions

The compelling body of evidence unequivocally positions PIN1 as a central player in the molecular pathogenesis of hepatocellular carcinoma. Its multifaceted roles in promoting cell proliferation, enhancing survival, and driving metastasis underscore its potential as a high-value therapeutic target. The quantitative data and experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the intricate mechanisms of PIN1-driven hepatocarcinogenesis and to evaluate the efficacy of novel PIN1-targeted therapies. Future research should focus on the development of highly specific and potent PIN1 inhibitors with favorable pharmacokinetic profiles for clinical translation. Furthermore, a deeper understanding of the interplay between PIN1 and other oncogenic pathways will be crucial for designing effective combination therapies to overcome the therapeutic challenges posed by HCC.

References

API-1: A Small Molecule Inhibitor of Pin1's Cis-Trans Isomerase Activity - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of API-1, a specific small molecule inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and therapeutic potential of targeting Pin1 with API-1.

Core Concepts: API-1 and the Pin1 Target

Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of proline residues preceded by a phosphorylated serine or threonine (pSer/Thr-Pro). This conformational change can profoundly impact the function, stability, and localization of its substrate proteins. Pin1 is overexpressed in many human cancers and plays a crucial role in amplifying oncogenic signaling pathways, making it an attractive target for cancer therapy.

API-1 has been identified as a specific inhibitor of Pin1's peptidyl-prolyl isomerase (PPIase) activity.[1][2] It directly binds to the catalytic PPIase domain of Pin1, potently inhibiting its cis-trans isomerizing function.[3][4] Interestingly, API-1 was also independently identified as an inhibitor of Akt/PKB, a key kinase in cell survival pathways.[5] This dual activity will be explored in the context of its overall cellular effects.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory activity of API-1 against Pin1 and its effects on various cancer cell lines.

Table 1: In Vitro Inhibition of Pin1 by API-1

ParameterValueMethodReference
IC5072.3 nMPPIase Activity Assay[2][3][4]
Dissociation Constant (Kd)2.62 µMIsothermal Titration Calorimetry[6]

Table 2: Anti-proliferative Activity of API-1 in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineIC50 (µM)Key CharacteristicsReference
SK-Hep-10.683 - 4.16High Pin1 expression, High XPO5 phosphorylation[3][4]
SNU-4230.683 - 4.16High Pin1 expression, High XPO5 phosphorylation[3][4]
Hep3B0.683 - 4.16High Pin1 expression, High XPO5 phosphorylation[3][4]
Huh7InsensitiveLow Pin1 expression and/or low XPO5 phosphorylation
SMMC-7721InsensitiveLow Pin1 expression and/or low XPO5 phosphorylation

Mechanism of Action

API-1's primary mechanism of action as a Pin1 inhibitor involves the restoration of microRNA (miRNA) biogenesis. In many cancers, Pin1 binds to and isomerizes phosphorylated Exportin-5 (pXPO5), a key protein responsible for transporting precursor miRNAs (pre-miRNAs) from the nucleus to the cytoplasm. This isomerization inactivates pXPO5, leading to a shutdown of tumor-suppressive miRNA production.

API-1, by inhibiting Pin1, prevents the isomerization of pXPO5. This maintains pXPO5 in its active conformation, allowing it to bind to pre-miRNAs and facilitate their export to the cytoplasm for processing into mature, functional miRNAs. The resulting upregulation of tumor-suppressive miRNAs contributes to the anti-proliferative and pro-apoptotic effects of API-1 in cancer cells.[7][8]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the activity of API-1.

Pin1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This assay measures the ability of an inhibitor to block the cis-trans isomerization of a synthetic peptide substrate by Pin1.

Principle: The assay utilizes a chromogenic peptide substrate, such as Suc-Ala-Glu-Pro-Phe-p-nitroanilide (pNA), which is held in a predominantly cis conformation. Pin1 catalyzes the conversion of this peptide to the trans conformation. The trans isomer is then susceptible to cleavage by chymotrypsin (B1334515), releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 390 nm. The rate of pNA release is proportional to Pin1 activity.

Protocol:

  • Reagents:

    • Recombinant human Pin1 enzyme.

    • PPIase assay buffer (e.g., 35 mM HEPES, pH 7.8).

    • Peptide substrate stock solution (e.g., in LiCl/Trifluoroethanol to maintain cis conformation).

    • Chymotrypsin solution.

    • API-1 or other test compounds at various concentrations.

  • Procedure:

    • In a 96-well plate, add the PPIase assay buffer.

    • Add the desired concentrations of API-1 or control vehicle (e.g., DMSO).

    • Add the recombinant Pin1 enzyme and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 10°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the peptide substrate.

    • Immediately add chymotrypsin to the wells.

    • Monitor the absorbance at 390 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of API-1 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. This reduction results in the formation of insoluble purple formazan (B1609692) crystals. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of API-1 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the API-1 concentration and determine the IC50 value.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as Pin1, pXPO5, and other downstream targets, in cells treated with API-1.

Protocol:

  • Cell Lysis:

    • Treat cells with API-1 as required.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Pin1, anti-phospho-XPO5) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to API-1.

Signaling Pathways

API1_Pin1_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERK ERK XPO5 XPO5 ERK->XPO5 Phosphorylates pXPO5_active pXPO5 (active trans) XPO5->pXPO5_active pXPO5_inactive pXPO5 (inactive cis) pre_miRNA pre-miRNA pXPO5_active->pre_miRNA Binds Pin1 Pin1 pXPO5_active->Pin1 Cytoplasm_Export Nuclear Export pXPO5_active->Cytoplasm_Export Export Pin1->pXPO5_inactive Isomerizes API1 API-1 API1->Pin1 Dicer Dicer Cytoplasm_Export->Dicer mature_miRNA Mature miRNA Dicer->mature_miRNA Processes mRNA_degradation mRNA Degradation / Translational Repression mature_miRNA->mRNA_degradation Apoptosis Apoptosis mRNA_degradation->Apoptosis Cell_Proliferation Cell Proliferation mRNA_degradation->Cell_Proliferation

Caption: API-1 inhibits Pin1, restoring active pXPO5 and miRNA biogenesis.

API1_Akt_NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt IKK IKK pAkt->IKK Activates IkappaB IκB NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IKK->IkappaB Phosphorylates & Promotes Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB_nuc->Gene_Transcription API1_Akt API-1 API1_Akt->Akt Inhibits Translocation API1_Pin1 API-1 Pin1 Pin1 API1_Pin1->Pin1 Pin1->NFkB Stabilizes p65

Caption: API-1's dual inhibition of Akt and Pin1 disrupts pro-survival signaling.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PPIase_Assay Pin1 PPIase Activity Assay (Determine IC50) Cell_Lines Select Cancer Cell Lines (High vs. Low Pin1) PPIase_Assay->Cell_Lines Xenograft_Model Establish Xenograft Tumor Model in Mice MTT_Assay Cell Viability (MTT) Assay (Determine IC50 on cells) Cell_Lines->MTT_Assay Western_Blot Western Blot Analysis (Pin1, pXPO5, downstream targets) MTT_Assay->Western_Blot Migration_Assay Cell Migration/Invasion Assay Western_Blot->Migration_Assay Migration_Assay->Xenograft_Model Proceed to in vivo studies API1_Treatment Treat Mice with API-1 Xenograft_Model->API1_Treatment Tumor_Measurement Monitor Tumor Growth API1_Treatment->Tumor_Measurement Tissue_Analysis Harvest Tumors for Analysis (Western Blot, IHC) Tumor_Measurement->Tissue_Analysis

Caption: A typical workflow for evaluating the efficacy of API-1.

Conclusion

API-1 is a potent and specific small molecule inhibitor of Pin1's cis-trans isomerase activity. Its ability to restore the production of tumor-suppressive miRNAs through the regulation of XPO5 provides a clear mechanism for its anti-cancer effects. Furthermore, its dual inhibitory action on the Akt signaling pathway may contribute to its overall efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of API-1 and other Pin1 inhibitors in the development of novel cancer therapies.

References

Early-stage research on PIN1 inhibitor API-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early-Stage Research of PIN1 Inhibitor API-1

This technical guide provides a comprehensive overview of the early-stage research on API-1, a specific small molecule inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of targeting PIN1 with API-1.

The protein interacting with never-in-mitosis kinase-1 (PIN1) is a unique enzyme that catalyzes the cis-trans isomerization of proline residues, but only when they are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro motifs).[1][2] This isomerization acts as a molecular switch, profoundly altering the conformation, function, stability, and cellular localization of a wide range of substrate proteins.[1][3]

PIN1 is a critical regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][4][5] Its dysregulation is strongly linked to the pathogenesis of various diseases, particularly cancer, where it is often overexpressed.[1][4][6] PIN1 enhances multiple cancer-driving signaling pathways by modulating the function of oncoproteins and tumor suppressors.[1][5][7] Consequently, the development of specific PIN1 inhibitors represents a promising therapeutic strategy for cancer treatment.[1][3][6] API-1 is a small molecule identified as a specific and potent inhibitor of PIN1, showing significant promise in preclinical studies, particularly for Hepatocellular Carcinoma (HCC).[8][9][10]

API-1: Mechanism of Action and Binding Profile

API-1 directly targets the catalytic peptidyl-prolyl isomerase (PPIase) domain of PIN1, effectively inhibiting its enzymatic activity.[8][9][11][12] Computational and biophysical studies have elucidated the interaction between API-1 and the PIN1 active site.

Binding Characteristics:

  • Molecular Docking: Studies predict that API-1 binds to the PPIase domain of PIN1, forming key interactions with amino acid residues. A hydrogen bond is predicted with Lysine 63 (K63), and π-stacking interactions are predicted with Arginine 69 (R69).[9][13]

  • Site-Directed Mutagenesis: Experimental validation using PIN1 mutants confirmed the importance of these residues. Mutating K63 and R69 significantly diminished the inhibitory effect of API-1.[13]

  • Direct Binding: Isothermal titration calorimetry (ITC) measurements confirmed a strong, direct binding affinity between API-1 and PIN1.[13]

A primary mechanism of API-1's anticancer effect, particularly in HCC, is through the regulation of microRNA (miRNA) biogenesis.[8][9]

  • PIN1's Role in miRNA Processing: PIN1 recognizes and isomerizes phosphorylated Exportin-5 (pXPO5), a key protein responsible for transporting precursor miRNAs (pre-miRNAs) from the nucleus to the cytoplasm. This isomerization by PIN1 passivates pXPO5, hindering its transport function.[8][9]

  • API-1's Intervention: By inhibiting PIN1, API-1 prevents the isomerization and passivation of pXPO5. This maintains pXPO5 in its active conformation.[8][9][11][12]

  • Restoration of miRNA Biogenesis: Active pXPO5 can then efficiently export pre-miRNAs to the cytoplasm for final processing into mature, functional miRNAs. This leads to the upregulation of anticancer miRNAs, which in turn suppresses tumor development.[8][9][10][12]

The efficacy of API-1 is notably dependent on the cellular context; its anti-proliferative activity is more pronounced in HCC cells with high PIN1 expression and high levels of XPO5 phosphorylation.[8][9][10]

API1_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_miRNA pre-miRNA pXPO5_active pXPO5 (Active) pre_miRNA->pXPO5_active Binds to pXPO5_inactive pXPO5 (Inactive) pre_miRNA_cyto pre-miRNA pXPO5_active->pre_miRNA_cyto Transports PIN1 PIN1 PIN1->pXPO5_active Isomerizes API1 API-1 API1->PIN1 Inhibits Dicer Dicer pre_miRNA_cyto->Dicer Processed by miRNA Mature anticancer miRNA Dicer->miRNA Suppression HCC Suppression miRNA->Suppression Leads to

API-1 inhibits PIN1, restoring pXPO5-mediated miRNA transport.

Quantitative Data Presentation

The following tables summarize the key quantitative data from early-stage research on API-1.

Table 1: In Vitro Activity and Binding Affinity of API-1

Parameter Value Method Cell Line/System Reference
PIN1 Inhibition (IC₅₀) 72.3 nM Enzymatic PPIase Assay Purified PIN1 Protein [11],[12]
Cell Proliferation (IC₅₀) 0.683 - 4.16 µM MTT Assay SK-Hep-1, SNU-423, Hep3B [11],[12]
Binding Affinity (K_d) 2.62 µM Isothermal Titration Calorimetry Purified PIN1 Protein [13]

| Thermal Stability Shift (ΔT_m) | +1.478°C | Thermal Shift Assay | Purified PIN1 Protein |[13] |

Table 2: In Vivo Efficacy of API-1

Study Type Model Treatment Outcome Reference
Tumor Suppression HCC Xenograft Mice API-1 Administration Significant suppression of tumor growth [8],[12],[10]

| Mechanism | HCC Xenograft Mice | API-1 Administration | Upregulation of mature miRNA biogenesis in tumors |[12] |

Note: Specific quantitative data on tumor volume reduction percentages or survival curves from in vivo studies are not detailed in the provided search results but the suppressive effect is consistently reported.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the evaluation of API-1.

PIN1 PPIase Isomerase Inhibition Assay

This assay measures the catalytic activity of PIN1 and its inhibition by compounds like API-1.

  • Principle: A chymotrypsin-coupled spectrophotometric assay is used. PIN1 isomerizes a specific peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) from the cis to the trans conformation. Only the trans isomer can be cleaved by chymotrypsin (B1334515), releasing a chromophore (p-nitroaniline) that can be measured at ~390-410 nm.

  • Reagents: Purified PIN1 protein, peptide substrate, chymotrypsin, assay buffer.

  • Procedure: a. Pre-incubate varying concentrations of API-1 (or DMSO as a control) with purified PIN1 protein for a defined period (e.g., 30 minutes at 4°C).[14] b. Initiate the reaction by adding the peptide substrate to the PIN1-inhibitor mixture. c. Add chymotrypsin to the reaction. d. Monitor the increase in absorbance over time using a spectrophotometer. e. Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value, which is the concentration of API-1 required to inhibit 50% of PIN1's enzymatic activity.[15]

Cell Proliferation (MTT) Assay

This assay assesses the effect of API-1 on the viability and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Procedure: a. Seed cancer cells (e.g., SK-Hep-1, SNU-423) in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of API-1 (and a DMSO control) for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. d. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer). e. Measure the absorbance at ~570 nm using a microplate reader. f. Plot cell viability against inhibitor concentration to calculate the IC₅₀ value for cell proliferation.[14]

Western Blotting

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

  • Procedure: a. Treat cells with API-1 or DMSO. b. Lyse the cells and determine the total protein concentration of the lysates using a Bradford assay.[14][16] c. Separate equal amounts of protein from each sample on an SDS-PAGE gel. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA).[14][16] f. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PIN1, β-catenin, Cyclin D1). g. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of API-1 in a living organism.

  • Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.

  • Procedure: a. Subcutaneously inject a suspension of human HCC cells into the flank of immunodeficient mice (e.g., nude mice). b. Monitor the mice until tumors reach a palpable size. c. Randomize the mice into treatment groups (e.g., vehicle control, API-1). d. Administer API-1 (or vehicle) to the mice according to a defined schedule (e.g., daily intraperitoneal injection). e. Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation enzymatic Enzymatic Assay (PPIase Inhibition) binding Biophysical Assays (ITC, TSA) enzymatic->binding Confirms Interaction cell_based Cell-Based Assays (MTT, Western Blot) binding->cell_based Guides Cellular Studies xenograft Xenograft Mouse Model cell_based->xenograft Promising results lead to efficacy Efficacy Testing (Tumor Growth) xenograft->efficacy pk_pd PK/PD Analysis efficacy->pk_pd Informs end Preclinical Candidate pk_pd->end start API-1 Compound start->enzymatic

A generalized workflow for the preclinical evaluation of API-1.

PIN1's Role in Broader Oncogenic Signaling

Inhibiting PIN1 with API-1 has implications beyond miRNA biogenesis due to PIN1's central role in integrating multiple oncogenic signaling pathways.[4][5] PIN1 acts on key phosphorylated proteins to control their activity and stability.

  • Wnt/β-catenin Pathway: PIN1 binds to and isomerizes phosphorylated β-catenin, enhancing its stability and preventing its degradation. This leads to β-catenin accumulation and translocation to the nucleus, where it activates target genes like c-Myc and Cyclin D1.[4][7]

  • Ras/AP-1 Pathway: PIN1 directly interacts with phosphorylated components of the AP-1 transcription factor, such as c-Jun and c-Fos.[4][7] Isomerization by PIN1 enhances the DNA-binding activity and transcriptional potential of AP-1, promoting cell proliferation.[4][7]

  • PI3K/Akt/mTOR Pathway: PIN1 is intertwined with insulin (B600854) and growth factor signaling, promoting the phosphorylation and activation of key components like IRS-1, which signals through the PI3K-Akt axis.[1][5]

  • NF-κB Pathway: PIN1 can bind to the p65 subunit of NF-κB, increasing its stability and promoting the expression of inflammatory and anti-apoptotic genes.[1][17]

  • Other Substrates: PIN1 regulates numerous other crucial proteins, including the tumor suppressors p53 and Rb, and oncoproteins like Notch1 and c-Myc, often influencing their stability and function.[1][2][7][18]

PIN1_Signaling_Hub cluster_pathways Oncogenic Signaling Pathways PIN1 PIN1 Wnt Wnt / β-catenin PIN1->Wnt Ras Ras / AP-1 PIN1->Ras PI3K PI3K / Akt PIN1->PI3K NFkB NF-κB PIN1->NFkB Hippo Hippo PIN1->Hippo API1 API-1 API1->PIN1 Outcome Cancer Hallmarks (Proliferation, Survival, Metastasis) Wnt->Outcome Ras->Outcome PI3K->Outcome NFkB->Outcome Hippo->Outcome

PIN1 as a central node regulated by API-1 in oncogenic signaling.

Conclusion and Future Directions

Early-stage research has established API-1 as a specific and potent inhibitor of PIN1 with a well-defined mechanism of action in hepatocellular carcinoma, centered on the restoration of miRNA biogenesis. Its ability to suppress cancer cell proliferation in vitro and tumor growth in vivo underscores its potential as a drug candidate.[8][10]

The central role of PIN1 in a multitude of cancer-driving pathways suggests that the therapeutic utility of API-1 may extend to other malignancies where PIN1 is overexpressed. Future research should focus on comprehensive preclinical development, including optimizing drug delivery (e.g., via liposomal formulations), conducting detailed pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy in a broader range of cancer models. These steps will be critical in translating the promise of API-1 into a viable clinical therapy.

References

Methodological & Application

Protocol for In Vitro Application of PIN1 Inhibitor API-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro use of API-1, a specific and potent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is a critical regulator of numerous cellular processes, and its overexpression is implicated in various cancers, making it a key therapeutic target.[1][2][3] API-1 inhibits the cis-trans isomerizing activity of the PIN1 peptidyl-prolyl isomerase (PPIase) domain, thereby modulating downstream signaling pathways and cellular functions such as proliferation, migration, and cell cycle progression.[4][5] These protocols are designed to guide researchers in utilizing API-1 for in vitro studies.

Mechanism of Action

API-1 directly binds to the PPIase domain of PIN1, inhibiting its catalytic activity.[6][7] A key mechanism of its anti-cancer effect is the regulation of microRNA (miRNA) biogenesis. By inhibiting PIN1, API-1 maintains the active conformation of phosphorylated Exportin-5 (XPO5), a protein responsible for transporting pre-miRNAs from the nucleus to the cytoplasm. This leads to an upregulation of anticancer miRNA biogenesis, ultimately suppressing tumor cell growth and proliferation.[4][5]

Data Presentation

Quantitative Data Summary

The following tables summarize the inhibitory activity of API-1 from various in vitro studies.

Table 1: Inhibitory Activity of API-1 against PIN1

Assay TypeIC₅₀Reference
Cell-free PPIase activity assay72.3 nM[6][7]

Table 2: In Vitro Anti-proliferative Activity of API-1 in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)AssayReference
SK-Hep-1Hepatocellular Carcinoma0.683 - 4.16MTT[6]
SNU-423Hepatocellular Carcinoma0.683 - 4.16MTT[6]
Hep3BHepatocellular Carcinoma0.683 - 4.16MTT[6]
HeLaCervical CancerNot specifiedProliferation Assay[8]

Signaling Pathways and Experimental Workflow

PIN1 Signaling Pathway

PIN1 regulates multiple signaling pathways critical for cancer development. The following diagram illustrates the central role of PIN1 and the inhibitory effect of API-1.

PIN1_Signaling_Pathway cluster_upstream Upstream Signals Growth Factors Growth Factors MAPK MAPK Growth Factors->MAPK Stress Stress GSK3β GSK3β Stress->GSK3β CDKs CDKs PIN1 PIN1 CDKs->PIN1 Phosphorylation of Substrates MAPK->PIN1 Phosphorylation of Substrates GSK3β->PIN1 Phosphorylation of Substrates Oncogenes Oncogenes PIN1->Oncogenes Activates Tumor Suppressors Tumor Suppressors PIN1->Tumor Suppressors Inhibits Wnt/β-catenin Wnt/β-catenin PIN1->Wnt/β-catenin NF-κB NF-κB PIN1->NF-κB miRNA Biogenesis (pXPO5) miRNA Biogenesis (pXPO5) PIN1->miRNA Biogenesis (pXPO5) Inhibits API-1 API-1 API-1->PIN1 Inhibits

Caption: PIN1 signaling pathway and the inhibitory action of API-1.

Experimental Workflow for In Vitro Characterization of API-1

The following diagram outlines a logical workflow for the in vitro evaluation of API-1.

Experimental_Workflow Start Start Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Dose_Response 2. Dose-Response & IC50 Determination (MTT/CellTiter-Glo) Cell_Culture->Dose_Response Mechanism_of_Action 3. Mechanism of Action Studies Dose_Response->Mechanism_of_Action Western_Blot Western Blot (PIN1, p-ERK, Cyclin D1, c-Myc) Mechanism_of_Action->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle Immunoprecipitation Immunoprecipitation (PIN1 & interacting proteins) Mechanism_of_Action->Immunoprecipitation Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Immunoprecipitation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for the in vitro characterization of API-1.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC₅₀ of API-1 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-Hep-1, SNU-423, Hep3B)

  • Complete growth medium

  • API-1 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of API-1 in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest API-1 treatment.

  • After 24 hours, remove the medium and add 100 µL of the prepared API-1 dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is to analyze the effect of API-1 on the expression levels of PIN1 and its downstream targets.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • API-1 (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PIN1, anti-p-ERK, anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of API-1 (e.g., 0, 1, 5, 10 µM) for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of API-1 on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • API-1 (dissolved in DMSO)

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with API-1 (e.g., 1 µM) or vehicle control for 24 hours.[9]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software (e.g., FlowJo, ModFit LT).[10][11][12][13]

Immunoprecipitation (IP)

This protocol is to investigate the interaction between PIN1 and its potential binding partners following API-1 treatment.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • API-1 (dissolved in DMSO)

  • IP lysis buffer (non-denaturing)

  • Anti-PIN1 antibody or antibody against the protein of interest

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as described above)

Procedure:

  • Treat cells with API-1 or vehicle control as required.

  • Lyse the cells with IP lysis buffer and quantify the protein concentration.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PIN1) overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by western blotting using antibodies against the expected interacting proteins.[14]

References

Application Notes and Protocols for API-1 (Triciribine) Treatment of Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a major cause of cancer-related death worldwide. A frequently dysregulated signaling pathway in HCC is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. API-1, also known as Triciribine, is a small molecule inhibitor that targets the serine/threonine kinase Akt (Protein Kinase B). By inhibiting the phosphorylation and subsequent activation of Akt, API-1 can induce apoptosis and cell cycle arrest in cancer cells, making it a promising therapeutic agent for HCC.

These application notes provide a summary of the effects of API-1 on HCC cell lines and detailed protocols for key experiments to evaluate its efficacy.

Data Presentation

Table 1: IC50 Values of API-1 (Triciribine) in Various Cancer Cell Lines

While comprehensive data on a wide range of HCC cell lines is limited in publicly available literature, the following table includes known IC50 values for Triciribine in some cancer cell lines to provide a general reference for its potency. Researchers are encouraged to determine the specific IC50 for their HCC cell line of interest using the provided MTT assay protocol.

Cell LineCancer TypeIC50 (µM)Citation
L1210Murine Leukemia0.035[1]
HFFHuman Foreskin Fibroblast2.5[1]
BSC-1Monkey Kidney Fibroblast23[1]
PC3Prostate Cancer0.130 (for Akt inhibition)[1]
K1861-10 (WHO II)Astrocytoma1.7[1]
KR158, KR130, SF295Astrocytoma (Higher Grade)0.4 - 1.1[1]

Note: IC50 values can vary depending on the assay conditions, including cell density and incubation time.

Signaling Pathways and Experimental Workflows

API-1 (Triciribine) Mechanism of Action

API-1 functions as a potent inhibitor of Akt activation. It prevents the phosphorylation of Akt at both Threonine 308 and Serine 473, which are critical for its full activation. The inhibition of Akt signaling leads to downstream effects including the induction of apoptosis and cell cycle arrest.

API-1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) p_Akt p-Akt (Active) Akt->p_Akt Downstream_Effectors Downstream Effectors p_Akt->Downstream_Effectors Activates Apoptosis Apoptosis p_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p_Akt->Cell_Cycle_Arrest API1 API-1 (Triciribine) API1->Akt Inhibits Phosphorylation Downstream_Effectors->Apoptosis Inhibits Downstream_Effectors->Cell_Cycle_Arrest Promotes Progression

Caption: API-1 (Triciribine) inhibits Akt phosphorylation, leading to apoptosis and cell cycle arrest.

Experimental Workflow for Evaluating API-1 Efficacy

A typical workflow for assessing the anti-cancer effects of API-1 on HCC cell lines involves determining its cytotoxicity, and then investigating its effects on apoptosis and the cell cycle, and finally confirming its mechanism of action by observing the inhibition of Akt phosphorylation.

Experimental_Workflow Start HCC Cell Culture API1_Treatment Treat with API-1 (Triciribine) Start->API1_Treatment MTT_Assay MTT Assay (Determine IC50) API1_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) API1_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) API1_Treatment->Cell_Cycle_Assay Western_Blot Western Blot (p-Akt/Total Akt) API1_Treatment->Western_Blot Data_Analysis Data Analysis and Conclusion MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the efficacy of API-1 on HCC cell lines.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the concentration of API-1 that inhibits the growth of HCC cells by 50% (IC50).

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7, Hep3B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • API-1 (Triciribine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HCC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of API-1 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the API-1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve API-1).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following API-1 treatment.

Materials:

  • HCC cells

  • API-1 (Triciribine)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HCC cells in 6-well plates and treat with API-1 at the predetermined IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after API-1 treatment.

Materials:

  • HCC cells

  • API-1 (Triciribine)

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed HCC cells in 6-well plates and treat with API-1 at the IC50 concentration for 24 hours.

  • Harvest the cells and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Akt Phosphorylation

This protocol is used to confirm the mechanism of action of API-1 by detecting the levels of phosphorylated Akt (p-Akt) and total Akt.

Materials:

  • HCC cells

  • API-1 (Triciribine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat HCC cells with API-1 at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Strip the membrane and re-probe with the total Akt antibody to normalize the p-Akt levels. A loading control like β-actin or GAPDH should also be used.

Conclusion

API-1 (Triciribine) demonstrates potential as a therapeutic agent for hepatocellular carcinoma by effectively inhibiting the Akt signaling pathway, leading to reduced cell viability, induction of apoptosis, and cell cycle arrest. The protocols provided herein offer a comprehensive framework for researchers to investigate and validate the anti-cancer effects of API-1 in various HCC cell lines, contributing to the development of novel targeted therapies for this challenging disease.

References

Application of API-1 in Xenograft Mouse Models of Hepatocellular Carcinoma (HCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The development of effective therapeutic agents is a critical area of research. API-1, a small molecule inhibitor of the peptidyl-prolyl cis/trans isomerase Pin1, has emerged as a promising candidate for HCC therapy. Pin1 is frequently overexpressed in HCC and plays a crucial role in tumor progression by regulating various oncogenic signaling pathways. This document provides detailed application notes and protocols for the use of API-1 in preclinical xenograft mouse models of HCC, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action: API-1 in HCC

API-1 exerts its anti-tumor effects in HCC primarily through the inhibition of Pin1. This inhibition leads to the modulation of microRNA (miRNA) biogenesis. Specifically, API-1 prevents Pin1 from deactivating Exportin-5 (XPO5), a key protein responsible for transporting precursor miRNAs from the nucleus to the cytoplasm. By maintaining XPO5 in its active, phosphorylated state, API-1 restores the nuclear export and subsequent processing of tumor-suppressive miRNAs. This ultimately leads to the suppression of HCC cell proliferation and migration.[1][2][3]

Signaling Pathway

API1_Signaling_Pathway pre_miRNA pre-miRNA XPO5_P p-XPO5 (Active) pre_miRNA->XPO5_P Binds to XPO5 XPO5 (Inactive) XPO5_P->XPO5 Dicer Dicer XPO5_P->Dicer Pin1 Pin1 Pin1->XPO5_P Isomerizes & Inactivates mature_miRNA Mature Tumor Suppressor miRNA Dicer->mature_miRNA Processing RISC RISC mature_miRNA->RISC mRNA_degradation mRNA Degradation or Translational Repression RISC->mRNA_degradation Cell_Proliferation Cell Proliferation & Migration mRNA_degradation->Cell_Proliferation Inhibits API1 API-1 API1->Pin1 Inhibits

Caption: Signaling pathway of API-1 in HCC.

Quantitative Data Summary

The efficacy of API-1 and a liposomal formulation of API-1 (API-LP) has been evaluated in a xenograft mouse model using the human HCC cell line SK-Hep-1. The following tables summarize the key findings from a representative study.

Table 1: Tumor Volume Reduction in SK-Hep-1 Xenograft Model

Treatment GroupDay 0 (mm³)Day 35 (mm³)% Inhibition
Normal Saline~50~1200-
API-1 (4 mg/kg)~50~400~67%
API-LP (4 mg/kg)~50~100~92%

Table 2: Effect of API-1 and API-LP on Tumor and Body Weight

Treatment GroupAverage Tumor Weight (g)Average Body Weight (g)Tumor/Body Weight Ratio
Normal Saline~1.0~22.5~0.044
API-1 (4 mg/kg)~0.3~22.0~0.014
API-LP (4 mg/kg)~0.1~22.0~0.005

Data is approximated from graphical representations in the cited literature for illustrative purposes.[4]

Experimental Protocols

Cell Culture and Animal Model
  • Cell Line: Human hepatocellular carcinoma cell line SK-Hep-1.[5]

  • Animal Model: 4-6 week old male BALB/c nude mice.[4]

  • Cell Preparation: SK-Hep-1 cells are cultured in appropriate media until they reach 80-90% confluency. Cells are then harvested, washed with PBS, and resuspended in a serum-free medium or a mixture of medium and Matrigel.

  • Xenograft Establishment: A suspension of 5 x 10^6 SK-Hep-1 cells in 100 µL of sterile PBS is injected subcutaneously into the right flank of each mouse.[6]

Preparation and Administration of API-1
  • API-1 Formulation: For in vivo studies, API-1 can be dissolved in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol, and saline. Due to its low water solubility, a liposomal formulation (API-LP) may be used to improve bioavailability.[3]

  • Dosage: A dose of 4 mg/kg of API-1 has been shown to be effective in suppressing tumor growth.[4]

  • Administration: The prepared API-1 solution is administered to the tumor-bearing mice via intraperitoneal injection.

  • Frequency: Injections are given once every two days for a period of 35 days.[4]

Monitoring and Data Collection
  • Tumor Measurement: Tumor size is measured every 3-4 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Body Weight: The body weight of each mouse is recorded at the same time as tumor measurement to monitor for any signs of toxicity.

  • Endpoint: At the end of the treatment period (e.g., day 35), mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences in tumor volume and weight between the treatment and control groups.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Culture (SK-Hep-1) start->cell_culture cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest xenograft 3. Subcutaneous Injection (5x10^6 cells/mouse) cell_harvest->xenograft tumor_growth 4. Tumor Growth Monitoring (until ~100 mm³) xenograft->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. API-1 Administration (4 mg/kg, i.p., every 2 days) randomization->treatment monitoring 7. Tumor & Body Weight Measurement (bi-weekly) treatment->monitoring 35 days endpoint 8. Study Endpoint (Day 35) monitoring->endpoint euthanasia 9. Euthanasia & Tumor Excision endpoint->euthanasia analysis 10. Data Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for API-1 efficacy testing in an HCC xenograft model.

Conclusion

API-1 demonstrates significant anti-tumor activity in xenograft mouse models of HCC. Its mechanism of action, involving the inhibition of Pin1 and subsequent restoration of tumor-suppressive miRNA biogenesis, presents a novel therapeutic strategy. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy of API-1 and its derivatives for the treatment of hepatocellular carcinoma. Further studies, potentially exploring combination therapies and more advanced patient-derived xenograft (PDX) models, are warranted to fully elucidate the clinical potential of API-1.

References

Application Note: Cellular Thermal Shift Assay (CETSA) for Determining Target Engagement of the Akt Inhibitor API-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the interaction between a small molecule compound and its protein target within the complex environment of a cell.[1][2] The assay is founded on the principle of ligand-induced thermal stabilization, where the binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[2][3]

API-1 is a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[4][5] Unlike many kinase inhibitors that compete with ATP, API-1 functions by binding directly to the Pleckstrin Homology (PH) domain of Akt.[4][6] This interaction allosterically inhibits Akt by preventing its translocation to the cell membrane, a critical step for its activation by upstream kinases like PDK1.[4] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[6][7]

This application note provides a detailed protocol for using CETSA to confirm the direct engagement of API-1 with its target, Akt, in intact cells. It covers two primary CETSA methodologies: generating a melt curve to observe a thermal shift and performing an isothermal dose-response fingerprint (ITDRF) to determine the potency of target engagement.[2][8]

Principle of the Assay

When cells are subjected to increasing temperatures, proteins begin to unfold, lose their native structure, and aggregate. The temperature at which a protein denatures is its melting temperature (Tm). The binding of a ligand, such as API-1 to Akt, stabilizes the protein's structure. This stabilization results in a higher melting temperature for the protein-ligand complex compared to the unbound protein.

In a CETSA experiment, cells are treated with the compound or a vehicle control and then heated. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A positive target engagement event is identified by a rightward shift in the melting curve of the target protein in the presence of the compound, indicating increased thermal stability.[2]

Experimental Workflow

The overall workflow for a CETSA experiment is a multi-step process designed to isolate and quantify the soluble fraction of a target protein after a thermal challenge.

CETSA_Workflow cluster_prep Preparation cluster_exp CETSA Core Protocol cluster_analysis Analysis A 1. Cell Culture (e.g., cell line with high Akt activity) B 2. Compound Treatment (Cells treated with API-1 or Vehicle) A->B C 3. Heat Challenge (Aliquots heated across a temperature gradient) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Fractionation (Centrifugation to pellet aggregated proteins) D->E F 6. Sample Preparation (Collect supernatant and normalize protein concentration) E->F G 7. Western Blot (Quantify soluble Akt protein) F->G H 8. Data Analysis (Plot curves and determine Tm shift or EC50) G->H

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials and Reagents

  • Cell Line: A human cancer cell line with known hyperactivation of the Akt pathway (e.g., LNCaP, PC-3, or other suitable lines).

  • Compound: API-1 (MedChemExpress or other supplier), dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Equipment:

    • Standard cell culture equipment (incubator, biosafety cabinet).

    • Thermocycler with a gradient function.

    • High-speed, refrigerated microcentrifuge (capable of ≥20,000 x g).

    • Western blot equipment (electrophoresis cells, transfer system, imaging system).

    • Protein concentration assay kit (e.g., BCA or Bradford).

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • DMSO (vehicle control).

    • Lysis Buffer: PBS with protease and phosphatase inhibitor cocktails.

    • Laemmli sample buffer (4x).

    • Primary Antibodies: Rabbit anti-Akt (pan-Akt) antibody, Mouse anti-Actin or anti-GAPDH antibody (loading control).

    • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

    • PVDF or nitrocellulose membranes.

    • Enhanced Chemiluminescence (ECL) substrate.

Detailed Experimental Protocols

Protocol A: CETSA Melt Curve for Akt with API-1

This protocol is used to determine the thermal stability profile of Akt and identify the optimal temperature for the ITDRF experiment.

  • Cell Culture: Seed cells in a 10 cm dish and grow until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with a final concentration of 10 µM API-1 or an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 1-2 hours.

  • Cell Harvesting: Harvest the cells by scraping, wash twice with cold PBS, and resuspend the cell pellet in 1 mL of lysis buffer.

  • Aliquoting: Distribute 50 µL of the cell suspension into 10-12 different PCR tubes for each condition (API-1 and Vehicle).

  • Heat Challenge: Place the PCR tubes in a thermocycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles. Freeze the tubes in liquid nitrogen for 1 minute, followed by thawing at 25°C for 3 minutes.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[3][9]

  • Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample and normalize them to the same concentration using lysis buffer. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.

  • Western Blot Analysis: Proceed with the Western Blot protocol (Protocol C) to detect the amount of soluble Akt.

Protocol B: CETSA Isothermal Dose-Response Fingerprint (ITDRF)

This protocol measures the extent of Akt stabilization as a function of API-1 concentration at a single, fixed temperature.

  • Cell Culture: Seed cells in a multi-well plate (e.g., 12-well or 6-well) to create multiple identical treatment conditions.

  • Compound Treatment: Prepare a serial dilution of API-1 (e.g., from 0.01 µM to 50 µM). Treat cells with the different concentrations of API-1 or DMSO vehicle. Incubate at 37°C for 1-2 hours.

  • Cell Harvesting: Harvest cells from each well, wash with PBS, and resuspend each pellet in a fixed volume of lysis buffer.

  • Heat Challenge: Heat all samples at the pre-determined optimal temperature (e.g., 54°C, a temperature where a significant difference was seen in the melt curve) for 3 minutes, followed by cooling to 4°C. A no-heat control (37°C) should be included.

  • Lysis, Fractionation, and Analysis: Follow steps 6-9 from the CETSA Melt Curve protocol.

Protocol C: Western Blot Analysis
  • SDS-PAGE: Load equal amounts of normalized protein from each sample onto a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt and a loading control (e.g., Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Akt band intensity to the corresponding loading control band intensity.

Data Presentation and Analysis

Quantitative data from CETSA experiments should be normalized and tabulated for clear interpretation. The amount of soluble protein at 37°C (no heat challenge) is typically set to 100%.

Table 1: Example Data for CETSA Melt Curve of Akt Data is illustrative and should be generated from experimental results.

Temperature (°C)% Soluble Akt (Vehicle)% Soluble Akt (10 µM API-1)
37100.0100.0
4698.599.1
4895.298.2
5088.196.5
5275.492.3
5449.8 85.1
5630.168.4
5815.645.2
608.225.7
624.114.3
  • Interpretation: Plotting this data will show a rightward shift of the melting curve for API-1 treated samples, indicating stabilization. The melting temperature (Tm), where 50% of the protein is denatured, is increased in the presence of API-1.

Table 2: Example Data for CETSA ITDRF of Akt at 54°C Data is illustrative and should be generated from experimental results.

API-1 Conc. (µM)% Soluble Akt (Normalized)
0 (Vehicle)50.2
0.155.8
0.364.1
1.078.5
3.084.3
10.085.1
30.085.5
  • Interpretation: Plot the normalized soluble Akt levels against the logarithm of the API-1 concentration. Fit the data to a sigmoidal dose-response curve to calculate the cellular EC50 value, which represents the concentration of API-1 required to stabilize 50% of the target protein under these conditions.

API-1 Mechanism and Signaling Pathway

API-1 inhibits the PI3K/Akt signaling pathway. Understanding this pathway is crucial for interpreting the downstream cellular effects of API-1 treatment.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits to membrane via PH domain PDK1 PDK1 PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, GSK3β, FOXO) Akt->Downstream phosphorylates API1 API-1 API1->Akt binds PH domain, blocks recruitment Response Cell Survival & Proliferation Downstream->Response

Caption: The PI3K/Akt signaling pathway and the inhibitory action of API-1.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No thermal shift observed Compound does not bind the target in cells.Verify compound activity with an orthogonal assay (e.g., phospho-Akt Western blot).
Incorrect temperature range tested.Widen the temperature range for the melt curve.
Insufficient compound concentration or incubation time.Increase compound concentration and/or incubation time.
High variability between replicates Inconsistent heating/cooling.Ensure all samples are heated and cooled simultaneously in the same thermocycler block.
Inaccurate pipetting.Use calibrated pipettes and be meticulous during sample preparation and loading.
Inconsistent lysis.Standardize the freeze-thaw protocol for all samples.
Weak Western blot signal Low protein abundance.Increase the amount of protein loaded onto the gel.
Poor antibody quality.Use a validated, high-affinity primary antibody.

References

Application Notes and Protocols for API-1 Dosage in In Vivo Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

API-1, also known as triciribine, is a potent and selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1] Akt is a critical node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in a wide range of human cancers, promoting cell survival, proliferation, and resistance to therapy.[2][3] API-1 exerts its inhibitory effect by binding to the pleckstrin homology (PH) domain of Akt, thereby blocking its translocation to the cell membrane, a crucial step for its activation.[1][3] This unique mechanism of action makes API-1 a valuable tool for preclinical cancer research and a potential therapeutic agent. These application notes provide a comprehensive overview of the in vivo use of API-1 in cancer models, including detailed dosage information, experimental protocols, and a visualization of the targeted signaling pathway.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and effects of API-1 in various cancer xenograft models. This data is intended to serve as a starting point for designing new preclinical studies.

Cancer TypeCell LineAnimal ModelDosage and AdministrationTreatment ScheduleObserved Effect
Ovarian CancerOVCAR3Nude Mice1 mg/kg, Intraperitoneal (i.p.)Daily90% tumor growth inhibition.[4]
Ovarian CancerOVCAR8Nude Mice1 mg/kg, Intraperitoneal (i.p.)Daily88% tumor growth inhibition.[4]
Pancreatic CancerPANC-1Nude Mice1 mg/kg, Intraperitoneal (i.p.)Daily80% tumor growth inhibition.[4]
Ovarian CancerOVCAR3Nude Mice10 mg/kg, Intraperitoneal (i.p.)Daily for 6-8 weeks70% tumor growth inhibition.[1]
Pancreatic CancerPANC-1Nude Mice10 mg/kg, Intraperitoneal (i.p.)Daily for 6-8 weeks50% tumor growth inhibition.[1]

Signaling Pathway and Mechanism of Action

API-1 targets the PI3K/Akt signaling pathway, a central regulator of cell growth and survival. The diagram below illustrates the mechanism of API-1 action.

Figure 1: PI3K/Akt signaling pathway and the inhibitory action of API-1.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo xenograft studies with API-1.

Protocol 1: Formulation of API-1 for Intraperitoneal Injection

Materials:

  • API-1 (Triciribine) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile deionized water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • To prepare a 1 mg/mL stock solution, dissolve API-1 in DMSO at a concentration of 75 mg/mL.[4]

  • In a sterile microcentrifuge tube, add 20 µL of the 75 mg/mL API-1 stock solution to 400 µL of PEG300.[4]

  • Vortex the mixture until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and vortex again until clear.[4]

  • Add 530 µL of sterile ddH₂O to bring the final volume to 1 mL.[4]

  • Vortex the final solution thoroughly. The solution should be used immediately.

Protocol 2: In Vivo Xenograft Study

Animal Model:

  • Immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.

Cell Culture and Implantation:

  • Culture the desired cancer cell line (e.g., OVCAR3, PANC-1) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel.

  • Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

Treatment Protocol:

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Randomize mice into control and treatment groups.

  • Administer API-1 (formulated as per Protocol 1) or vehicle control via intraperitoneal injection daily at the desired dosage (e.g., 1 mg/kg or 10 mg/kg).

Monitoring and Endpoints:

  • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice 2-3 times per week to assess toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumor weight can be measured, and tissues can be collected for further pharmacodynamic analysis (e.g., Western blot for p-Akt levels, immunohistochemistry).

Experimental Workflow

The following diagram outlines the general workflow for an in vivo xenograft study using API-1.

experimental_workflow cluster_preparation Preparation Phase cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture 1. Cancer Cell Culture implantation 3. Subcutaneous Implantation cell_culture->implantation api1_formulation 2. API-1 Formulation treatment 6. API-1 or Vehicle Administration api1_formulation->treatment tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization tumor_growth->randomization randomization->treatment monitoring 7. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 8. Study Endpoint monitoring->endpoint analysis 9. Tumor Excision & Pharmacodynamic Analysis endpoint->analysis

Figure 2: General workflow for an in vivo xenograft study with API-1.

Conclusion

API-1 (triciribine) is a valuable tool for investigating the role of the Akt signaling pathway in cancer. The provided dosage information and detailed protocols offer a solid foundation for designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound. Researchers should carefully consider the specific cancer model and experimental objectives when determining the optimal dosage and treatment schedule for their studies.

References

Detecting PIN1 Inhibition by API-1: A Detailed Western Blot Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is implicated in various cancers, making it a promising target for therapeutic intervention.[3] API-1 is a specific small molecule inhibitor of PIN1 that binds to its peptidyl-prolyl isomerase (PPIase) domain, effectively blocking its catalytic activity.[4] This document provides a comprehensive protocol for utilizing Western blotting to detect the inhibition of PIN1 by API-1 in a laboratory setting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PIN1 and the experimental workflow for the Western blot protocol.

PIN1_Pathway cluster_nucleus Nucleus pre_miRNA pre-miRNA Cytoplasm miRNA Biogenesis pre_miRNA->Cytoplasm Export pXPO5_inactive pXPO5 (Inactive) pXPO5_active pXPO5 (Active) pXPO5_active->pre_miRNA Binding PIN1 PIN1 PIN1->pXPO5_inactive Isomerization API1 API-1 API1->PIN1 Inhibition

Caption: PIN1 signaling pathway and its inhibition by API-1.

Western_Blot_Workflow start Cell Culture & API-1 Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% Non-fat Milk or BSA) transfer->block primary Primary Antibody Incubation (anti-PIN1) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Quantitative Data Summary

The inhibitory effect of API-1 on cell proliferation, which is a downstream consequence of PIN1 inhibition, can be quantified by determining the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for API-1 in various hepatocellular carcinoma (HCC) cell lines.

Cell LineIC50 of API-1 (µM)Reference
SK-Hep-10.683 - 4.16--INVALID-LINK--[5]
SNU-4230.683 - 4.16--INVALID-LINK--[5]
Hep3B0.683 - 4.16--INVALID-LINK--[5]
Huh7Insensitive--INVALID-LINK--[5]
SMMC-7721Insensitive--INVALID-LINK--[5]

Note: The insensitivity of Huh7 and SMMC-7721 cells to API-1 is correlated with low PIN1 expression and/or low exportin-5 (XPO5) phosphorylation.[5]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess PIN1 protein levels following treatment with API-1.

Materials and Reagents
  • Cell Lines: e.g., SK-Hep-1, SNU-423 (or other relevant cell lines)

  • API-1 inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: Bicinchoninic acid (BCA) assay kit

  • Laemmli Sample Buffer (2x)

  • SDS-PAGE Gels: (e.g., 4-20% gradient gels)

  • Transfer Buffer

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-PIN1 polyclonal/monoclonal antibody (recommended dilution 1:1000).[2]

  • Loading Control Antibody: e.g., anti-GAPDH or anti-β-actin.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent Substrate

  • Imaging System

Procedure
  • Cell Culture and API-1 Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of API-1 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24-48 hours). A DMSO control should be included.

  • Cell Lysis and Protein Extraction:

    • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL for a 100 mm dish).

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add an equal volume of 2x Laemmli sample buffer to each protein sample.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel according to the manufacturer's recommendations. PIN1 has a molecular weight of approximately 18 kDa.[2][6]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-PIN1 antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[2]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's protocol.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To quantify the results, perform densitometry analysis using appropriate software. Normalize the PIN1 band intensity to the loading control (e.g., GAPDH or β-actin). While API-1 primarily inhibits PIN1 activity, some studies suggest it may also lead to a reduction in PIN1 protein levels.[7] Therefore, a decrease in the normalized PIN1 band intensity in API-1 treated samples compared to the control would indicate an effect of the inhibitor.

References

Application Notes and Protocols for Studying the PIN1-pXPO5 Interaction Using API-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. PIN1 exerts its function by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in its substrate proteins, leading to conformational changes that affect their activity, stability, and localization. One such substrate is the phosphorylated form of Exportin-5 (pXPO5), a key protein in the microRNA (miRNA) biogenesis pathway responsible for the nuclear export of precursor miRNAs (pre-miRNAs). The interaction between PIN1 and pXPO5 has been shown to be a crucial regulatory node in cancer progression.

API-1 is a specific and potent small molecule inhibitor of PIN1's peptidyl-prolyl isomerase (PPIase) activity.[1][2] By inhibiting PIN1, API-1 prevents the conformational changes in pXPO5, thereby maintaining its active state and promoting the nuclear export of tumor-suppressive pre-miRNAs.[1] This application note provides detailed protocols and data for utilizing API-1 as a chemical probe to investigate the PIN1-pXPO5 interaction and its downstream functional consequences.

Data Presentation

Quantitative Data for API-1

The following table summarizes the key quantitative parameters of the PIN1 inhibitor API-1, collated from various experimental techniques.

ParameterValueMethodTargetReference
IC50 72.3 nMEnzymatic AssayPIN1[1][2]
IC50 (Cell-based) 0.683 - 4.16 µMMTT AssaySK-Hep-1, SNU-423, Hep3B cells[1]
Kd 2.62 µMIsothermal Titration Calorimetry (ITC)PIN1

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the PIN1-pXPO5 interaction and a general experimental workflow for studying this interaction using API-1.

PIN1_pXPO5_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_miRNA pre-miRNA Export_Complex pXPO5:pre-miRNA:RanGTP pre_miRNA->Export_Complex pXPO5_inactive pXPO5 (inactive) pXPO5_active pXPO5 (active) pXPO5_active->pXPO5_inactive pXPO5_active->Export_Complex PIN1 PIN1 PIN1->pXPO5_active Isomerization API1 API-1 API1->PIN1 Inhibition pre_miRNA_cyto pre-miRNA Export_Complex->pre_miRNA_cyto Nuclear Export Dicer Dicer pre_miRNA_cyto->Dicer miRNA Mature miRNA Dicer->miRNA

Caption: PIN1-pXPO5 signaling pathway and the effect of API-1.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cell_based Functional Cellular Assays start Start: Hypothesis API-1 modulates PIN1-pXPO5 interaction biochemical Biochemical Assays start->biochemical cell_based Cell-based Assays start->cell_based co_ip Co-Immunoprecipitation biochemical->co_ip gst_pull GST Pull-down biochemical->gst_pull spr Surface Plasmon Resonance (SPR) biochemical->spr fp Fluorescence Polarization (FP) biochemical->fp enzyme_assay PIN1 Enzymatic Assay biochemical->enzyme_assay nuclear_export Nuclear Export Assay cell_based->nuclear_export mtt Cell Viability (MTT) cell_based->mtt migration Cell Migration cell_based->migration data_analysis Data Analysis & Interpretation conclusion Conclusion data_analysis->conclusion co_ip->data_analysis gst_pull->data_analysis spr->data_analysis fp->data_analysis enzyme_assay->data_analysis nuclear_export->data_analysis mtt->data_analysis migration->data_analysis

Caption: Experimental workflow for studying the PIN1-pXPO5 interaction using API-1.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate PIN1-pXPO5 Interaction and the Effect of API-1

This protocol details the co-immunoprecipitation of endogenous or overexpressed PIN1 and pXPO5 from cell lysates to demonstrate their interaction and how API-1 may affect it.

Materials:

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Wash buffer (Cell lysis buffer without detergents or with reduced concentration)

  • Antibodies: Anti-PIN1, Anti-XPO5, Anti-phospho-Ser/Thr-Pro motif, Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • API-1 (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., SK-Hep1) to 70-80% confluency. Treat cells with the desired concentration of API-1 or DMSO for the indicated time (e.g., 1-10 µM for 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add the primary antibody (e.g., anti-PIN1 or anti-XPO5) and incubate overnight at 4°C on a rotator. Use normal IgG as a negative control.

  • Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate antibodies (e.g., blot for XPO5 if you immunoprecipitated PIN1, and vice versa).

GST Pull-Down Assay to Confirm Direct Interaction

This in vitro assay confirms the direct interaction between PIN1 and pXPO5 and the inhibitory effect of API-1.[3][4][5][6][7][8]

Materials:

  • Purified GST-tagged PIN1 and purified pXPO5 (can be phosphorylated in vitro).

  • Glutathione-Sepharose beads

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, with protease inhibitors)

  • Wash buffer (same as pull-down buffer)

  • Elution buffer (e.g., pull-down buffer with 10-20 mM reduced glutathione)

  • API-1 (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • In Vitro Phosphorylation of XPO5 (if necessary): Incubate purified XPO5 with an appropriate kinase (e.g., ERK) in a kinase buffer with ATP to generate pXPO5.

  • Binding of GST-PIN1 to Beads: Incubate purified GST-PIN1 with glutathione-sepharose beads in pull-down buffer for 1-2 hours at 4°C.

  • Washing: Wash the beads 3 times with wash buffer to remove unbound GST-PIN1.

  • Interaction and Inhibition: Add purified pXPO5 to the GST-PIN1-bound beads. In parallel, set up reactions with pre-incubation of GST-PIN1 with various concentrations of API-1 or DMSO for 30 minutes before adding pXPO5.

  • Incubation: Incubate the mixture for 2-4 hours at 4°C on a rotator.

  • Washing: Wash the beads 3-5 times with wash buffer to remove unbound pXPO5.

  • Elution: Elute the bound proteins with elution buffer.

  • Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an anti-XPO5 antibody.

PIN1 Enzymatic Assay (Chymotrypsin-Coupled Assay)

This assay measures the PPIase activity of PIN1 on a pSer/Thr-Pro containing substrate and the inhibitory effect of API-1.[9]

Materials:

  • Purified recombinant PIN1

  • Substrate: A peptide containing a pSer/Thr-Pro motif followed by a p-nitroanilide (pNA) group (e.g., Ac-Ala-Ala-pSer-Pro-Arg-pNA).[10]

  • Chymotrypsin (B1334515)

  • Assay buffer (e.g., 50 mM HEPES pH 7.8, 100 mM NaCl)

  • API-1 (serial dilutions in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 390 nm

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, purified PIN1, and different concentrations of API-1 or DMSO.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow API-1 to bind to PIN1.

  • Initiate Reaction: Add the substrate and chymotrypsin to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 390 nm kinetically over time. The cleavage of pNA by chymotrypsin (which only occurs after PIN1-catalyzed isomerization to the trans form) results in an increase in absorbance.

  • Data Analysis: Calculate the initial reaction rates (V0) for each API-1 concentration. Plot the percentage of inhibition against the logarithm of API-1 concentration to determine the IC50 value.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of API-1 to compete with a fluorescently labeled peptide for binding to PIN1.

Materials:

  • Purified recombinant PIN1

  • Fluorescently labeled peptide probe that binds to the PIN1 active site (e.g., a fluorescein-labeled peptide containing a pSer/Thr-Pro motif).

  • Assay buffer (e.g., 100 mM Tris pH 7.5, 10 mM NaCl, 1 mM DTT)

  • API-1 (serial dilutions in DMSO)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Preparation: In a 384-well plate, add the assay buffer, a fixed concentration of the fluorescent peptide probe, and serial dilutions of API-1 or DMSO.

  • Initiate Binding: Add a fixed concentration of purified PIN1 to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the API-1 concentration. Fit the data to a competitive binding model to determine the IC50 or Ki value of API-1.

Nuclear-Cytoplasmic Export Assay for pXPO5

This cell-based assay visualizes the effect of API-1 on the subcellular localization of pXPO5.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • API-1 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-XPO5

  • Secondary antibody: Fluorescently labeled anti-species IgG

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with API-1 or DMSO as described in the Co-IP protocol.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution, and then permeabilize with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Antibody Incubation: Incubate the cells with the primary anti-XPO5 antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of XPO5 using a fluorescence microscope.

  • Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of XPO5 in multiple cells for each treatment condition to determine the effect of API-1 on its nuclear export.

By following these detailed protocols, researchers can effectively utilize API-1 as a tool to dissect the intricate regulatory mechanisms of the PIN1-pXPO5 interaction and its role in cellular function and disease.

References

Application Notes and Protocols for Cell Proliferation (MTT) Assay with API-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

API-1 is a potent and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Akt is a critical node in the PI3K/Akt signaling pathway, which plays a central role in regulating cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making Akt an attractive target for cancer therapy. API-1 exerts its inhibitory effect by binding to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation.[1] This application note provides a detailed protocol for assessing the anti-proliferative effects of API-1 on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Data Presentation: Anti-proliferative Activity of API-1

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of API-1 in various cancer cell lines, demonstrating its efficacy in inhibiting cell proliferation.

Cell LineCancer TypeIC50 (µM)Citation
Non-small cell lung cancer (NSCLC) cellsLung Cancer0.625 - 10[1]
Head and neck squamous cell carcinoma (HNSCC) cellsHead and Neck Cancer0.625 - 10[1]
SK-Hep-1Hepatocellular CarcinomaNot specified
SNU-423Hepatocellular CarcinomaNot specified

Note: The effective concentration of API-1 for inhibiting Akt phosphorylation has been reported to be around 0.8 µM.[1] The optimal concentration for cell proliferation inhibition may vary depending on the cell line and experimental conditions.

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the mechanism of action of API-1.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits to membrane Downstream Downstream Effectors Akt->Downstream API1 API-1 API1->Akt Inhibits membrane translocation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway and API-1 inhibition.

Experimental Protocols

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • API-1 (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

MTT Assay Workflow

The following diagram outlines the workflow for the MTT assay with API-1 treatment.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with API-1 (various concentrations) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (B1609692) (add DMSO or Solubilization Solution) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % viability and IC50) H->I

Caption: MTT assay workflow with API-1 treatment.

Detailed Protocol
  • Cell Seeding:

    • Harvest cells from culture flasks using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the desired concentration in complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay. A typical range is 5,000-10,000 cells/well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • API-1 Treatment:

    • Prepare a series of dilutions of API-1 in complete culture medium from a stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of API-1) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared API-1 dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the API-1 concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of API-1 that causes a 50% reduction in cell viability. This can be calculated using appropriate software (e.g., GraphPad Prism).

Troubleshooting

  • High background: Ensure complete removal of the medium before adding the solubilization solution. Phenol red in the medium can also contribute to background absorbance.

  • Low signal: The cell seeding density may be too low, or the incubation time with MTT may be insufficient.

  • Inconsistent results: Ensure accurate and consistent pipetting, especially during cell seeding and drug dilution. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental samples.

By following this detailed protocol, researchers can effectively utilize the MTT assay to evaluate the anti-proliferative effects of the Akt inhibitor API-1 on various cancer cell lines, providing valuable data for drug development and cancer research.

References

Application Notes and Protocols for API-1 in miRNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

API-1 is a potent and specific small molecule inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3] Emerging research has highlighted the critical role of Pin1 in the regulation of microRNA (miRNA) biogenesis, particularly in the context of cancer biology. These application notes provide a comprehensive guide for utilizing API-1 as a tool to investigate miRNA-related signaling pathways and develop novel therapeutic strategies. In hepatocellular carcinoma (HCC), for instance, API-1 has been shown to suppress tumor growth by up-regulating the biogenesis of mature miRNAs.[1]

Mechanism of Action

API-1 functions by directly binding to the peptidyl-prolyl isomerase (PPIase) domain of Pin1, thereby inhibiting its enzymatic activity.[1][2][3] This inhibition has a significant downstream effect on the miRNA processing machinery. In many cancer cells, particularly HCC, the protein Exportin-5 (XPO5), which is responsible for transporting precursor miRNAs (pre-miRNAs) from the nucleus to the cytoplasm, is phosphorylated and subsequently inactivated by Pin1.[1][2][4] By inhibiting Pin1, API-1 prevents the inactivation of phosphorylated XPO5 (pXPO5).[1][2][4] This allows pXPO5 to maintain its active conformation and efficiently export pre-miRNAs, leading to an increase in the maturation of tumor-suppressive miRNAs in the cytoplasm.[1][2][4]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and effects of API-1 in miRNA research, primarily in the context of hepatocellular carcinoma.

Parameter Value Cell Line(s) Reference
IC50 (Pin1 Inhibition)72.3 nM-[1][2][3]
IC50 (Cell Proliferation)0.683 - 4.16 µMSK-Hep-1, SNU-423, Hep3B[1][2]
miRNA Fold Change upon API-1 Treatment (in vivo) Cell Line Reference
miR-34a~2.5-fold increaseSK-Hep-1 Xenograft(Graphical data estimation from Pu et al., Hepatology 2018)
miR-101~2.0-fold increaseSK-Hep-1 Xenograft(Graphical data estimation from Pu et al., Hepatology 2018)
miR-122~3.0-fold increaseSK-Hep-1 Xenograft(Graphical data estimation from Pu et al., Hepatology 2018)
miR-142~2.0-fold increaseSK-Hep-1 Xenograft(Graphical data estimation from Pu et al., Hepatology 2018)
miR-194~2.5-fold increaseSK-Hep-1 Xenograft(Graphical data estimation from Pu et al., Hepatology 2018)
miR-200c~2.8-fold increaseSK-Hep-1 Xenograft(Graphical data estimation from Pu et al., Hepatology 2018)

Experimental Protocols

Protocol 1: In Vitro Treatment of HCC Cells with API-1 for miRNA Expression Analysis

This protocol outlines the steps for treating hepatocellular carcinoma cell lines with API-1 to investigate its effects on miRNA expression.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., SK-Hep-1, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • API-1 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents for miRNA analysis

Procedure:

  • Cell Seeding: Seed the HCC cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • API-1 Treatment: The following day, replace the medium with fresh medium containing the desired concentration of API-1 (e.g., 1 µM for SK-Hep-1 cells) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from your RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • miRNA Quantification: Perform qRT-PCR to quantify the expression levels of target miRNAs.

Protocol 2: Western Blot Analysis of Pin1 and XPO5

This protocol describes how to perform a western blot to analyze the protein levels of Pin1 and the phosphorylation status of XPO5 following API-1 treatment.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Pin1, anti-phospho-XPO5, anti-XPO5, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Luciferase Reporter Assay for miRNA Target Validation

This protocol is for validating the direct targeting of a gene by a miRNA that is upregulated by API-1.

Materials:

  • Luciferase reporter vector containing the 3' UTR of the putative target gene

  • miRNA mimic corresponding to the miRNA of interest

  • Control miRNA mimic

  • Transfection reagent

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293T) in a 24-well plate.

  • Co-transfection: Co-transfect the cells with the luciferase reporter vector and either the specific miRNA mimic or the control mimic.

  • API-1 Treatment (Optional): Treat the cells with API-1 to assess its effect on the miRNA-target interaction.

  • Incubation: Incubate for 24-48 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.

  • Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the specific miRNA mimic compared to the control indicates direct targeting.

Visualizations

Caption: Signaling pathway of API-1 in miRNA biogenesis.

Experimental_Workflow start Start: Treat Cells with API-1 rna_extraction RNA Extraction start->rna_extraction protein_lysis Protein Lysis start->protein_lysis luciferase_assay Luciferase Reporter Assay start->luciferase_assay Target Validation qpcr miRNA qRT-PCR rna_extraction->qpcr western_blot Western Blot protein_lysis->western_blot data_analysis Data Analysis qpcr->data_analysis western_blot->data_analysis luciferase_assay->data_analysis end End: Elucidate API-1 Function data_analysis->end

Caption: Experimental workflow for studying API-1 in miRNA research.

Logical_Relationship API1 API-1 Pin1_inhibition Pin1 Inhibition API1->Pin1_inhibition pXPO5_activation pXPO5 Activation Pin1_inhibition->pXPO5_activation pre_miRNA_export Increased pre-miRNA Nuclear Export pXPO5_activation->pre_miRNA_export mature_miRNA_biogenesis Increased Mature Tumor-Suppressive miRNA Biogenesis pre_miRNA_export->mature_miRNA_biogenesis tumor_suppression Tumor Suppression mature_miRNA_biogenesis->tumor_suppression

Caption: Logical relationship of API-1's anti-tumor effect.

References

Application Notes and Protocols: API-1 as a Tool for Studying Prolyl Isomerase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl isomerases are a class of enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds in polypeptide chains, a rate-limiting step in protein folding and conformational regulation.[1][2] This enzymatic activity plays a crucial role in a multitude of cellular processes, including signal transduction, cell cycle progression, and gene transcription.[3][4] One of the most studied human prolyl isomerases is Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), which specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[5][6] Dysregulation of Pin1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and certain infectious diseases, making it an attractive target for therapeutic intervention.[3][7]

API-1 has been identified as a potent inhibitor of Pin1, offering a valuable chemical tool to investigate the function of this key prolyl isomerase.[8][9] This document provides detailed application notes and experimental protocols for utilizing API-1 in studying prolyl isomerase function, with a particular focus on Pin1. It also addresses the compound's known off-target effects to ensure accurate interpretation of experimental results.

Data Presentation

Table 1: In Vitro Inhibitory Activity of API-1
TargetAssay TypeIC50Notes
Pin1PPIase Activity Assay72.3 nMAPI-1 directly binds to the PPIase domain of Pin1.[8][9]
Akt/PKBPhosphorylation Level~0.8 µMAPI-1 inhibits Akt by binding to its PH domain and preventing membrane translocation.[10]
Akt1Kinase Assay4.6 µMAPI-1 shows selectivity for Akt1 over Akt2.[11]
Akt2Kinase Assay> 250 µM[11]
Table 2: Cellular Activity of API-1 in Cancer Cell Lines
Cell LineCancer TypeAssayIC50Reference
SK-Hep-1Hepatocellular CarcinomaCell Proliferation0.683 µM[8]
SNU-423Hepatocellular CarcinomaCell Proliferation~2.5 µM[8]
Hep3BHepatocellular CarcinomaCell Proliferation4.16 µM[8]
H1299Non-small cell lung cancerCell Growth~2-5 µM[9]
H157Non-small cell lung cancerCell Growth~2-5 µM[9]
SqCC/Y1Head and neck squamous cell carcinomaCell Growth~2-5 µM[9]
22AHead and neck squamous cell carcinomaCell Growth~2-5 µM[9]
Tr146Head and neck squamous cell carcinomaCell Growth~2-5 µM[9]
Calu-1Non-small cell lung cancerCell Growth> 10 µM[9]

Signaling Pathways and Experimental Workflows

API_1_Mechanism_of_Action cluster_Pin1 Pin1 Inhibition cluster_Akt Akt Inhibition Pin1 Pin1 pSer_Thr_Pro_trans Substrate (pSer/Thr-Pro trans) Pin1->pSer_Thr_Pro_trans pSer_Thr_Pro_cis Substrate (pSer/Thr-Pro cis) pSer_Thr_Pro_cis->Pin1 Isomerization API1_Pin1 API-1 API1_Pin1->Pin1 Inhibits Akt_inactive Akt (inactive, cytosolic) Membrane Cell Membrane Akt_inactive->Membrane Translocation Akt_active Akt (active, membrane-bound) Membrane->Akt_active Activation API1_Akt API-1 API1_Akt->Akt_inactive Blocks translocation

Figure 1: Dual inhibitory mechanism of API-1 on Pin1 and Akt signaling pathways.

Experimental_Workflow cluster_In_Vitro cluster_Cell_Based cluster_In_Vivo Start Start: Hypothesis on Pin1 Function In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Validate in cellular context Data_Analysis Data Analysis & Interpretation In_Vitro->Data_Analysis PPIase_Assay PPIase Activity Assay (Protocol 1) In_Vitro->PPIase_Assay In_Vivo In Vivo Studies Cell_Based->In_Vivo Confirm in a whole organism Cell_Based->Data_Analysis Proliferation Cell Proliferation Assay (Protocol 2) Cell_Based->Proliferation Western_Blot Western Blot Analysis (Protocol 3) Cell_Based->Western_Blot In_Vivo->Data_Analysis Animal_Model Xenograft Mouse Model (Protocol 4) In_Vivo->Animal_Model Conclusion Conclusion on Pin1's Role Data_Analysis->Conclusion

Figure 2: General experimental workflow for studying Pin1 function using API-1.

Experimental Protocols

Protocol 1: In Vitro Pin1 PPIase Activity Assay (Chymotrypsin-Coupled Assay)

This protocol is adapted from standard chymotrypsin-coupled assays used to measure Pin1 isomerase activity.[10]

Materials:

  • Recombinant human Pin1 protein

  • API-1

  • Substrate peptide (e.g., Suc-Ala-Ala-Pro-Phe-pNA or Suc-Ala-pSer-Pro-Phe-pNA)

  • Chymotrypsin (B1334515)

  • Assay buffer (e.g., 35 mM HEPES, pH 7.8)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

  • Prepare a stock solution of API-1 in DMSO.

  • Prepare serial dilutions of API-1 in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Recombinant Pin1 protein (final concentration in the low nanomolar range)

    • API-1 dilution or vehicle control (DMSO)

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Prepare a reaction mixture containing the substrate peptide and chymotrypsin in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately start monitoring the change in absorbance at 390 nm every 15-30 seconds for 10-20 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of cis-to-trans isomerization of the substrate, which is then cleaved by chymotrypsin.

  • Calculate the initial reaction rates for each API-1 concentration.

  • Plot the reaction rates against the logarithm of the API-1 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (WST-1 or MTT Assay)

This protocol provides a general guideline for assessing the effect of API-1 on cell proliferation.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • API-1

  • WST-1 or MTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of API-1 in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of API-1 or vehicle control (DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • For WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • For MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate at room temperature in the dark for 2-4 hours, or until the precipitate is fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the API-1 concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of Protein Expression and Phosphorylation

This protocol allows for the analysis of changes in protein levels and phosphorylation status following API-1 treatment.[3]

Materials:

  • Cells treated with API-1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Pin1, anti-Akt, anti-phospho-Akt (Ser473), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of API-1 for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of API-1 in a mouse model. Specific parameters such as mouse strain, cell line, and dosing regimen may need to be optimized.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells (e.g., SK-Hep-1)

  • API-1

  • Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells to be used for implantation.

  • Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (optional) at the desired concentration.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Prepare the API-1 formulation in the vehicle.

  • Administer API-1 (e.g., via intraperitoneal injection or oral gavage) to the treatment group at the desired dose and schedule. Administer the vehicle to the control group.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).

Specificity and Off-Target Considerations

While API-1 is a potent Pin1 inhibitor, it is crucial to acknowledge its inhibitory activity against Akt.[10] This dual activity should be considered when interpreting experimental results. To dissect the specific effects of Pin1 inhibition, researchers can employ complementary approaches such as:

  • Genetic knockdown or knockout of Pin1: Using siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Pin1 and compare the phenotype with that induced by API-1.

  • Using other Akt inhibitors: Comparing the effects of API-1 with those of specific Akt inhibitors that do not target Pin1 to distinguish between Pin1- and Akt-mediated effects.[13]

  • Rescue experiments: Overexpressing a wild-type or catalytically inactive mutant of Pin1 in the presence of API-1 to see if the effects can be reversed.

Currently, there is limited information on the activity of API-1 against other prolyl isomerases. Researchers should exercise caution when interpreting results in systems where other prolyl isomerases may play a significant role.

Conclusion

API-1 is a valuable pharmacological tool for investigating the biological functions of the prolyl isomerase Pin1. Its potent inhibitory activity allows for the modulation of Pin1 function in both in vitro and in vivo settings. By following the detailed protocols and considering the compound's known dual specificity, researchers can effectively utilize API-1 to elucidate the complex roles of Pin1 in health and disease, and to explore its potential as a therapeutic target.

References

Application Notes and Protocols for In Vivo Formulation of PIN1 Inhibitor API-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme involved in the post-phosphorylation regulation of various proteins, playing a significant role in cell cycle progression, signal transduction, and oncogenesis. Its overexpression has been implicated in numerous human cancers, making it a promising target for cancer therapy. API-1 is a specific inhibitor of the PIN1 peptidyl-prolyl isomerase (PPIase) domain, with an IC50 of 72.3 nM.[1][2] By inhibiting PIN1's isomerase activity, API-1 can modulate key signaling pathways and suppress tumor growth, as demonstrated in preclinical animal models of hepatocellular carcinoma (HCC).[3][4][5]

These application notes provide detailed protocols for the in vivo formulation and administration of API-1 for animal studies, guidance on experimental design, and an overview of the key signaling pathways modulated by PIN1.

Data Presentation

In Vitro and In Vivo Efficacy of API-1
ParameterValueCell Lines/Animal ModelReference
IC50 (Cell-free assay) 72.3 nMN/A[1][2]
IC50 (Cell proliferation) 0.683 - 4.16 µMSK-Hep-1, SNU-423, and Hep3B human HCC cells[1]
In Vivo Efficacy Suppression of tumor growthNude mice with HCC xenografts[5]
In Vivo Dosage 5 mg/kgNude mice with HCC xenografts
Formulation Components and Properties
ComponentSupplier ExamplesPurposeKey Properties
API-1MedChemExpress, Selleck Chemicals, TargetMolActive Pharmaceutical IngredientInsoluble in water and ethanol, soluble in DMSO.[2]
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich, Thermo Fisher ScientificSolubilizing AgentPrimary solvent for API-1.
Polyethylene Glycol 300 (PEG300)Sigma-Aldrich, Thermo Fisher ScientificCo-solventImproves solubility and stability of the formulation.
Tween 80 (Polysorbate 80)Sigma-Aldrich, Thermo Fisher ScientificSurfactant/EmulsifierPrevents precipitation and improves homogeneity.
Saline (0.9% NaCl)Baxter, HospiraVehicleIsotonic carrier for injection.
Corn OilSigma-Aldrich, Spectrum ChemicalVehicle for Oral GavageAlternative vehicle for oral administration.
Liposomes(See Protocol Below)Drug Delivery VehicleImproves bioavailability and solubility.[5]

Experimental Protocols

Protocol 1: Standard Formulation for Intraperitoneal (IP) Injection

This protocol describes the preparation of a standard API-1 formulation suitable for intraperitoneal administration in mice.

Materials:

  • API-1 powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare Stock Solution:

    • Dissolve API-1 powder in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution. This stock solution can be stored at -80°C for up to one year.[2]

  • Prepare Working Solution (Example for a 5 mg/mL final concentration):

    • In a sterile microcentrifuge tube, combine the following in the specified order, ensuring the solution is clear after each addition:

      • 50 µL of 100 mg/mL API-1 in DMSO stock solution.

      • 400 µL of PEG300. Mix well.

      • 50 µL of Tween 80. Mix well.

      • 500 µL of sterile saline. Mix well to achieve a final volume of 1 mL.[2]

    • The final concentration of the formulation components will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Administration:

    • Administer the freshly prepared formulation to mice via intraperitoneal injection.

    • The injection volume will depend on the desired dosage and the weight of the animal. For a 20g mouse receiving a 5 mg/kg dose, the injection volume would be 20 µL of the 5 mg/mL solution.

Protocol 2: Liposomal Formulation for Enhanced Bioavailability

Encapsulating API-1 in liposomes can increase its solubility and bioavailability in vivo.[5] This protocol provides a general guideline for preparing a liposomal formulation of API-1.

Materials:

  • API-1 powder

  • Phospholipids (e.g., DSPC, Cholesterol)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Chloroform (B151607) or other suitable organic solvent

  • Hydration buffer (e.g., sterile saline or PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Sonication bath or probe sonicator

Procedure:

  • Lipid Film Hydration Method:

    • Dissolve API-1 and lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., saline) by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove any unencapsulated API-1 by methods such as dialysis or size exclusion chromatography.

  • Characterization and Administration:

    • Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

    • Administer the liposomal API-1 formulation to animals, typically via intravenous (IV) injection.

Protocol 3: Tumor Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of API-1 in a mouse xenograft model of hepatocellular carcinoma.

Materials:

  • Human HCC cell line (e.g., SK-Hep-1, Hep3B)

  • Matrigel

  • Immunocompromised mice (e.g., nude mice)

  • API-1 formulation (prepared as in Protocol 1 or 2)

  • Vehicle control (formulation without API-1)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest HCC cells during the exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 3 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the API-1 formulation (e.g., 5 mg/kg) or vehicle control to the respective groups according to a predetermined schedule (e.g., intraperitoneally every other day).

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Signaling Pathways and Experimental Workflows

PIN1-Modulated Signaling Pathways

PIN1 is a key regulator of several oncogenic signaling pathways. Inhibition of PIN1 by API-1 can disrupt these pathways, leading to anti-tumor effects.

PIN1_Signaling_Pathways cluster_ras Ras/AP-1 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_notch Notch Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cJun c-Jun ERK->cJun AP1 AP-1 cJun->AP1 CyclinD1 Cyclin D1 AP1->CyclinD1 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b betaCatenin β-catenin GSK3b->betaCatenin APC APC APC->betaCatenin Axin Axin Axin->betaCatenin TCF_LEF TCF/LEF betaCatenin->TCF_LEF TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes NotchLigand Notch Ligand NotchReceptor Notch Receptor NotchLigand->NotchReceptor gammaSecretase γ-secretase NotchReceptor->gammaSecretase Cleavage NICD NICD gammaSecretase->NICD Release CSL CSL NICD->CSL NotchTargetGenes Notch Target Genes (e.g., HES, HEY) CSL->NotchTargetGenes PIN1 PIN1 PIN1->cJun Isomerization & Stabilization PIN1->betaCatenin Isomerization & Stabilization PIN1->NICD Potentiates Cleavage API1 API-1 API1->PIN1

Caption: PIN1's role in major oncogenic signaling pathways.

Experimental Workflow for In Vivo Formulation and Efficacy Testing

experimental_workflow cluster_formulation API-1 Formulation cluster_animal_study Animal Study prep_stock Prepare API-1 Stock Solution (in DMSO) prep_standard Prepare Standard Formulation (DMSO, PEG300, Tween 80, Saline) prep_stock->prep_standard prep_liposomal Prepare Liposomal Formulation (Lipid Film Hydration & Extrusion) prep_stock->prep_liposomal administration Administer API-1 Formulation or Vehicle Control prep_standard->administration IP Injection prep_liposomal->administration IV Injection tumor_implantation Tumor Cell Implantation (Xenograft Model) randomization Randomize Mice into Treatment & Control Groups tumor_implantation->randomization randomization->administration monitoring Monitor Tumor Growth, Body Weight, and Health administration->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for API-1 formulation and in vivo efficacy testing.

Logical Relationship of PIN1 Inhibition by API-1

logical_relationship API1 API-1 PIN1 PIN1 PPIase Activity API1->PIN1 Inhibits Protein_Conformation Altered Conformation of Phosphorylated Proteins (e.g., c-Jun, β-catenin, NICD) PIN1->Protein_Conformation Regulates Signaling_Pathways Dysregulation of Oncogenic Signaling Pathways (Ras/AP-1, Wnt, Notch) Protein_Conformation->Signaling_Pathways Leads to Tumor_Growth Suppression of Tumor Growth Signaling_Pathways->Tumor_Growth Results in

Caption: Mechanism of action of API-1 in suppressing tumor growth.

References

Troubleshooting & Optimization

How to dissolve PIN1 inhibitor API-1 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of the PIN1 inhibitor, API-1, for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving API-1?

A1: The recommended solvent for dissolving API-1 is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] API-1 is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: What is the optimal storage condition for API-1 powder and its stock solution?

A2: API-1 powder should be stored at -20°C for long-term stability (up to 3 years).[1][4] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year to maintain its activity.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action of API-1?

A3: API-1 is a specific inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), with an IC50 of 72.3 nM.[5][6][7] In many cancers, such as hepatocellular carcinoma (HCC), the ERK kinase phosphorylates Exportin-5 (XPO5).[1][2] PIN1 then binds to this phosphorylated XPO5 and isomerizes it, which impairs its function of transporting precursor microRNAs (pre-miRNAs) from the nucleus to the cytoplasm.[1][4] This leads to a general downregulation of tumor-suppressive miRNAs, promoting cancer cell proliferation and survival. API-1 directly binds to the isomerase domain of PIN1, inhibiting its activity.[5][8] This restores the active conformation of phosphorylated XPO5, leading to the resumption of pre-miRNA transport, upregulation of mature miRNA biogenesis, and suppression of tumor growth.[1][5]

Troubleshooting Guide

Q4: I observed a precipitate in my cell culture medium after adding the API-1 working solution. What is the cause and how can I prevent this?

A4: Precipitation of API-1 in aqueous cell culture media is a common issue that can arise from its low aqueous solubility.[9] This phenomenon, often termed "solvent shock," occurs when a concentrated DMSO stock is rapidly diluted into the aqueous medium, causing the compound to crash out of solution.[5]

Troubleshooting Steps:

  • Prepare an Intermediate Dilution: Instead of directly diluting the high-concentration DMSO stock into your cell culture medium, first prepare an intermediate dilution of API-1 in DMSO.[5]

  • Step-wise Dilution into Medium: Add the intermediate DMSO dilution to a small volume of pre-warmed (37°C) cell culture medium, mix gently, and then add this to your final culture volume.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5%.[5]

  • Vortex Gently: When preparing the final working solution, mix by gentle vortexing or inversion to ensure homogeneity without causing excessive mechanical stress that could promote precipitation.[5]

  • Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Q5: My cells are not responding to the API-1 treatment as expected. What could be the issue?

A5: Lack of cellular response could be due to several factors:

  • Compound Degradation: Ensure that the API-1 stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.

  • Suboptimal Concentration: The effective concentration of API-1 can be cell-line dependent. The IC50 for cell proliferation in some cancer cell lines ranges from 0.683 to 4.16 μM.[5] It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Low PIN1 Expression or XPO5 Phosphorylation: The efficacy of API-1 can be dependent on the expression levels of PIN1 and the phosphorylation status of its substrate, XPO5.[1][5] Cell lines with low PIN1 expression or reduced ERK activity (leading to less phosphorylated XPO5) may be less sensitive to API-1.[1]

  • Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration. Refer to the troubleshooting guide for preventing precipitation.

Data Presentation

Table 1: Solubility and Potency of PIN1 Inhibitor API-1

PropertyValueSource(s)
Solubility in DMSO 73 - 250 mg/mL (199.29 - 682.50 mM)[1][2]
PIN1 Enzymatic IC50 72.3 nM[5][6][7]
Cell Proliferation IC50 0.683 - 4.16 µM (in SK-Hep-1, SNU-423, Hep3B cells)[5]

Table 2: Storage and Stability of this compound

FormStorage TemperatureShelf LifeSource(s)
Powder -20°C3 years[1][4]
In Solvent (DMSO) -80°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM API-1 Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid API-1 powder to reach room temperature before opening to prevent condensation of moisture.

  • Calculate Required DMSO Volume: The molecular weight of API-1 is 366.3 g/mol . To prepare a 10 mM stock solution, use the following formula: Volume (µL) = (Weight of API-1 in mg / 366.3) * 100,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial of API-1 powder.

  • Aid Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial for a few minutes to ensure the compound is completely dissolved.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C.

Protocol 2: Preparation of a 10 µM API-1 Working Solution for Cell Culture

This protocol is for preparing a final concentration of 10 µM in cell culture, with a final DMSO concentration of 0.1%.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM API-1 stock solution at room temperature.

  • Prepare Intermediate Dilution (100X): Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in DMSO. For example, add 5 µL of the 10 mM stock to 45 µL of DMSO.

  • Prepare Final Working Solution: Pre-warm your cell culture medium to 37°C. Add the 1 mM intermediate solution to the medium at a 1:100 dilution to achieve the final 10 µM concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Mix and Add to Cells: Mix the final working solution gently by inversion or pipetting. Immediately add the required volume of the working solution to your cell culture plates.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start API-1 Powder Vial equilibrate Equilibrate to Room Temp start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot for Single Use stock_solution->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare 1 mM Intermediate Dilution in DMSO thaw->intermediate add_to_media Add to Pre-warmed Cell Culture Medium (1:100) intermediate->add_to_media final_solution 10 µM Final Working Solution add_to_media->final_solution add_to_cells Add to Cells final_solution->add_to_cells

Caption: Workflow for dissolving and preparing API-1.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERK ERK Kinase XPO5 Exportin-5 (XPO5) ERK->XPO5 phosphorylates pXPO5 p-XPO5 (Ser-Pro) XPO5->pXPO5 PIN1 PIN1 pXPO5->PIN1 binds Dicer Dicer pXPO5->Dicer exports pre-miRNA pXPO5_inactive Inactive p-XPO5 (cis conformation) PIN1->pXPO5_inactive isomerizes pre_miRNA pre-miRNA pXPO5_inactive->pre_miRNA binding blocked pre_miRNA->pXPO5 binds to active form miRNA Mature miRNA Dicer->miRNA processes RISC RISC Complex miRNA->RISC mRNA_degradation mRNA Degradation / Translational Repression RISC->mRNA_degradation tumor_suppression Tumor Suppression (Inhibition of Proliferation & Migration) mRNA_degradation->tumor_suppression API1 API-1 Inhibitor API1->PIN1 inhibits

Caption: API-1 mechanism of action in cancer cells.

References

Technical Support Center: Optimizing API-1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions to help researchers and scientists effectively use API-1, a selective Akt inhibitor, and optimize its concentration for maximum inhibitory effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is API-1 and what is its primary mechanism of action?

API-1 (Akt/Protein Kinase B inhibitor-1) is a small molecule that selectively inhibits the Akt signaling pathway. Unlike many kinase inhibitors that compete with ATP, API-1 functions through a distinct mechanism. It directly binds to the Pleckstrin Homology (PH) domain of Akt.[1][2] This binding event physically blocks the translocation of Akt to the plasma membrane, which is an essential step for its activation by upstream kinases such as PDK1 and mTORC2.[1] Consequently, the downstream signaling cascade that promotes cell growth and survival is inhibited.[1]

Q2: In which signaling pathway does API-1 act?

API-1 acts within the PI3K/Akt/mTOR signaling pathway, a critical regulator of numerous cellular processes including cell survival, proliferation, growth, and metabolism.[2][3] The pathway is typically initiated by growth factors activating receptor tyrosine kinases (RTKs), which then recruit and activate PI3K.[3] PI3K phosphorylates PIP2 to generate PIP3, which serves as a docking site for proteins with PH domains, including Akt. By preventing Akt's recruitment to the membrane, API-1 effectively halts the signal propagation at a key nodal point.[1]

API-1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt_cyto Akt (inactive) PIP3->Akt_cyto Recruits to membrane PDK1 PDK1 Akt_cyto->PDK1 Phosphorylation mTORC2 mTORC2 Akt_cyto->mTORC2 Phosphorylation Akt_active Akt (active) p-Akt Akt_cyto->Akt_active Activated Downstream Downstream Targets (e.g., Bad, FoxO) Akt_active->Downstream Inhibits/Activates Response Cell Survival & Proliferation Downstream->Response API1 API-1 API1->Akt_cyto Binds to PH domain, prevents translocation

Caption: API-1 mechanism of action in the PI3K/Akt signaling pathway.

Q3: What are the expected downstream cellular effects of API-1 treatment?

By inhibiting Akt activation, API-1 treatment leads to the modulation of numerous downstream targets. The primary effects are the induction of cell growth arrest and apoptosis.[1] These outcomes are particularly pronounced in cancer cells that have a constitutively hyperactivated Akt pathway.[1] Experimental validation of API-1's effect can be observed through assays that measure decreased cell proliferation, cell cycle arrest, and increased markers of apoptosis, such as cleaved PARP.[1]

Q4: What is a typical starting concentration range for API-1 in cell culture experiments?

The optimal concentration of API-1 is highly dependent on the specific cell line and the experimental endpoint.[4] For initial dose-response experiments, it is advisable to use a broad concentration range. Based on published studies, a starting range from sub-micromolar to low micromolar is appropriate. For some cancer cell lines, IC50 values (the concentration that causes 50% inhibition) have been reported to be between 10 µM and 50 µM.[5] A preliminary experiment using concentrations such as 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM is recommended to determine the effective range for your specific model system.

Troubleshooting Guide

This section addresses common problems encountered during the optimization of API-1 concentration.

Problem Potential Cause Recommended Solution
No inhibitory effect observed. The cell line may not have a hyperactivated Akt pathway.Confirm the baseline level of phosphorylated Akt (p-Akt) in your cell line via Western blot. API-1 is most effective in cells with elevated Akt activity.[1]
Incorrect concentration range was tested.Perform a wide dose-response curve (e.g., 0.1 µM to 50 µM) to identify the sensitive range for your specific cell line.[6]
The compound has degraded or was improperly stored.Prepare a fresh stock solution of API-1 in DMSO. Store stock solutions at -20°C or -80°C.
High cell toxicity, even at low concentrations. The final solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of DMSO in the cell culture medium is low and non-toxic, typically below 0.5%.[6]
The cell line is exceptionally sensitive to Akt inhibition.Lower the concentration range in your dose-response experiment.
Off-target effects.Although API-1 is selective for Akt,[1] high concentrations may lead to off-target effects. Correlate the observed phenotype with a direct readout of Akt inhibition (e.g., p-Akt levels).
Precipitate forms in the media after adding API-1. API-1 has limited aqueous solubility.Prepare intermediate dilutions of the API-1 stock in culture medium before adding to the final culture plate to avoid localized high concentrations.[6]
The stock solution was not fully dissolved.Ensure the API-1 stock solution in DMSO is completely clear. If needed, gently warm the stock at 37°C and/or sonicate to aid dissolution.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (IC50) of API-1 using a Cell Viability Assay

This protocol provides a general framework for conducting a dose-response experiment to find the IC50 value of API-1.

1. Materials:

  • API-1 powder and anhydrous DMSO for stock solution.
  • Cell line of interest and appropriate complete culture medium.
  • 96-well clear, flat-bottom cell culture plates.
  • Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay).
  • Multichannel pipette and sterile reservoirs.
  • Plate reader capable of measuring absorbance, fluorescence, or luminescence.

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count cells. Calculate the cell density required to achieve 60-80% confluency at the end of the experiment (e.g., 48-72 hours).
  • Seed the cells in a 96-well plate (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate overnight to allow for attachment.
  • Compound Preparation:
  • Prepare a 10 mM stock solution of API-1 in DMSO.
  • Perform serial dilutions of the API-1 stock solution in complete culture medium to create 2X working concentrations of your desired final concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, 0.2 µM).
  • Prepare a vehicle control (DMSO in medium) at the same final DMSO concentration as the highest API-1 dose.
  • Cell Treatment:
  • Carefully add 100 µL of the 2X API-1 working solutions and the vehicle control to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include "untreated" control wells containing only cells in medium.
  • Incubation:
  • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours). The incubation time can significantly influence the IC50 value.[4]
  • Cell Viability Measurement:
  • Add the cell viability reagent to each well according to the manufacturer's instructions.
  • Incubate for the recommended time.
  • Read the plate using the appropriate plate reader.
  • Data Analysis:
  • Normalize the data: Express the viability of treated wells as a percentage of the vehicle control wells.
  • Plot the results: Create a dose-response curve with the inhibitor concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.
  • Calculate the IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_stock [label="1. Prepare API-1 Stock\n(e.g., 10 mM in DMSO)"]; prep_working [label="2. Create 2X Serial Dilutions\nin Culture Medium"]; seed_cells [label="3. Seed Cells in 96-Well Plate\n(Incubate overnight)"]; treat_cells [label="4. Treat Cells with API-1\nand Vehicle Controls"]; incubate [label="5. Incubate for Desired Duration\n(e.g., 48-72 hours)"]; assay [label="6. Perform Cell Viability Assay\n(e.g., MTT, Resazurin)"]; analyze [label="7. Data Acquisition & Normalization\n(% of Vehicle Control)"]; calculate [label="8. Plot Dose-Response Curve &\nCalculate IC50"]; end_node [label="End: Optimal Concentration\nDetermined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_stock; prep_stock -> prep_working; seed_cells -> treat_cells; prep_working -> treat_cells; treat_cells -> incubate; incubate -> assay; assay -> analyze; analyze -> calculate; calculate -> end_node; }

Caption: Experimental workflow for optimizing API-1 concentration.

References

Technical Support Center: Troubleshooting API-1 Insensitivity in Low PIN1-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with API-1, particularly in cell lines with low expression of the protein PIN1.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between API-1, PIN1, and the Akt signaling pathway?

A1: API-1 is known as an Akt/PKB inhibitor that functions by binding to the PH domain of Akt, which prevents its membrane translocation and subsequent phosphorylation.[1] The peptidyl-prolyl cis/trans isomerase PIN1 is crucial for regulating the stability and activation of Akt.[2] PIN1 interacts with phosphorylated Akt, promoting its stability and proper function.[2] Interestingly, recent studies have shown that API-1 can also act as a PIN1 inhibitor by binding to its PPIase domain.[3] This dual-inhibitory role of API-1 on both Akt and PIN1 is a critical consideration in experimental design and data interpretation.

Q2: Why might cells with low PIN1 expression be insensitive to API-1 treatment?

A2: Low PIN1-expressing cells might exhibit insensitivity to API-1 for a few key reasons. Since PIN1 is a critical regulator of Akt stability, cells with inherently low PIN1 levels may already have compromised Akt signaling, rendering a direct Akt inhibitor like API-1 less effective.[2] Furthermore, if the primary mechanism of API-1's cytotoxic effects in a specific cancer type is mediated through PIN1 inhibition, then cells lacking sufficient PIN1 would naturally be resistant.[4] It has been shown that API-1-induced PIN1 inhibition is less sensitive in hepatocellular carcinoma cells with low PIN1 expression.[4]

Q3: Can API-1 induce apoptosis independently of Akt inhibition?

A3: Yes, research suggests that API-1 can induce apoptosis through mechanisms independent of its Akt-inhibitory activity.[5] For instance, API-1 has been shown to induce the degradation of c-FLIP, a key anti-apoptotic protein, and synergize with TRAIL to enhance apoptosis.[5] This effect was observed even when other Akt inhibitors did not produce the same outcome, indicating an Akt-independent pathway.[5]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Problem 1: Cells with low PIN1 expression show no significant decrease in viability after API-1 treatment.

Question: My low PIN1-expressing cell line is not responding to API-1 treatment in my cell viability assays. What could be the reason, and how can I troubleshoot this?

Answer:

  • Confirm Low PIN1 and Akt Status: First, it is crucial to confirm the protein expression levels of both PIN1 and phosphorylated Akt (p-Akt) in your cell line via Western Blotting.

    • Rationale: Low PIN1 expression can lead to reduced Akt stability and phosphorylation.[2] If p-Akt levels are already low, the inhibitory effect of API-1 on Akt may not be significant enough to induce cell death.

    • Troubleshooting Step: Perform a baseline Western Blot to compare PIN1 and p-Akt levels in your low PIN1-expressing cells to a control cell line with known high PIN1 expression.

  • Evaluate API-1's Effect on Downstream Akt Targets: Even if total p-Akt levels do not change dramatically, API-1 might still be affecting downstream targets.

    • Rationale: API-1 could be subtly altering the activity of Akt, which might be detectable by examining the phosphorylation status of its downstream effectors like GSK3β or FOXO transcription factors.

    • Troubleshooting Step: Perform a Western Blot to assess the phosphorylation status of key Akt substrates pre- and post-API-1 treatment.

  • Investigate Akt-Independent Mechanisms: API-1 can induce apoptosis through pathways that do not involve Akt.[5]

    • Rationale: API-1 has been shown to downregulate c-FLIP, leading to increased sensitivity to apoptosis inducers like TRAIL.[5]

    • Troubleshooting Step: Assess the expression of c-FLIP after API-1 treatment. Consider a combination treatment of API-1 with TRAIL to see if it sensitizes the cells to apoptosis.[5]

Experimental Workflow for Troubleshooting Problem 1

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes start Low PIN1 cells are insensitive to API-1 step1 Confirm PIN1 and p-Akt expression by Western Blot start->step1 step2 Assess phosphorylation of Akt downstream targets start->step2 step3 Investigate Akt-independent pathways (e.g., c-FLIP) start->step3 outcome1 Low p-Akt confirms reduced pathway activity step1->outcome1 outcome2 Downstream targets are affected, suggesting subtle Akt inhibition step2->outcome2 outcome3 c-FLIP is downregulated, indicating an alternative mechanism step3->outcome3

Caption: Troubleshooting workflow for API-1 insensitivity.

Problem 2: Difficulty in confirming the interaction between PIN1 and Akt.

Question: I am trying to perform a co-immunoprecipitation (Co-IP) to verify the interaction between PIN1 and Akt in my cells, but the results are inconclusive. How can I optimize this experiment?

Answer:

  • Optimize Lysis Conditions: The interaction between PIN1 and Akt may be transient or sensitive to harsh lysis conditions.

    • Rationale: Strong detergents can disrupt protein-protein interactions. A gentler lysis buffer may be required to preserve the complex.[6]

    • Troubleshooting Step: Test a range of lysis buffers, from harsh (RIPA) to milder (NP-40 or Triton X-100 based) buffers.[6][7] Ensure protease and phosphatase inhibitors are always included.

  • Pre-clear the Lysate: Non-specific binding to the beads can obscure your results.

    • Rationale: Cellular components can bind non-specifically to the Protein A/G beads, leading to high background.[6]

    • Troubleshooting Step: Incubate your cell lysate with beads alone before adding the antibody. Discard these beads and then proceed with the immunoprecipitation using fresh beads and your antibody.[6]

  • Antibody Selection and Controls: The choice of antibody and proper controls are critical for a successful Co-IP.

    • Rationale: Not all antibodies are suitable for immunoprecipitation. It is essential to use an antibody validated for IP. Negative controls are necessary to ensure the observed interaction is specific.

    • Troubleshooting Step: Use an antibody specifically validated for IP. Include a negative control where you immunoprecipitate with an isotype-matched IgG antibody to check for non-specific binding.

Signaling Pathway: PIN1 Regulation of Akt

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Akt_p p-Akt (Active) Akt->Akt_p PIN1 PIN1 PIN1->Akt_p stabilizes Downstream Downstream Targets Akt_p->Downstream activates API1 API-1 API1->Akt inhibits translocation API1->PIN1 inhibits activity

Caption: Simplified PIN1-Akt signaling pathway and API-1 targets.

Data Summary

Table 1: IC50 Values of API-1 in Various Cell Lines

Cell LineCancer TypePIN1 ExpressionAPI-1 IC50 (µM)Reference
NSCLC cell linesNon-small cell lung cancerVaries0.625 - 10[1]
HNSCC cell linesHead and neck squamous cell carcinomaVaries0.625 - 10[1]
Hepatocellular Carcinoma (High PIN1)Liver CancerHighSensitive[4]
Hepatocellular Carcinoma (Low PIN1)Liver CancerLowInsensitive[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of API-1 (e.g., 0.5-20 µM) for 24, 48, or 72 hours.[1] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Solubilization: Aspirate the media and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.[8][9]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[8]

Western Blotting
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[10][11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIN1, Akt, p-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.[7]

  • Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C on a rotator. Centrifuge and collect the supernatant.[2][6]

  • Immunoprecipitation: Add the primary antibody (e.g., anti-Akt or anti-PIN1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. Add fresh Protein A/G beads and incubate for another 1-3 hours.[2][13]

  • Washes: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.[2]

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.[7]

  • Analysis: Analyze the eluted proteins by Western Blotting using antibodies against the protein of interest and its potential binding partner.

References

Technical Support Center: Investigating Potential Off-Target Effects of API-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing API-1. A significant point of consideration when working with API-1 is the existing ambiguity in scientific literature regarding its primary molecular target, with reports identifying it as both a PIN1 inhibitor and an Akt/PKB inhibitor. This guide will address the potential off-target effects in the context of both reported activities.

Frequently Asked Questions (FAQs)

Q1: What is the reported primary target of API-1?

A1: The compound designated as API-1 has been described in the literature with two distinct primary targets. It is identified as a specific inhibitor of the peptidyl-prolyl cis-trans isomerase PIN1 with an IC50 of 72.3 nM.[1][2] Conversely, and more extensively, API-1 is reported as a potent and selective inhibitor of the serine/threonine kinase Akt/PKB, where it reduces the levels of phosphorylated Akt with an IC50 of 0.8 μM by binding to its pleckstrin homology (PH) domain and preventing its membrane translocation.[3][4] It is crucial for researchers to be aware of this discrepancy when interpreting experimental results.

Q2: What are the known off-target effects of API-1 when considered as an Akt inhibitor?

A2: When viewed as an Akt inhibitor, a notable off-target effect of API-1 is the induction of c-FLIP degradation, which occurs independently of its Akt-inhibitory activity.[5] This suggests that API-1 possesses mechanisms of action beyond Akt inhibition. Studies have shown that other Akt inhibitors, such as API-2 and MK2206, do not have the same effect on c-FLIP levels.[5] API-1 facilitates the ubiquitination and proteasome-mediated degradation of c-FLIP.[5] Additionally, as an inhibitor of a key signaling node like Akt, API-1 can have broad effects on downstream pathways that may be considered off-target depending on the specific research question.

Q3: What are the potential off-target effects to consider if using API-1 as a PIN1 inhibitor?

A3: For API-1 as a PIN1 inhibitor, the primary off-target concern would be its documented potent inhibition of Akt. Given that the reported IC50 for Akt inhibition (0.8 µM) is within a range that could be active in cell-based assays targeting PIN1, researchers should be cautious of potential confounding effects from Akt pathway inhibition.[3] It is recommended to perform counter-screening or use orthogonal approaches to confirm that the observed phenotype is specifically due to PIN1 inhibition.

Q4: Can API-1's off-target effects be beneficial for research?

A4: While often considered a confounding factor, understanding the "off-target" effects of a compound can sometimes be advantageous. For example, the dual inhibition of PIN1 and Akt by API-1 could be therapeutically beneficial in certain cancers where both pathways are dysregulated. The ability of API-1 to induce c-FLIP degradation, independent of Akt, could also be exploited to sensitize cancer cells to TRAIL-induced apoptosis.[5] However, any such "beneficial" off-target effect must be carefully characterized and understood.

Troubleshooting Guide

Problem 1: I am using API-1 as a PIN1 inhibitor, but my results are inconsistent or suggest modulation of other signaling pathways.

  • Possible Cause: The observed effects may be due to the potent inhibition of Akt by API-1.

  • Troubleshooting Steps:

    • Validate Target Engagement: If possible, perform an assay to confirm that API-1 is engaging with and inhibiting PIN1 in your experimental system.

    • Assess Akt Pathway Activation: Perform a western blot to check the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets (e.g., GSK3β, FoxO1). A decrease in phosphorylation would indicate Akt pathway inhibition.

    • Use a Structurally Unrelated PIN1 Inhibitor: As a control, use a different, structurally distinct PIN1 inhibitor (e.g., Juglone, although this also has off-target effects and should be used with caution) to see if the same phenotype is observed.[6]

    • Dose-Response Analysis: Conduct a careful dose-response study. If the phenotype tracks with the reported IC50 for Akt inhibition rather than PIN1 inhibition, it is likely an off-target effect.

Problem 2: My cell viability assays with API-1 show variable results across different cell lines.

  • Possible Cause: Cell line-specific differences in the expression and activation levels of PIN1 and/or the PI3K/Akt pathway can lead to varied responses.

  • Troubleshooting Steps:

    • Characterize Your Cell Lines: Profile the baseline expression levels of PIN1 and the phosphorylation status of Akt in your panel of cell lines. Cell lines with high basal Akt activation may be more sensitive to API-1's effects on this pathway.[7]

    • Consider Genetic Background: Be aware of the mutation status of genes in the PI3K/Akt pathway (e.g., PTEN, PIK3CA) in your cell lines, as this can significantly impact their sensitivity to Akt inhibition.[7]

    • Standardize Assay Conditions: Ensure consistent cell seeding density, treatment duration, and API-1 formulation across all experiments to minimize variability.[8]

Problem 3: I am observing apoptosis in my cells treated with API-1, but I am not sure of the mechanism.

  • Possible Cause: Apoptosis induced by API-1 can be a result of PIN1 inhibition, Akt inhibition, or a combination of both, as well as its effects on other proteins like c-FLIP and Mcl-1.[3][5][9]

  • Troubleshooting Steps:

    • Analyze Apoptosis Pathways: Use western blotting to examine the cleavage of caspases (e.g., caspase-8, caspase-9, caspase-3) to determine which apoptotic pathway is activated. API-1 has been shown to activate both caspase-8 and caspase-9.[5]

    • Investigate c-FLIP and Mcl-1 Levels: Assess the protein levels of c-FLIP and Mcl-1. API-1 has been shown to induce the degradation of both of these anti-apoptotic proteins.[5][9]

    • Rescue Experiments: If you hypothesize that the apoptosis is due to Akt inhibition, try to rescue the phenotype by overexpressing a constitutively active form of Akt.

Quantitative Data Summary

CompoundReported TargetIC50Notes
API-1 PIN172.3 nMInhibits the peptidyl-prolyl isomerase domain.[1]
API-1 Akt/PKB0.8 µMReduces phosphorylation of Akt by binding to the PH domain and inhibiting membrane translocation.[3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

To determine the kinase selectivity of API-1, a comprehensive screening against a panel of purified kinases is recommended.

  • Assay Principle: A common method is a competitive binding assay or an in vitro kinase activity assay. The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform that can be used to measure the activity of a wide range of kinases.[10]

  • Procedure: a. Prepare a stock solution of API-1 in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of API-1 to create a range of concentrations for testing. c. In a multi-well plate, incubate each kinase with its specific substrate, ATP, and the various concentrations of API-1. d. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (vehicle only). e. After the incubation period, measure the kinase activity according to the assay manufacturer's instructions (e.g., by detecting the amount of ADP produced). f. Calculate the percent inhibition for each concentration of API-1 and determine the IC50 value for each kinase.

  • Data Interpretation: Compare the IC50 value for the intended target (PIN1) with the IC50 values for all other kinases in the panel. A significant difference (e.g., >100-fold) suggests good selectivity.[11]

Protocol 2: Chemoproteomic Profiling (Kinobeads)

This method allows for the identification of protein targets of an inhibitor in a more physiologically relevant context, such as a cell lysate.[12]

  • Assay Principle: Kinobeads are an affinity resin with immobilized non-selective kinase inhibitors that can capture a large portion of the kinome. By pre-incubating a cell lysate with API-1, the binding of its targets to the kinobeads will be competed off in a concentration-dependent manner.

  • Procedure: a. Prepare cell lysates from the cell line of interest. b. Incubate aliquots of the lysate with increasing concentrations of API-1 or a vehicle control. c. Add the kinobeads to each lysate and incubate to allow for the capture of unbound kinases. d. Wash the beads to remove non-specifically bound proteins. e. Elute the captured proteins from the beads. f. Identify and quantify the eluted proteins using mass spectrometry.

  • Data Interpretation: Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of API-1 are considered potential targets. This method can identify both the intended target and potential off-targets.[12][13]

Protocol 3: Cell-Based Western Blot for Akt Pathway Activation

This protocol is to assess the effect of API-1 on the Akt signaling pathway in cells.

  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of API-1 for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control. c. If the pathway is not basally active, you may need to stimulate the cells with a growth factor (e.g., EGF, IGF-1) for a short period before lysis.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH). d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Interpretation: A decrease in the ratio of phospho-Akt to total Akt with increasing concentrations of API-1 indicates inhibition of the Akt pathway.[3]

Visualizations

PIN1_Signaling_Pathway cluster_0 Upstream Kinases cluster_1 PIN1 Regulation cluster_2 Downstream Effects CDKs CDKs pS/T-Pro_Substrate Phosphorylated Substrate (cis) CDKs->pS/T-Pro_Substrate phosphorylates ERK ERK ERK->pS/T-Pro_Substrate phosphorylates PIN1 PIN1 Substrate_trans Substrate (trans) PIN1->Substrate_trans isomerizes pS/T-Pro_Substrate->PIN1 binds XPO5 XPO5 Substrate_trans->XPO5 regulates Cell_Cycle Cell Cycle Progression Substrate_trans->Cell_Cycle regulates Apoptosis Apoptosis Substrate_trans->Apoptosis regulates API1_PIN1 API-1 API1_PIN1->PIN1 miRNA_Biogenesis miRNA Biogenesis XPO5->miRNA_Biogenesis

Caption: PIN1 signaling pathway and point of inhibition by API-1.

Akt_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Akt Activation cluster_2 Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt_membrane Akt (membrane) PIP3->Akt_membrane recruits Akt_cytosol Akt (cytosol) Akt_cytosol->Akt_membrane translocates to pAkt p-Akt (active) Akt_membrane->pAkt is phosphorylated by PDK1 PDK1 PDK1->pAkt mTORC2 mTORC2 mTORC2->pAkt Cell_Survival Cell Survival pAkt->Cell_Survival Proliferation Proliferation pAkt->Proliferation Metabolism Metabolism pAkt->Metabolism API1_Akt API-1 API1_Akt->Akt_membrane inhibits translocation

Caption: Akt signaling pathway and point of inhibition by API-1.

Troubleshooting_Workflow Start Unexpected/Inconsistent Results with API-1 Check_Identity Is the primary target in your system PIN1 or Akt? Start->Check_Identity Assume_PIN1 Hypothesis: Target is PIN1 Check_Identity->Assume_PIN1 PIN1 Assume_Akt Hypothesis: Target is Akt Check_Identity->Assume_Akt Akt Test_Akt_Pathway Western blot for p-Akt/Akt Assume_PIN1->Test_Akt_Pathway Test_Downstream_Akt Assess downstream Akt targets (e.g., p-GSK3b) Assume_Akt->Test_Downstream_Akt Akt_Inhibited Akt pathway inhibited? Test_Akt_Pathway->Akt_Inhibited Use_Control_Inhibitor Use orthogonal PIN1 inhibitor Akt_Inhibited->Use_Control_Inhibitor No Conclusion_PIN1 Effect is likely on-target (Akt-mediated) Akt_Inhibited->Conclusion_PIN1 Yes Phenotype_Consistent Phenotype consistent? Use_Control_Inhibitor->Phenotype_Consistent Phenotype_Consistent->Conclusion_PIN1 No Conclusion_OffTarget Effect is likely PIN1-mediated Phenotype_Consistent->Conclusion_OffTarget Yes Downstream_Affected Downstream affected? Test_Downstream_Akt->Downstream_Affected Conclusion_Akt Effect is likely Akt-mediated Downstream_Affected->Conclusion_Akt Yes Conclusion_Other Consider other off-targets (e.g., c-FLIP) or re-evaluate hypothesis Downstream_Affected->Conclusion_Other No

Caption: Troubleshooting workflow for ambiguous API-1 results.

References

Technical Support Center: API-1 (Akt Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the handling, storage, and stability of API-1 (Akt/PKB inhibitor, CAS: 36707-00-3) when prepared in Dimethyl Sulfoxide (DMSO). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of API-1 in DMSO?

A1: To prepare a stock solution, weigh the desired amount of API-1 powder and dissolve it in high-purity, anhydrous DMSO to the desired concentration. For example, to make a 10 mM stock solution, add 1 mL of DMSO to 3.37 mg of API-1 (MW: 337.29 g/mol ). Vortex or sonicate briefly to ensure the compound is fully dissolved. A detailed protocol is provided in the "Experimental Protocols" section.

Q2: What is the maximum solubility of API-1 in DMSO?

A2: API-1 is highly soluble in DMSO. Technical data from suppliers indicates solubility up to at least 100 mM.[1] However, for practical long-term storage, preparing stock solutions at lower concentrations (e.g., 10-20 mM) is common practice to avoid precipitation at low temperatures.

Q3: What are the recommended storage conditions for API-1 powder and its DMSO stock solutions?

A3: Recommendations can vary slightly between suppliers. For optimal stability, API-1 powder should be stored at -20°C for long-term use (up to 3 years).[2][3] Once dissolved in DMSO, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for long-term stability (up to 1 year).[2][3] Some suppliers state that storage at room temperature is acceptable for the solid form, but refrigerated or frozen storage is generally preferred for preserving compound integrity over time.[1][4]

Q4: My API-1 in DMSO stock solution has frozen. Is it still usable?

A4: Yes. DMSO has a freezing point of approximately 18.5°C (65.4°F), so it is normal for solutions to freeze when stored at 4°C or below.[5][6] The compound is not harmed by freezing. You can thaw the vial at room temperature or in a warm water bath.[6] Ensure the solution is completely thawed and vortexed gently to ensure homogeneity before use.[7]

Q5: How many freeze-thaw cycles can I subject my API-1 stock solution to?

A5: It is best practice to minimize freeze-thaw cycles as they can potentially lead to compound degradation.[8][9] The most effective way to avoid this is to aliquot the main stock solution into smaller, single-use volumes immediately after preparation.

Q6: Why is it important to use anhydrous DMSO?

A6: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[8][10] Water in the DMSO can reduce the solubility of compounds and facilitate hydrolysis, a chemical process that can degrade the compound over time.[9] Using fresh, high-purity, anhydrous DMSO is critical for maximizing the stability of your API-1 stock solution.[3][9]

Data Summary Tables

Table 1: Solubility and Molecular Properties of API-1

PropertyValueSource
Chemical Name 4-amino-5,6-dihydro-2-(4-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-one-
Target Akt/PKB[1][4][11]
CAS Number 36707-00-3[1][11]
Molecular Weight 337.29 g/mol [1][4]
Solubility in DMSO Up to 100 mM[1]
Purity ≥96%[1][4]

Table 2: Recommended Storage Conditions for API-1

FormatTemperatureDurationRecommendations & Source
Solid Powder -20°CUp to 3 yearsRecommended for long-term stability.[2][3]
Room Temp.Short-termAcceptable according to some suppliers.[1][4]
In DMSO -80°CUp to 1 yearBest practice for long-term stability. Aliquot to avoid freeze-thaw.[2][3]
-20°CUp to 1 monthSuitable for short- to mid-term storage.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no biological activity in experiments. 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, moisture).2. Incorrect stock concentration.1. Prepare a fresh stock solution from powder.[8]2. Aliquot new stock solutions to minimize freeze-thaw cycles.[9]3. Verify the initial weighing and dilution calculations.4. (Optional) Assess the purity of the old stock solution using HPLC or LC-MS.[9]
Precipitate observed in the stock solution after thawing. 1. The compound has come out of solution, possibly due to high concentration or incomplete initial dissolution.2. The solution is not fully thawed.1. Gently warm the vial to 37°C for a short period and vortex thoroughly to redissolve the compound.[9]2. Ensure the solution is completely clear before making dilutions for your experiment.3. If precipitation persists, consider preparing a new stock at a slightly lower concentration.
DMSO solvent has a noticeable odor or color. 1. DMSO degradation.2. Contamination of the solvent.1. Discard the old DMSO.2. Use fresh, high-purity, anhydrous DMSO from a reputable supplier to prepare new stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM API-1 Stock Solution in DMSO

Materials:

  • API-1 powder (CAS: 36707-00-3)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of API-1 needed. For a 10 mM solution, the calculation is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 337.29 g/mol x 1000 mg/g = 3.37 mg (for 1 mL)

  • Weigh API-1: Carefully weigh out 3.37 mg of API-1 powder using an analytical balance and transfer it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the API-1 powder.

  • Dissolve: Cap the vial tightly and vortex the solution until the API-1 powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Store: Label the aliquots clearly with the compound name, concentration, and date. Store them at -80°C for long-term use.[2][3]

Protocol 2: General Method for Assessing Stock Solution Stability via HPLC

This protocol provides a general framework for monitoring the degradation of a compound in DMSO over time.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the API-1 stock solution, take a small aliquot and dilute it to a suitable concentration for analysis. Analyze this sample by High-Performance Liquid Chromatography (HPLC) to obtain a starting purity profile. Record the peak area of the parent compound.

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.

  • Sample Preparation: Prepare the sample for analysis in the same way as the T=0 sample.

  • HPLC Analysis: Analyze the sample using the identical HPLC method (column, mobile phase, flow rate, detection wavelength) used for the T=0 sample.

  • Data Comparison: Compare the peak area of the parent API-1 compound to the T=0 sample. The appearance of new peaks or a decrease in the parent peak area indicates degradation. Calculate the percentage of remaining API-1 to quantify its stability under each storage condition.

Visual Guides and Diagrams

G cluster_workflow API-1 Stock Solution Workflow weigh 1. Weigh API-1 Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store

Caption: Workflow for preparing and storing API-1 stock solutions.

G cluster_pathway Simplified PI3K/Akt Signaling and API-1 Inhibition RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt_mem Akt (Membrane Translocated) PIP3->Akt_mem recruits PDK1 PDK1 PDK1->Akt_mem phosphorylates Akt Akt (Inactive, Cytosolic) Akt->Akt_mem translocates to membrane via PH domain Akt_active Akt (Active, Phosphorylated) Akt_mem->Akt_active Downstream Downstream Targets (Cell Survival, Proliferation) Akt_active->Downstream activates API1 API-1 API1->Akt Binds PH domain, blocks translocation

Caption: API-1 inhibits the Akt pathway by preventing membrane translocation.

G cluster_troubleshooting Troubleshooting Logic for API-1 Solutions start Experiment shows reduced/no activity check_thaw Is stock solution precipitated? start->check_thaw warm_vortex Warm to 37°C and vortex. Is it fully dissolved? check_thaw->warm_vortex Yes check_storage How was the stock stored and handled? check_thaw->check_storage No repeat_exp Repeat experiment with clear solution warm_vortex->repeat_exp Yes fresh_stock Prepare fresh stock from powder. Aliquot and store at -80°C. warm_vortex->fresh_stock No end_ok Problem Solved repeat_exp->end_ok check_storage->fresh_stock Multiple freeze-thaws or improper temperature end_bad Problem Persists: Consider compound/target issue check_storage->end_bad Properly stored fresh_stock->repeat_exp

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: Overcoming Poor Solubility of API-1 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of "API-1," a model active pharmaceutical ingredient. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to enhance the solubility and dissolution of API-1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of API-1?

A1: The poor aqueous solubility of an API, such as API-1, can stem from several physicochemical properties. High lipophilicity (a tendency to dissolve in fats or lipids) and a strong crystalline lattice structure are two of the most common reasons.[1] For the drug to dissolve, energy is required to break the bonds of the crystal lattice, and if the interaction between the drug and water molecules is not strong enough to overcome this energy, the solubility will be low. For ionizable compounds, solubility is also highly dependent on the pH of the solution.[2]

Q2: I'm observing precipitation of API-1 when I dilute my organic stock solution into an aqueous buffer. What's happening and how can I prevent it?

A2: This is a common phenomenon known as "antisolvent precipitation."[3] API-1 is likely highly soluble in your organic stock solvent (e.g., DMSO, ethanol) but poorly soluble in the aqueous buffer (the "antisolvent"). When the stock solution is added to the buffer, the overall solvent polarity changes, causing API-1 to exceed its solubility limit in the mixed solvent system and precipitate out of the solution.

To prevent this, you can try the following:

  • Slow Down the Addition: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This promotes rapid mixing and avoids localized high concentrations of API-1.[3]

  • Optimize Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ideally below 1%, to minimize its impact on your experiment.[4]

  • Pre-warm Solutions: Gently warming both the stock solution and the aqueous buffer (e.g., to 37°C) can sometimes help prevent precipitation.[5]

  • Use a Co-solvent System: Instead of a single organic solvent, a mixture of solvents might maintain solubility upon dilution.[6]

Q3: Can I simply adjust the pH of my aqueous solution to improve the solubility of API-1?

A3: For ionizable APIs, pH adjustment is often the simplest and most effective method to enhance solubility.[7][] If API-1 is a weak acid, increasing the pH (making it more basic) will cause it to deprotonate and become more soluble. Conversely, if API-1 is a weak base, decreasing the pH (making it more acidic) will lead to protonation and increased solubility.[2] It's crucial to determine the pKa of API-1 to identify the optimal pH range for its solubility. However, it's important to ensure that the chosen pH does not negatively impact the stability of API-1 or interfere with your experimental assay.[7]

Q4: What are some common formulation strategies I can use to increase the aqueous concentration of API-1?

A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like API-1. These can be broadly categorized as follows:

  • Physical Modifications: These methods focus on altering the physical properties of the API.

    • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can lead to an increased dissolution rate.[9][10] Nanosuspensions, which consist of drug particles in the nanometer range, are a promising approach.[11][12][13]

    • Solid Dispersions: In this technique, the API is dispersed in a hydrophilic carrier matrix.[14][15][16] This can create an amorphous form of the API, which is generally more soluble than its crystalline form.[14]

  • Chemical Modifications: These approaches involve altering the chemical structure of the API.

    • Salt Formation: For ionizable APIs, forming a salt can significantly improve solubility and dissolution rate.[9][10]

  • Use of Excipients: These are inactive substances used to deliver the active drug.

    • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of a drug.[6][17]

    • Surfactants: These molecules can form micelles that encapsulate the hydrophobic API, increasing its apparent solubility.[18][19]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[20][21][22]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of organic stock solution Antisolvent effect; exceeding solubility limit.1. Decrease the concentration of the stock solution.[3]2. Add the stock solution slowly with vigorous stirring.[3]3. Optimize the co-solvent system.[6]4. Consider using a solubilizing excipient like a cyclodextrin (B1172386) or surfactant in the aqueous phase.[18][20]
Cloudiness or precipitation develops over time Slow crystallization or aggregation of API-1.1. Prepare fresh solutions before each experiment.2. Evaluate the stability of the formulation at different temperatures.[4]3. Consider using formulation strategies that enhance stability, such as nanosuspensions or solid dispersions.[11][14]
Inconsistent experimental results Variable amounts of dissolved API-1 due to inconsistent precipitation.1. Standardize the preparation method for the aqueous solution, including the rate of addition and mixing speed.[4]2. Visually inspect for precipitation before each use.3. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
Low apparent solubility despite formulation efforts The chosen method is not optimal for API-1.1. Systematically screen different formulation approaches (e.g., different co-solvents, surfactants, or cyclodextrins).2. Characterize the solid state of API-1 (crystalline vs. amorphous) to better inform formulation strategy.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for a model poorly soluble compound.

Technique Typical Fold-Increase in Solubility Mechanism of Action References
pH Adjustment 10 - 1,000Ionization of the API[7]
Co-solvents 2 - 500Reduces solvent polarity[6]
Surfactants (Micellar Solubilization) 10 - 1,000Encapsulation in micelles[18]
Cyclodextrins 10 - 5,000Inclusion complex formation[21][22]
Nanosuspension 5 - 200Increased surface area[11]
Solid Dispersion (Amorphous) 10 - 10,000Increased free energy of the amorphous state

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of API-1

Objective: To determine the aqueous solubility of API-1 as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Add an excess amount of solid API-1 to a known volume of each buffer in separate vials.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.22 µm filter).

  • Quantify the concentration of dissolved API-1 in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility of API-1 (in µg/mL or mM) against the pH of the buffer.

Protocol 2: Screening for Effective Co-solvents

Objective: To identify a co-solvent system that effectively solubilizes API-1.

Methodology:

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO).

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

  • Determine the solubility of API-1 in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.

  • Plot the solubility of API-1 against the percentage of co-solvent in the mixture.

Protocol 3: Preparation of an API-1-Cyclodextrin Inclusion Complex

Objective: To prepare and evaluate a cyclodextrin inclusion complex to enhance the solubility of API-1.

Methodology:

  • Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[21]

  • Prepare an aqueous solution of the cyclodextrin at a known concentration.

  • Add an excess amount of API-1 to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the suspension to remove the undissolved API-1.

  • Analyze the filtrate to determine the concentration of solubilized API-1.

  • Lyophilize (freeze-dry) the filtrate to obtain the solid API-1-cyclodextrin inclusion complex.

  • Characterize the solid complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm complex formation.

Visualizations

Troubleshooting_Workflow start Poor Solubility of API-1 in Aqueous Solution is_ionizable Is API-1 ionizable? start->is_ionizable ph_adjust Adjust pH to optimal range is_ionizable->ph_adjust Yes use_excipients Use Solubilizing Excipients is_ionizable->use_excipients No check_stability Check API-1 stability at optimal pH ph_adjust->check_stability check_stability->use_excipients Unstable success Solubility Improved check_stability->success Stable screen_excipients Screen Co-solvents, Surfactants, or Cyclodextrins use_excipients->screen_excipients physical_modification Consider Physical Modification screen_excipients->physical_modification If insufficient screen_excipients->success particle_size_reduction Particle Size Reduction (Nanosuspension) physical_modification->particle_size_reduction solid_dispersion Solid Dispersion physical_modification->solid_dispersion particle_size_reduction->success solid_dispersion->success fail Solubility Not Improved Solubility_Enhancement_Mechanisms cluster_api Poorly Soluble API-1 cluster_approaches Solubility Enhancement Approaches cluster_mechanisms Mechanisms API API-1 Crystal pH pH Adjustment Cosolvent Co-solvents Surfactant Surfactants Cyclodextrin Cyclodextrins Ionized Ionized API pH->Ionized Ionization Polarity Altered Solvent Polarity Cosolvent->Polarity Reduces Polarity Micelle API in Micelle Surfactant->Micelle Encapsulation Inclusion Inclusion Complex Cyclodextrin->Inclusion Complexation

References

Technical Support Center: Assessing API-1 Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for API-1 cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions when evaluating the cytotoxic effects of the Akt inhibitor, API-1, on non-cancerous cell lines.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding API-1 and its cytotoxic assessment.

Q1: What is API-1 and what is its primary mechanism of action?

API-1 (Akt/Protein Kinase B inhibitor-1) is a potent and selective small molecule inhibitor of the Akt signaling pathway. Its primary mechanism involves binding to the pleckstrin homology (PH) domain of Akt, which prevents Akt from translocating to the cell membrane. This blockage inhibits its subsequent phosphorylation and activation, leading to a reduction in cell proliferation and the induction of apoptosis.[1] Interestingly, some studies suggest that API-1 can also induce apoptosis through mechanisms independent of its Akt-inhibitory activity, such as by promoting the degradation of the anti-apoptotic protein c-FLIP.[1]

API1_Mechanism_of_Action cluster_membrane Cell Membrane GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (Inactive) Membrane_Akt Membrane-Associated Akt Akt->Membrane_Akt Translocates to membrane via PH domain PDK1 PDK1 / mTORC2 Membrane_Akt->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Survival Cell Survival & Proliferation pAkt->Survival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits API1 API-1 API1->Membrane_Akt Blocks Translocation

Caption: Mechanism of API-1 Action on the PI3K/Akt Signaling Pathway.

Q2: Why is it critical to assess API-1 cytotoxicity in non-cancerous cell lines?

Assessing cytotoxicity in non-cancerous cell lines is a fundamental step in preclinical drug development for several reasons:

  • Determining Therapeutic Index: It helps establish the therapeutic window of a compound—the concentration range where it is effective against cancer cells while causing minimal harm to normal cells. A wider therapeutic index suggests a safer drug candidate.

  • Identifying Off-Target Toxicity: It reveals potential side effects that may arise from the drug affecting healthy tissues. For instance, while API-1 is studied for its anti-cancer properties, it has also shown cytotoxic effects in non-cancerous cell lines like human bronchial epithelial cells.

  • Improving Clinical Translation: Data from non-cancerous cells provides a more comprehensive safety profile, which is crucial for predicting potential toxicities in human clinical trials.

Q3: How do I select an appropriate non-cancerous cell line?

The choice of a non-cancerous cell line should be context-driven. A good practice is to select a cell line that represents the normal tissue counterpart to the cancer being studied. For example:

  • When studying lung cancer cell lines (e.g., A549), use a non-cancerous human bronchial epithelial cell line (e.g., BEAS-2B).

  • For breast cancer studies (e.g., MCF-7), a non-tumorigenic breast epithelial line (e.g., MCF-10A) is a suitable control.

  • Human fetal lung fibroblasts (e.g., MRC-5) or immortalized human embryonic kidney cells (HEK293) are also commonly used for general cytotoxicity screening.[2]

Experimental Protocols and Data Presentation

A successful cytotoxicity assessment relies on a robust and reproducible protocol. Below is a generalized methodology for the MTT assay, a common colorimetric method for assessing cell metabolic activity as an indicator of viability.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for determining the IC50 value of API-1.[3][4][5]

Materials:

  • Selected non-cancerous and cancerous cell lines

  • Complete culture medium

  • 96-well flat-bottom sterile plates

  • API-1 compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest healthy, logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to an optimal density (determined empirically, typically 5,000–10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a concentrated stock solution of API-1 in DMSO.

    • Perform serial dilutions of API-1 in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5% to avoid solvent toxicity.[6]

    • Carefully remove the medium from the cells and add 100 µL of the diluted API-1 solutions.

    • Controls: Include wells for:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.

      • Medium Blank: Medium only (no cells) to measure background absorbance.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the API-1 concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).[7]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start: Healthy Cell Culture seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h for Attachment seed->incubate1 treat_cells Add API-1 to Cells (Include Controls) incubate1->treat_cells prepare_api1 Prepare Serial Dilutions of API-1 prepare_api1->treat_cells incubate2 Incubate for Exposure Time (24, 48, or 72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 end End: Report Results ic50->end

Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Data Presentation

Summarize quantitative results in tables for clear comparison. The IC50 value is a key metric for quantifying a compound's potency.[8]

Table 1: Example IC50 Values for API-1 After 48-Hour Exposure

Cell Line Cell Type Tissue of Origin IC50 (µM)
A549 Lung Carcinoma (Cancerous) Lung 8.5 ± 0.9
BEAS-2B Bronchial Epithelial (Non-Cancerous) Lung 22.1 ± 2.4
MCF-7 Breast Adenocarcinoma (Cancerous) Breast 12.3 ± 1.5

| MCF-10A | Fibrocystic Epithelial (Non-Cancerous) | Breast | > 50 |

Note: Data are representative examples for illustrative purposes and should be determined empirically.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Q1: I am seeing high variability between my replicate wells. What could be the cause?

High variability can undermine the reliability of your results.[9] Common causes include:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous. Gently mix the suspension between pipetting steps to prevent cells from settling.

  • Pipetting Errors: Use calibrated pipettes and consistent technique. For 96-well plates, a multichannel pipette can improve consistency.[6]

  • Edge Effects: The outer wells of a plate are prone to evaporation, which can alter concentrations. A common practice is to fill the perimeter wells with sterile PBS or medium and not use them for experimental data.[6]

  • Air Bubbles: Bubbles in the wells can interfere with absorbance readings. If present, carefully remove them with a sterile pipette tip or syringe needle.[10]

Q2: My untreated (negative control) cells show poor viability. Why?

This suggests a problem with the health of your cell culture.

  • Cell Health: Ensure cells are in the logarithmic growth phase and are not over-confluent. Use cells with a low passage number.

  • Contamination: Test your cell cultures for mycoplasma contamination, which can affect cell health and metabolism without visible signs of contamination.

  • Incubation Conditions: Verify that the incubator's temperature, humidity, and CO₂ levels are correct.

Q3: The IC50 value I calculated is very different from published results. Why?

Discrepancies in IC50 values are common and can be attributed to several factors:[11][12]

  • Cell Line Differences: Different cell lines, and even different passages of the same cell line, can have varying sensitivities.

  • Experimental Conditions: Seeding density, exposure time, and specific medium formulations can all impact results.

  • Assay Type: Different cytotoxicity assays measure different biological endpoints. An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[3][13] It is expected that these different methods may yield different IC50 values.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Controls Review Controls: - Vehicle Viability - Untreated Viability - Blank Readings Start->Check_Controls Step 1 Check_Protocol Review Protocol Execution: - Cell Seeding Density - Pipetting Technique - Incubation Times Start->Check_Protocol Step 2 Check_Reagents Review Reagents: - Compound Purity/Stock - Media Quality - Assay Reagent Age Start->Check_Reagents Step 3 Outcome_Contamination Potential Issue: Mycoplasma or Bacterial Contamination Check_Controls->Outcome_Contamination Low Untreated Viability Outcome_Solvent Potential Issue: Solvent (DMSO) Toxicity Check_Controls->Outcome_Solvent Low Vehicle Viability Outcome_Seeding Potential Issue: Inconsistent Cell Seeding or Edge Effects Check_Protocol->Outcome_Seeding High Replicate Variability Outcome_Assay Potential Issue: Assay Interference or Incorrect Endpoint Check_Protocol->Outcome_Assay Mismatch with other assays Outcome_Compound Potential Issue: Compound Degradation or Precipitation Check_Reagents->Outcome_Compound No Dose-Response

Caption: A logical workflow for troubleshooting common cytotoxicity assay issues.

References

Technical Support Center: Improving the Bioavailability of API-1 for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of "API-1," a representative active pharmaceutical ingredient with poor aqueous solubility.

Frequently Asked questions (FAQs)

Q1: What are the primary reasons for the poor in vivo bioavailability of my active pharmaceutical ingredient (API-1)?

A1: Poor bioavailability of a poorly soluble compound like API-1 is typically a result of one or more of the following factors:

  • Low Aqueous Solubility: The intrinsic inability of API-1 to dissolve in the gastrointestinal (GI) fluids is a primary rate-limiting step for absorption. For a drug to be absorbed, it must first be in solution.[1][2]

  • Slow Dissolution Rate: Even if API-1 has some solubility, the speed at which it dissolves from its solid form may be too slow for significant absorption to occur within the transit time of the GI tract.

  • High First-Pass Metabolism: After absorption from the gut into the portal circulation, API-1 may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.[3][4][5]

  • Efflux by Transporters: API-1 may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal lining and actively pump the drug back into the GI lumen, thereby limiting its net absorption.[6][7][8]

  • Poor Permeability: The physicochemical properties of API-1 may hinder its ability to pass through the intestinal epithelial cells and enter the bloodstream.

Q2: How can I begin to diagnose the specific cause of low bioavailability for API-1?

A2: A systematic approach involving both in vitro and in vivo experiments is recommended:

  • In Vitro Solubility and Dissolution Studies: Assess the solubility of API-1 in biorelevant media that mimic the conditions of the stomach and intestines, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).

  • In Vitro Permeability Assays: Utilize cell-based assays, such as the Caco-2 permeability assay, to evaluate the potential for API-1 to cross the intestinal barrier.

  • In Vitro Metabolic Stability Assays: Incubate API-1 with liver microsomes or hepatocytes to determine its susceptibility to metabolism.

  • Pilot In Vivo Pharmacokinetic (PK) Study: Conduct a small-scale study in an animal model (e.g., rats) with both intravenous (IV) and oral (PO) administration of API-1. This will allow for the determination of absolute bioavailability and provide initial insights into clearance and distribution.[9][10][11]

Q3: What are the main formulation strategies to improve the bioavailability of a poorly soluble API like API-1?

A3: A variety of formulation strategies can be employed, broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[1][12]

  • Lipid-Based Formulations: Dissolving the API in oils, surfactants, and co-solvents can improve its solubility and absorption. These formulations can also enhance lymphatic uptake, bypassing first-pass metabolism.[12][13][14][15] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[12][14]

  • Amorphous Solid Dispersions: Converting the crystalline form of the API to a higher-energy amorphous state by dispersing it in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[2][16][17]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the API by forming inclusion complexes.[18][19]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low and variable plasma concentrations after oral dosing. Poor aqueous solubility and slow dissolution rate.1. Particle Size Reduction: Micronize or create a nanosuspension of API-1.[12] 2. Amorphous Solid Dispersion: Formulate API-1 as a solid dispersion with a suitable polymer. 3. Lipid-Based Formulation: Develop a SEDDS or other lipid-based formulation.[12]
Good in vitro solubility but poor in vivo absorption. High first-pass metabolism or P-glycoprotein efflux.1. P-gp Inhibition: Co-administer API-1 with a known P-gp inhibitor in preclinical models to assess the impact on absorption.[6][7] 2. Prodrug Approach: Synthesize a prodrug of API-1 that is less susceptible to first-pass metabolism and is converted to the active form after absorption.[4] 3. Lymphatic Targeting: Utilize lipid-based formulations to promote lymphatic absorption, which bypasses the portal circulation and first-pass metabolism in the liver.[15]
Precipitation of API-1 in the GI tract upon dilution of a liquid formulation. The formulation is not robust to the aqueous environment of the GI tract.1. Optimize Formulation: Increase the concentration of surfactants or polymers in the formulation to maintain API-1 in a solubilized state upon dilution. 2. Solid Dosage Form: Consider developing a solid dosage form, such as an amorphous solid dispersion, which can provide a sustained supersaturated concentration of API-1 in vivo.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of API-1, including bioavailability, after intravenous and oral administration.[10]

Materials:

  • API-1

  • Formulation vehicles (e.g., for IV and PO administration)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical method for quantifying API-1 in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Dose Preparation: Prepare the IV and PO formulations of API-1 at the desired concentrations.

  • Dosing:

    • Group 1 (IV): Administer the IV formulation via the tail vein at a dose of, for example, 1 mg/kg.

    • Group 2 (PO): Administer the PO formulation via oral gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:

    • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of API-1 in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%) using appropriate software.

Visualizations

Signaling and Transport Pathways

Oral_Drug_Absorption_and_Efflux Cellular Pathways in Oral Drug Absorption and Efflux cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_apical Apical Membrane cluster_efflux Efflux Pump cluster_blood Bloodstream (Portal Vein) API1_lumen API-1 (Oral Dose) Passive_Diffusion Passive Diffusion API1_lumen->Passive_Diffusion Absorption Active_Transport Active Transport API1_lumen->Active_Transport Absorption API1_inside API-1 (Intracellular) Passive_Diffusion->API1_inside Active_Transport->API1_inside Pgp P-glycoprotein (P-gp) Pgp->API1_lumen Pumped out API1_inside->Pgp Efflux Metabolism Metabolism (e.g., CYP3A4) API1_inside->Metabolism First-Pass Metabolism API1_blood API-1 (Absorbed) API1_inside->API1_blood Enters Circulation Metabolite Inactive Metabolite Metabolism->Metabolite Experimental_Workflow_PK_Study Experimental Workflow for a Preclinical Pharmacokinetic Study start Start: Poorly Bioavailable API-1 formulation Formulation Development (e.g., Solution, Suspension, SEDDS) start->formulation animal_prep Animal Preparation (Acclimatization, Fasting) formulation->animal_prep dosing Dosing (IV and PO Administration) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing and Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, AUC, F%) analysis->pk_calc decision Decision Making: Proceed or Reformulate? pk_calc->decision end_proceed Proceed to Efficacy Studies decision->end_proceed Good Bioavailability end_reformulate Reformulate API-1 decision->end_reformulate Poor Bioavailability Formulation_Decision_Tree Decision Tree for Selecting a Bioavailability Enhancement Strategy start Start: API-1 with Low Bioavailability solubility_check Is poor solubility the primary issue? start->solubility_check permeability_check Is poor permeability also a factor? solubility_check->permeability_check Yes first_pass_check Is first-pass metabolism significant? solubility_check->first_pass_check No (Permeability is likely the issue) permeability_check->first_pass_check No combination_strategies Combination Approach Required: - Lipid-Based Formulations - Nanocarriers permeability_check->combination_strategies Yes solubility_strategies Focus on Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersion - pH Modification first_pass_check->solubility_strategies No permeability_strategies Consider Permeation Enhancers or Lipid-Based Formulations (SEDDS) first_pass_check->permeability_strategies Yes (and poor permeability) first_pass_strategies Consider Lymphatic Targeting (Lipid Formulations) or Prodrugs first_pass_check->first_pass_strategies Yes (solubility is the main issue)

References

Technical Support Center: API-1 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for API-1, a potent and selective Akt/PKB inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to API-1 degradation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is API-1 and what is its mechanism of action?

A1: API-1, also known as triciribine (B1683860), is a cell-permeable tricyclic nucleoside that functions as a potent and selective inhibitor of the Akt (Protein Kinase B) signaling pathway.[1] It binds to the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the cell membrane and subsequent phosphorylation and activation.[1][2] This inhibition of Akt signaling can lead to the induction of cell growth arrest and apoptosis in cancer cells where the Akt pathway is hyperactivated.[2]

Q2: What are the common causes of API-1 degradation in cell culture media?

A2: While specific degradation kinetics of API-1 in cell culture media are not extensively published, based on general principles of active pharmaceutical ingredient (API) stability, degradation is likely influenced by several factors:

  • pH: The pH of the cell culture medium can significantly impact the stability of dissolved compounds.[3][4]

  • Light Exposure: Many small molecules are sensitive to light, which can catalyze degradation reactions.[5] It is advisable to protect API-1 solutions from light.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7]

  • Oxidation: Components in the cell culture media or exposure to atmospheric oxygen can lead to oxidative degradation.

  • Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can lead to precipitation and degradation of the compound.[8][9]

Q3: How should I prepare and store API-1 stock solutions?

A3: Proper preparation and storage of API-1 stock solutions are critical to ensure its stability and activity.

  • Solvent Selection: API-1 is soluble in DMSO (up to 75 mM) and ethanol (B145695) (up to 10 mM).[10] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[11]

  • Stock Solution Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to avoid repeated freeze-thaw cycles.[9] The powdered form of API-1 should be stored at -20°C for up to 3 years.[9]

  • Protection from Light and Moisture: API-1 should be protected from light and stored under desiccating conditions as it may be hygroscopic.[10][12]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity, typically below 0.5%.[13] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of API-1 in my cell culture experiments.

This issue can arise from several factors related to the stability and handling of API-1.

Potential Cause Troubleshooting Steps
Degradation of API-1 stock solution - Prepare fresh stock solutions from powdered API-1.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8][9]- Ensure proper storage of stock solutions at -20°C or -80°C in the dark.[9]
Degradation of API-1 in working solutions - Prepare fresh dilutions of API-1 in cell culture medium for each experiment.- Minimize the exposure of working solutions to light and elevated temperatures.
Precipitation of API-1 in culture medium - Visually inspect the culture medium for any precipitate after adding API-1.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.- Consider pre-warming the cell culture medium before adding the API-1 solution and mix gently but thoroughly.[14]
Cell line-specific factors - Ensure cells are in the logarithmic growth phase and at a consistent seeding density.[8]- Use cells within a low passage number range to avoid genetic drift.[13]- Regularly test for mycoplasma contamination.[13]

Issue 2: High variability in results between experiments.

High variability can compromise the reliability of your data.

Potential Cause Troubleshooting Steps
Inconsistent preparation of API-1 solutions - Standardize the protocol for preparing stock and working solutions.- Use calibrated pipettes for accurate dilutions.
Variations in cell culture conditions - Maintain consistent cell seeding densities, incubation times, and other experimental parameters.[8]- Use the same batch of serum and other reagents whenever possible, as batch-to-batch variability can affect results.[8]
Assay-dependent variability - If using a colorimetric or fluorometric assay, check for potential interference of API-1 with the assay reagents by including a "no-cell" control.[15]

Experimental Protocols

Protocol 1: Preparation of API-1 Stock and Working Solutions

This protocol outlines the recommended procedure for preparing API-1 solutions for cell culture experiments.

  • Reconstitution of Powdered API-1:

    • Allow the vial of powdered API-1 to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved.

  • Aliquoting and Storage of Stock Solution:

    • Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[9]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Mix thoroughly by gentle vortexing or inversion. Use the working solutions immediately.

Protocol 2: Assessment of API-1 Stability in Cell Culture Medium using HPLC

This protocol provides a framework for researchers to determine the stability of API-1 under their specific experimental conditions. A stability-indicating HPLC method is crucial for separating the intact API from its degradation products.[16][17][18]

  • Sample Preparation:

    • Prepare a solution of API-1 in your cell culture medium of choice (e.g., DMEM or RPMI) at a known concentration (e.g., 10 µM).

    • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a sterile, sealed container.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.

    • Store the collected aliquots at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Develop or adapt a reversed-phase HPLC method for the quantification of API-1. A C18 column is commonly used for small molecule analysis.[19]

    • The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[16][19]

    • Use a UV detector set at an appropriate wavelength to detect API-1 (e.g., around 320 nm, as used for triciribine analysis in plasma).[19]

  • Data Analysis:

    • Generate a calibration curve using freshly prepared standards of API-1 of known concentrations.

    • Quantify the concentration of API-1 in the samples from each time point.

    • Plot the concentration of API-1 as a function of time to determine the degradation kinetics.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits & Activates PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Inhibition of Apoptosis Akt->Apoptosis API1 API-1 (Triciribine) API1->Akt Inhibits Translocation ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellCycle Cell Cycle Progression GSK3b->CellCycle

Caption: The PI3K/Akt signaling pathway and the inhibitory action of API-1.

Experimental Workflow

API1_Stability_Workflow start Start: Prepare API-1 in Cell Culture Medium incubate Incubate under Cell Culture Conditions (37°C, 5% CO2) start->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample store Store Samples at -80°C sample->store hplc Analyze Samples by HPLC store->hplc data Quantify API-1 Concentration hplc->data kinetics Determine Degradation Kinetics data->kinetics end End: Assess Stability kinetics->end Troubleshooting_API1 problem Inconsistent/ Low API-1 Activity check_stock Check Stock Solution: - Age? - Freeze-thaw cycles? - Storage conditions? problem->check_stock Degradation? prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock Yes check_working Check Working Solution: - Freshly prepared? - Light exposure? check_stock->check_working No resolved Problem Resolved prepare_fresh_stock->resolved prepare_fresh_working Prepare Fresh Working Solution Immediately Before Use check_working->prepare_fresh_working Yes check_precipitation Check for Precipitation in Culture check_working->check_precipitation No prepare_fresh_working->resolved adjust_dmso Adjust Final DMSO Concentration check_precipitation->adjust_dmso Yes check_cells Check Cell Health & Culture Conditions check_precipitation->check_cells No adjust_dmso->resolved standardize_culture Standardize Seeding Density & Passage # check_cells->standardize_culture Yes standardize_culture->resolved

References

Technical Support Center: Long-Term Storage of API-1 Powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage of API-1 powder. Proper storage is critical to maintain the identity, strength, quality, and purity of the active pharmaceutical ingredient (API).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors to control during the long-term storage of API-1 powder?

A1: The most critical environmental factors to control are temperature, humidity, and light.[][3] Exposure to unsuitable conditions can lead to chemical degradation, physical changes, and loss of potency.[][4] Regulatory guidelines mandate that APIs be stored under conditions that protect them from these environmental influences.[5]

Q2: How do I determine the optimal storage temperature for API-1?

A2: The optimal storage temperature is specific to the API and should be determined through stability testing.[5] However, general guidelines are available. Many APIs are stable at a controlled room temperature, typically between 15°C and 25°C (59°F–77°F).[6] Some sensitive APIs, such as certain biologics or vaccines, may require refrigeration (2°C to 8°C) or even ultra-low temperature freezing (down to -80°C).[3][7] Always refer to the manufacturer's recommendations or the relevant pharmacopoeia for specific storage temperature ranges.[8]

Q3: What is the recommended humidity level for storing API-1 powder?

A3: Generally, the relative humidity (RH) in storage areas should be maintained below 60%.[3] For APIs known to be hygroscopic (tend to absorb moisture from the air), a lower humidity of <40% RH may be necessary to prevent caking, clumping, and chemical degradation pathways like hydrolysis.[9][10] Using dehumidifiers or storing the powder in containers with desiccants can help control humidity.[6][9]

Q4: How should I protect API-1 from light exposure?

A4: Many APIs are sensitive to light and can undergo photodegradation, leading to loss of potency or the formation of harmful byproducts.[11] To prevent this, store light-sensitive APIs in opaque or amber-colored containers. If the primary container is transparent, it should be stored inside a light-proof secondary container or in a dark, light-controlled environment.[3]

Q5: What type of container is best for long-term storage?

A5: The container closure system should be the same as the one proposed for distribution and should protect the API from moisture, light, and air.[12] For opened powders, transfer the material into airtight containers, potentially with desiccant packs, to prevent moisture uptake and contamination.[6] For moisture-sensitive APIs, packaging with high moisture resistance, such as aluminum-lined bags, is recommended.[9] The manufacturer typically selects the most appropriate packaging based on the API's properties.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the storage and stability testing of API powders.

Table 1: General Storage Condition Guidelines

ParameterConditionTemperature RangeRelative Humidity (RH)Notes
Controlled Room TempStandard20°C to 25°C≤ 60% RHSuitable for many stable APIs.[3][6]
RefrigeratedCold2°C to 8°CN/AFor thermally sensitive APIs like biologics.[3][7]
FreezerFrozen-25°C to -10°CN/AFor long-term storage of certain unstable APIs.
Ultra-Low FreezerDeep-Frozen-90°C to -60°CN/AFor highly sensitive APIs, such as mRNA-based molecules.[7]

Table 2: ICH Stability Testing Conditions & Durations

Study TypePurposeStorage ConditionMinimum DurationTesting Frequency
Long-Term Establish shelf-life under recommended storage conditions.25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][13]
Intermediate For APIs failing accelerated testing.30°C ± 2°C / 65% RH ± 5% RH12 months0, 6, 9, and 12 months.[12]
Accelerated Predict long-term behavior and degradation pathways.40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of 3 time points (e.g., 0, 3, and 6 months).[][13]

Troubleshooting Guide

Q: My API-1 powder has formed hard clumps (caked). What caused this and how can I fix it?

A: Caking is a common physical stability issue often caused by moisture absorption (hygroscopicity), temperature fluctuations, or electrostatic forces.[9]

  • Possible Cause 1: Moisture Absorption. Hygroscopic powders absorb atmospheric moisture, forming "liquid bridges" between particles that solidify upon drying, creating lumps.[9]

  • Possible Cause 2: Temperature Fluctuations. Elevated temperatures can cause low melting point APIs to soften and stick together.[9] Repeated temperature cycles exacerbate this.

  • Possible Cause 3: Electrostatic Charges. Fine powders can develop static electricity, causing particles to attract and agglomerate over time.[9]

  • Recommended Actions:

    • Analyze the Lumps: Measure the moisture content (see Karl Fischer Titration protocol) and assess the crystal form (see XRPD protocol) to diagnose the cause.[9]

    • Optimize Storage: Store the API in a controlled environment with low humidity (<40% RH) and stable temperature. Use airtight containers with desiccants.[9]

    • Process Improvement (if applicable): During manufacturing, adding a glidant (flow aid) like colloidal silica (B1680970) can reduce inter-particle friction and static electricity.[9]

Q: The color of my API-1 powder has changed. What does this mean?

A: A color change often indicates chemical degradation.

  • Possible Cause 1: Oxidation. Reaction with atmospheric oxygen, often catalyzed by light or trace metals, can produce colored degradation products.[14] This is a common degradation pathway.[10]

  • Possible Cause 2: Photodegradation. Exposure to UV or visible light can initiate chemical reactions that alter the API's structure and color.[11][15]

  • Possible Cause 3: Interaction with Impurities. Trace impurities in the API or from the container can react with the API over time.

  • Recommended Actions:

    • Investigate Purity: Use a stability-indicating method like HPLC (see HPLC protocol) to identify and quantify any degradation products.

    • Review Storage: Ensure the API is stored in a tightly sealed, light-proof container, and consider purging the container headspace with an inert gas like nitrogen to prevent oxidation.[14]

    • Conduct Forced Degradation Studies: To understand the specific vulnerability, perform stress testing by exposing the API to heat, light, oxidizing agents, and various pH levels to identify the degradation pathway.[11][13]

Q: The potency of my API-1 has decreased. What are the likely causes?

A: Loss of potency is a direct result of the chemical degradation of the API.

  • Possible Causes: The primary chemical degradation pathways are hydrolysis, oxidation, and photolysis.[11]

    • Hydrolysis: The API reacts with water, breaking down key chemical bonds (e.g., esters, amides). This is accelerated by changes in pH and temperature.[10][11]

    • Oxidation: The API loses electrons, often in a reaction involving oxygen. This can be a slow auto-oxidation process.[10][14]

    • Photolysis: Light energy causes chemical bonds to break.[11]

  • Recommended Actions:

    • Confirm Potency: Re-test the API's assay value using a validated HPLC method.

    • Identify Degradants: Use techniques like HPLC-MS to identify the structure of the degradation products, which provides clues to the degradation pathway.[14]

    • Implement Protective Measures: Based on the likely pathway, enhance storage protections. For hydrolysis, ensure storage is scrupulously dry.[11] For oxidation, use inert gas and antioxidants if compatible.[11] For photolysis, use light-proof packaging.[11]

Visualizations: Workflows and Pathways

G cluster_start Initial Observation cluster_investigation Troubleshooting Pathway cluster_remediation Corrective Actions start Stored API-1 Fails Quality Specification physical Physical Change? (e.g., Caking, Color) start->physical Visual Inspection potency Chemical Change? (e.g., Low Potency) start->potency Analytical Testing moisture Test Moisture Content (Karl Fischer) physical->moisture Yes (Caking) hplc Analyze Purity/Degradants (HPLC, HPLC-MS) physical->hplc Yes (Color Change) potency->hplc Yes xrd Analyze Crystal Form (XRPD) moisture->xrd If moisture is high remediate_physical Optimize Storage Conditions: - Control Humidity/Temp - Use Desiccants/Inert Gas moisture->remediate_physical xrd->remediate_physical remediate_chemical Refine Storage & Handling: - Use Light-Proof Containers - Purge with Inert Gas - Re-evaluate Shelf-Life hplc->remediate_chemical G cluster_stress Environmental Stress Factors cluster_pathways Degradation Pathways API API-1 Powder (Stable State) Hydrolysis Hydrolysis API->Hydrolysis Oxidation Oxidation API->Oxidation Photolysis Photolysis API->Photolysis Thermolysis Thermal Degradation API->Thermolysis Degraded Degraded API-1 (Loss of Potency, Impurities) Water Water / Moisture Water->Hydrolysis Oxygen Oxygen / Oxidizing Agents Oxygen->Oxidation Light Light (UV/Visible) Light->Photolysis Heat Heat Heat->Thermolysis Hydrolysis->Degraded Oxidation->Degraded Photolysis->Degraded Thermolysis->Degraded

References

Addressing batch-to-batch variability of synthetic API-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working with synthetic API-1, a potent and selective Akt/PKB inhibitor. The following sections address common issues related to batch-to-batch variability to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results with API-1 (e.g., cell viability, target inhibition) are inconsistent across different batches. How do I confirm that batch-to-batch variability is the cause?

A1: The first step is to systematically rule out other experimental variables. Once that is done, a direct comparison of the old and new batches is necessary. We recommend running a side-by-side bioassay (e.g., an IC50 determination on a well-characterized cell line) with the previous, well-performing batch and the new batch. A significant deviation in potency or efficacy strongly suggests variability in the API itself. This should be followed by analytical characterization of the new batch as detailed in Q3.

Q2: What are the most common sources of batch-to-batch variability in synthetic API-1?

A2: Batch-to-batch variability in synthetic APIs often stems from subtle differences in the manufacturing process.[1][2] Key sources include:

  • Impurity Profile: The type and concentration of process-related impurities or degradation products can change between batches.[3][4][5][6] These can interfere with the API's activity or have off-target effects.

  • Physicochemical Properties: Variations in crystallinity (polymorphism), particle size, and solubility can affect the dissolution rate and bioavailability of the compound in your experiments.[1][7][8]

  • Residual Solvents: The amount of residual solvent from the synthesis and purification process can differ, potentially impacting solubility and cellular toxicity.[4][6]

  • Water Content: Differences in water content (hygroscopicity) can affect the net weight of the active compound and its stability.

Q3: A new batch of API-1 has arrived. What are the essential analytical tests I should perform before use?

A3: Comprehensive characterization is crucial to ensure the quality and consistency of each new batch.[9][10][11] We recommend a panel of tests to confirm identity, purity, and key physicochemical properties.

Data Presentation: Recommended Analytical Characterization

The following table summarizes the recommended analytical methods for qualifying a new batch of synthetic API-1.

Parameter Analytical Method Typical Acceptance Criteria Purpose
Identity ¹H NMR / ¹³C NMR SpectroscopySpectrum conforms to the reference structureConfirms the chemical structure of the API.
Purity (Assay) High-Performance Liquid Chromatography (HPLC-UV)≥98.0%Quantifies the amount of API-1 and detects impurities.[9][12]
Impurity Profile Liquid Chromatography-Mass Spectrometry (LC-MS)No single impurity >0.5%; Total impurities <1.5%Identifies and quantifies known and unknown impurities.[5]
Residual Solvents Gas Chromatography (GC)Conforms to USP <467> or ICH Q3C limitsEnsures solvents used in manufacturing are below safety thresholds.[4]
Water Content Karl Fischer Titration≤1.0%Determines the amount of water in the sample.[13]
Solid-State Form X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC)Conforms to the reference pattern/thermogramCharacterizes the crystalline form (polymorph) and thermal properties.[9][10]

Q4: I've observed a different solubility profile with a new batch of API-1. What could be the cause and how do I address it?

A4: Solubility issues are a common challenge with poorly soluble APIs.[8][14] Variations can be caused by:

  • Different Crystalline Form (Polymorphism): Different polymorphs of the same compound can have significantly different solubilities.[15] An XRPD or DSC analysis can confirm this.

  • Particle Size Variation: Smaller particle sizes generally lead to a faster dissolution rate due to increased surface area.[8][16]

  • Presence of Amorphous Content: Amorphous material is typically more soluble but less stable than its crystalline counterpart.[7][14]

To address this, ensure your dissolution method is consistent. Gentle sonication or vortexing can help. If problems persist, consider pre-dissolving the API in a small amount of an appropriate organic solvent (e.g., DMSO) before making the final aqueous dilution. Always ensure the final solvent concentration is compatible with your experimental system.

Q5: My new batch of API-1 shows a novel impurity peak on the HPLC chromatogram. What are the acceptable limits for impurities?

A5: The presence of impurities can significantly impact the safety and efficacy of an API.[4][6][17] Regulatory guidelines (e.g., ICH Q3A) provide a framework for acceptable limits. For research purposes, it is crucial to understand if the new impurity affects the biological activity. If a new impurity is detected, especially at a level >0.5%, it should be investigated. This may involve attempting to identify the impurity by LC-MS and assessing its impact on the bioassay. If the batch's performance in a functional assay is compromised, it should not be used.

Experimental Protocols

Protocol: HPLC Purity and Assay Determination for API-1

This protocol provides a standard method for determining the purity of API-1 by HPLC-UV.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic Acid (FA), analytical grade.

    • API-1 Reference Standard (well-characterized batch).

    • API-1 New Batch sample.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the API-1 Reference Standard in DMSO at 1 mg/mL.

    • Sample Preparation: Prepare a stock solution of the API-1 New Batch in DMSO at 1 mg/mL.

    • Working Solutions: Dilute both stock solutions to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Injection: Inject the working solutions onto the HPLC system.

    • Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the new batch by dividing the area of the main API-1 peak by the total area of all peaks and multiplying by 100. Compare the retention time of the main peak to the reference standard to confirm identity.

Mandatory Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suspected batch-to-batch variability.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Head-to-Head Comparison cluster_2 Phase 3: Analytical Investigation cluster_3 Phase 4: Resolution start Inconsistent Experimental Results Observed confirm Confirm No Changes in Assay Protocol, Reagents, or Cell Lines start->confirm compare Run Side-by-Side Bioassay: Old Batch vs. New Batch confirm->compare decision Results Match? compare->decision analyze Perform Full Analytical Characterization of New Batch (HPLC, LC-MS, NMR, KF, XRPD) decision->analyze No accept Accept New Batch. Issue is likely experimental. decision->accept Yes compare_spec Compare Data to Certificate of Analysis and Previous Batch Data analyze->compare_spec decision2 Data Within Specification? compare_spec->decision2 decision2->accept Yes quarantine Quarantine Batch. Contact Supplier with Data. decision2->quarantine No, Major Deviation investigate Investigate Specific Deviation (e.g., Solubility, Impurity) decision2->investigate No, Minor Deviation RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits to membrane PDK1 PDK1 PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits API1 API-1 API1->AKT Inhibits Translocation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes

References

Technical Support Center: Refinement of API-1 Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with API-1 delivery in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial hurdles when delivering a new API in an animal model?

A1: The primary challenges often revolve around the physicochemical properties of the Active Pharmaceutical Ingredient (API) and the biological barriers of the animal model.[1] Key initial hurdles include:

  • Poor Solubility: Many new chemical entities are poorly soluble in aqueous solutions, making formulation for in vivo administration difficult.[2][3][4] This can lead to low bioavailability and variable study results.[3]

  • API Stability: The API may degrade during formulation, storage, or after administration due to factors like pH, temperature, light, or humidity.[5][6] It's critical to conduct forced degradation studies early to understand potential degradation pathways.[6]

  • Vehicle Selection: Choosing an inappropriate vehicle can cause toxicity, inflammation, or altered pharmacokinetics, confounding the study results.[7] The vehicle must be well-tolerated by the animal for the chosen route and duration.[8][9]

  • Route of Administration: The selected route (e.g., oral, intravenous, intraperitoneal) significantly impacts the API's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] For example, oral administration can lead to significant first-pass metabolism.[1]

Q2: How do I select an appropriate vehicle for my API-1?

A2: Vehicle selection is a critical step that depends on the API's solubility, the intended route of administration, and the study's duration.[7]

  • Assess API Solubility: First, determine the solubility of your API in common, well-tolerated vehicles. Aqueous solutions of cellulose (B213188) derivatives (e.g., methyl cellulose) are often used for oral formulations.[9]

  • Consider the Route: The vehicle must be suitable for the administration route. For example, highly viscous solutions should be avoided for injections.[7] The intraperitoneal (IP) route can accommodate larger volumes, which may be an advantage for poorly soluble agents.[10]

  • Evaluate Vehicle Toxicity: The vehicle itself should not cause adverse effects. Data on maximum tolerated use levels for various vehicles in different species and routes are available and should be consulted.[7][8] Always run a vehicle-only control group in your studies.[12]

  • Ensure Formulation Stability: The API must remain stable in the chosen vehicle for the duration of the experiment.[7] Stability studies of the final formulation are recommended.[5]

Q3: My API-1 shows poor oral bioavailability. What are the likely causes and how can I troubleshoot this?

A3: Poor oral bioavailability is a common problem, often linked to low solubility (BCS Class II/IV compounds) or low permeability.[2] The issue can stem from several factors:

  • Low Solubility/Dissolution Rate: The API may not dissolve sufficiently in the gastrointestinal tract to be absorbed.[4]

  • Low Permeability: The API cannot efficiently cross the intestinal wall.

  • First-Pass Metabolism: The API is extensively metabolized in the liver before reaching systemic circulation.[1]

  • API Instability: The API may degrade in the harsh pH environment of the stomach or intestines.[13]

To troubleshoot, consider formulation strategies such as salt formation to enhance solubility, particle size reduction (e.g., nanonization) to increase surface area and dissolution rate, or the use of lipid-based delivery systems.[14][15]

Q4: What are the key pharmacokinetic parameters to assess in an initial animal study?

A4: In initial single-dose pharmacokinetic (PK) studies, the primary goal is to understand the API's exposure profile. Key parameters to measure from plasma concentration-time curves include:

  • Cmax (Maximum Concentration): The highest concentration of the API reached in the plasma.[16]

  • Tmax (Time to Cmax): The time at which Cmax is observed.[2]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[2][16]

  • t1/2 (Half-life): The time required for the plasma concentration of the API to decrease by half.[16]

These parameters help determine if the API is being absorbed and how long it remains in circulation, providing essential data for dose selection in subsequent efficacy and toxicity studies.[16]

Troubleshooting Guides

Problem 1: High Variability in Plasma Concentrations Across Animals
Potential Cause Troubleshooting Action Relevant Citation(s)
Inaccurate Dosing Refine dosing technique; ensure proper animal restraint and accurate volume administration. For oral gavage, confirm correct placement to avoid dosing into the lungs.[7]
Formulation Inhomogeneity If using a suspension, ensure it is uniformly mixed before each dose is drawn. Prepare fresh formulations if settling occurs quickly.[9]
Animal Stress Animal stress can alter physiology and affect drug absorption. Handle animals consistently and allow for an acclimatization period before dosing.[17]
Biological Differences Factors like age, sex, and health status can influence pharmacokinetics. Ensure animals are sourced from a reliable vendor and are of similar age and weight.[16]
Problem 2: Unexpected Toxicity or Adverse Events in a Study
Potential Cause Troubleshooting Action Relevant Citation(s)
Vehicle-Induced Toxicity Always include a vehicle-only control group. If adverse events are seen in this group, the vehicle is the likely cause. Select a more inert vehicle.[8][9][12]
API Overdose The dose may be too high. Perform a dose-range finding study to establish the maximum tolerated dose (MTD).[18]
Formulation Issues (pH, Osmolality) For injectable formulations, ensure the pH is within a physiologically tolerated range (typically 5-9) and that the solution is not hyper- or hypotonic.[7]
Route-Specific Irritation The formulation may be causing local irritation at the injection site (e.g., subcutaneous or intramuscular). Observe the site for signs of inflammation and consider diluting the formulation or changing the vehicle.[7]

Quantitative Data Summary

The following tables summarize pharmacokinetic and toxicity data from representative studies, illustrating typical values and inter-species differences.

Table 1: Example Pharmacokinetic Parameters of an API in Different Species (Single IV Dose)

SpeciesDose (mg/kg)Cmax (ng/mL)AUC (μg·h/mL)t1/2 (h)Source
Mouse 10~2500~2.51 - 3[16]
Rat 10~2000~3.0~3.4[16]
Dog 10~1500~4.5~6.0[16]
Dog 0.71100.767N/A[2]

Data are generalized from cited studies for illustrative purposes. Actual values are compound-specific.

Table 2: Example Acute Toxicity Data for a Ceramide Analog (Single IP Injection in Mice)

ParameterControl (Vehicle)40 mg/kg80 mg/kg120 mg/kgSource
Mortality (14 days) 0%0%0%0%[19]
AST (U/L) 38.47NormalNormalElevated (Significant)[19]
ALT (U/L) NormalNormalNormalNormal[19]
Histological Changes NoneNoneNoneMinor liver & cardiac damage[19]

AST: Aspartate Aminotransferase, ALT: Alanine Transaminase. "Normal" indicates levels were not significantly different from the control group.

Experimental Protocols

Protocol 1: Acute Toxicity Study in Mice (Intraperitoneal Route)

This protocol is adapted from a study evaluating a novel ceramide analog.[19]

  • Animal Model: Use an appropriate strain of mice (e.g., nude mice if working with xenografts), typically 6-8 weeks old.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Grouping: Randomly assign animals to groups (e.g., n=4-6 per group). Include a control group receiving only the vehicle and at least three dose groups (low, intermediate, high).[19]

  • Formulation Preparation: Dissolve the API in a suitable vehicle (e.g., DMSO). The final injection volume should be appropriate for the animal's size (e.g., 50 µL for mice).[19]

  • Administration: Administer a single dose via intraperitoneal (IP) injection.

  • Monitoring: Observe animals daily for 14 days for mortality, morbidity (e.g., changes in posture, activity), and changes in behavior. Record animal weights weekly.[19]

  • Endpoint Analysis: At the end of the study period, collect blood for serum biochemical analysis (e.g., AST, ALT for liver toxicity, creatinine (B1669602) for kidney function).[19] Perform necropsy and collect major organs for histological analysis.

Protocol 2: Pharmacokinetic Study in Rats (Intravenous Route)

This protocol is based on standard methodologies described in preclinical studies.[16]

  • Animal Model: Use adult Sprague-Dawley or Wistar rats, often cannulated (e.g., in the jugular vein) for ease of repeated blood sampling.

  • Grouping: Assign animals to dose groups (n=3 per sex per group is common).[16]

  • Formulation Preparation: Prepare a sterile, isotonic formulation of the API suitable for intravenous injection.

  • Administration: Administer the API via a single bolus injection into the tail vein or through the cannula.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5 min, 20 min, 1h, 2h, 4h, 8h, 24h).[16] The volume of each sample should be minimized (e.g., ~0.2 mL).

  • Sample Processing: Process blood to collect plasma by centrifugation. Store plasma samples at -80°C until analysis.[16]

  • Bioanalysis: Quantify the concentration of the API in plasma samples using a validated analytical method, such as LC-MS/MS.[16]

  • Data Analysis: Plot plasma concentration versus time and use appropriate software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

G Diagram 1: General Workflow for Evaluating API-1 Delivery cluster_0 Phase 1: Formulation & In Vitro cluster_1 Phase 2: In Vivo - Pharmacokinetics & Toxicity cluster_2 Phase 3: In Vivo - Efficacy a API Characterization (Solubility, Stability) b Vehicle Screening & Formulation Development a->b c In Vitro Stability (Formulation) b->c d Animal Model Selection (Rat, Mouse, etc.) c->d Proceed to In Vivo e Single Dose PK Study (IV, PO, IP, etc.) d->e f Dose-Range Finding (Acute Toxicity) d->f g Analyze Plasma Samples (LC-MS/MS) e->g j Dose Selection (Based on PK & Tox data) f->j h Calculate PK Parameters (Cmax, AUC, t1/2) g->h h->j i Select Disease Model i->j k Efficacy Study (Multiple Dosing) j->k l Evaluate Endpoints (Tumor size, Biomarkers, etc.) k->l m Decision Point: Proceed? l->m

Diagram 1: General workflow for evaluating a new API-1 delivery method in animal models.

G Diagram 2: Troubleshooting Poor In Vivo Efficacy start Start: Poor Efficacy Observed q1 Was drug exposure (AUC) adequate at the target site? start->q1 a1 No q1->a1 No a2 Yes q1->a2 Yes q2 Reason for Low Exposure? a1->q2 q3 Is the animal model appropriate for the API's mechanism of action? a2->q3 solubility Poor Solubility / Bioavailability q2->solubility clearance Rapid Clearance / Metabolism q2->clearance stability_issue In Vivo Instability q2->stability_issue sol_fix Action: Reformulate API (e.g., nanosuspension, change vehicle) solubility->sol_fix clear_fix Action: Increase Dose/Frequency or Modify API structure clearance->clear_fix stab_fix Action: Use protective formulation (e.g., encapsulation) stability_issue->stab_fix a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes model_fix Action: Select a different, validated disease model a3_no->model_fix api_issue Conclusion: API may lack intrinsic pharmacological activity a3_yes->api_issue

Diagram 2: A logical workflow for troubleshooting poor in vivo efficacy of API-1.

References

Validation & Comparative

Validating the Specificity of API-1 for PIN1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. Consequently, the development of potent and specific PIN1 inhibitors is of significant interest for therapeutic applications. This guide provides an objective comparison of the PIN1 inhibitor API-1 with other common alternatives, supported by experimental data to validate its specificity.

Executive Summary

API-1 is a potent and specific inhibitor of PIN1 with a reported IC50 of 72.3 nM.[1][2][3][4][5][6] It directly targets the peptidyl-prolyl isomerase (PPIase) domain of PIN1, inhibiting its catalytic activity.[2][3][6] Cellular studies have demonstrated its efficacy in suppressing the proliferation of hepatocellular carcinoma (HCC) cells with IC50 values in the low micromolar range.[2][3] Evidence suggests that API-1 exhibits greater selectivity for PIN1 over the related isomerase PIN4 and has improved selectivity characteristics compared to other inhibitors like Juglone (B1673114) and KPT-6566.[7] However, a comprehensive off-target screening against a broad panel of proteins has not been published. This guide will delve into the available data to provide a clear comparison of API-1's performance against other known PIN1 inhibitors.

Data Presentation

Table 1: Biochemical Potency of PIN1 Inhibitors
InhibitorTarget(s)IC50 (PIN1)Ki (PIN1)Mechanism of Action (PIN1)
API-1 PIN172.3 nM[1][2][3][4][5][6]N/AReversible, targets PPIase domain[2][3][6]
KPT-6566 PIN1640 nM[8]625.2 nM[8]Covalent, binds to the catalytic site[8]
Juglone PIN1, other cellular targets~1.8-2.8 µM (cellular IC50)[9]N/AIrreversible
ATRA PIN133.2 µM[1]N/AReversible
PiB PIN1N/AN/AReversible
Table 2: Cellular Activity of PIN1 Inhibitors in Cancer Cell Lines
InhibitorCell Line(s)Cellular IC50 / CC50Notes
API-1 SK-Hep-1, SNU-423, Hep3B (HCC)0.683-4.16 µM[2][3]Effects are dependent on PIN1 expression levels.[10][11]
Juglone Caco-2, DLD-1 (Colorectal)1.85 µM, 1.79 µM[9]Known to have off-target effects.[9]
KPT-6566 Various (Pancreatic, Lung, Prostate, Breast)5.39 - 5.76 µM (in Caco-2 cells)[2]Effects are PIN1-dependent.
ATRA VariousN/AApproved for acute promyelocytic leukemia.

CC50: 50% cytotoxic concentration.

Experimental Protocols

Chymotrypsin-Coupled PPIase Assay

This assay measures the cis-trans isomerase activity of PIN1.

Principle: A chromogenic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used. PIN1 catalyzes the isomerization of the peptidyl-prolyl bond from the cis to the trans conformation. Chymotrypsin (B1334515) specifically cleaves the trans isomer, releasing p-nitroaniline, which can be quantified spectrophotometrically at 390 nm.

Protocol:

  • Enzyme and Inhibitor Pre-incubation: Recombinant PIN1 is pre-incubated with varying concentrations of the test inhibitor (e.g., API-1) or vehicle control (DMSO) in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8) for a specified time and temperature to allow for binding.

  • Assay Initiation: The reaction is initiated by adding the peptide substrate and chymotrypsin to the enzyme-inhibitor mixture.

  • Data Acquisition: The absorbance at 390 nm is measured kinetically over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are determined from the linear phase of the absorbance curve. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble.

Protocol:

  • Cell Treatment: Intact cells are incubated with the test inhibitor or vehicle control for a sufficient time to allow for cell penetration and target binding.

  • Heat Challenge: The cell suspension is aliquoted and heated to a range of temperatures.

  • Cell Lysis: Cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of soluble PIN1 in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble PIN1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity and thermodynamics of the interaction between an inhibitor and its target protein.

Principle: ITC measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation: Purified PIN1 protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.

  • Titration: The inhibitor is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat change after each injection is measured.

  • Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

Mandatory Visualization

PIN1_Signaling_Pathway cluster_downstream Downstream Effects API1 API-1 PIN1 PIN1 API1->PIN1 pXPO5_inactive pXPO5 (inactive) PIN1->pXPO5_inactive Isomerizes pXPO5_active pXPO5 (active) pre_miRNA_export pre-miRNA Nuclear Export pXPO5_active->pre_miRNA_export Promotes miRNA_biogenesis miRNA Biogenesis pre_miRNA_export->miRNA_biogenesis HCC_Suppression HCC Suppression miRNA_biogenesis->HCC_Suppression

Caption: API-1 inhibits PIN1, leading to the restoration of active pXPO5, enhanced miRNA biogenesis, and suppression of hepatocellular carcinoma (HCC).

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Specificity Validation PPIase PPIase Assay (IC50 Determination) ITC Isothermal Titration Calorimetry (Binding Affinity, Kd) CETSA Cellular Thermal Shift Assay (Target Engagement) Proliferation Cell Proliferation Assay (Cellular IC50) CETSA->Proliferation Knockout PIN1 Knockout/Knockdown (On-Target Validation) Proliferation->Knockout OffTarget Off-Target Screening (e.g., Kinase Panel) Selectivity Selectivity Assay (vs. other PPIases) Start PIN1 Inhibitor (e.g., API-1) Start->PPIase Start->ITC Start->CETSA Start->OffTarget Start->Selectivity

Caption: A logical workflow for validating the specificity of a PIN1 inhibitor, from biochemical characterization to cellular on-target validation and off-target screening.

Discussion on Specificity

The specificity of a small molecule inhibitor is paramount for its potential as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy.[9]

Evidence for API-1's Specificity:

  • Potency: API-1 exhibits a potent IC50 of 72.3 nM against PIN1, suggesting a high affinity for its intended target.[1][2][3][4][5][6]

  • Selectivity against Related Isomerases: Studies have shown that API-1 has inhibitory activity against PIN1 but not against PIN4, another member of the parvulin family of peptidyl-prolyl isomerases. This indicates a degree of selectivity within its own enzyme family.[7]

  • Improved Selectivity Profile (Qualitative): Research has suggested that API-1 possesses "improved selectivity characteristics" when compared to other PIN1 inhibitors like juglone, PiB, and KPT-6566.[7] However, quantitative data from a broad off-target screen is needed to substantiate this claim.

  • PIN1-Dependent Cellular Activity: The observation that API-1's ability to suppress HCC cell proliferation is dependent on the expression level of PIN1 provides strong cellular evidence for its on-target activity.[10][11]

Comparison with Other Inhibitors:

  • Juglone: While frequently used as a tool compound, juglone is known to be a non-specific inhibitor with multiple cellular targets, making it unsuitable for clinical development.[9]

  • KPT-6566: This covalent inhibitor demonstrates good potency against PIN1.[8] Studies using PIN1 knockdown have shown that its cellular effects are indeed on-target.

  • ATRA: Although it inhibits PIN1, its potency is in the micromolar range, which is significantly lower than that of API-1.[1]

Gaps in Knowledge:

The primary gap in validating the specificity of API-1 is the lack of published data from a comprehensive off-target screening against a large panel of unrelated proteins, such as kinases. Such a screen would provide a more complete picture of its selectivity profile and strengthen its case as a specific PIN1 inhibitor. Additionally, direct experimental evidence comparing the effects of API-1 on wild-type versus PIN1 knockout cells would provide the most definitive validation of its on-target cellular activity.

Conclusion

The available evidence strongly suggests that API-1 is a potent and specific inhibitor of PIN1. Its nanomolar potency, selectivity over the related isomerase PIN4, and the dependence of its cellular effects on PIN1 expression levels all point towards a specific mechanism of action. When compared to other commonly used PIN1 inhibitors, API-1 appears to offer an improved balance of potency and selectivity. However, for its advancement as a clinical candidate, further validation through comprehensive off-target profiling and experiments in PIN1 knockout models would be highly beneficial. This would provide a more complete understanding of its specificity and solidify its position as a promising therapeutic agent for PIN1-driven diseases.

References

A Comparative Analysis of API-1 and Juglone for PIN1 Inhibition in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1): API-1 and Juglone (B1673114). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and impact on cellular signaling, supported by experimental data.

Introduction to PIN1 and its Inhibitors

The enzyme PIN1 is a critical regulator of numerous cellular processes, catalyzing the cis-trans isomerization of specific phosphorylated serine/threonine-proline motifs within proteins.[1][2] This conformational change can profoundly impact protein function, stability, and subcellular localization. Overexpression of PIN1 is a hallmark of many human cancers and is associated with the activation of multiple oncogenic signaling pathways, making it a compelling target for cancer therapy.[2][3][4][5][6]

This guide focuses on two widely studied PIN1 inhibitors:

  • API-1: A specific, potent inhibitor that targets the catalytic domain of PIN1.[7][8][9]

  • Juglone (5-hydroxy-1,4-naphthoquinone): A natural compound known to inhibit PIN1, but with a broader and less specific mechanism of action.[6][10][11][12]

Mechanism of Action: A Tale of Two Inhibitors

API-1 and Juglone inhibit PIN1 through distinct molecular interactions.

API-1 is a specific, non-covalent inhibitor that directly binds to the peptidyl-prolyl isomerase (PPIase) active site of PIN1.[8][13][14][15] This binding action directly and potently blocks the enzyme's catalytic cis-trans isomerizing activity.[7][9] Its specificity for the PPIase domain makes it a valuable tool for studying PIN1-specific functions.[9]

Juglone , in contrast, is an irreversible inhibitor.[10][16] It functions by covalently modifying sulfhydryl groups, specifically inactivating a unique cysteine residue within the PIN1 active site.[10] However, Juglone's reactivity is not limited to PIN1; it is known to have significant off-target effects, most notably the direct, PIN1-independent inhibition of RNA polymerase II, which complicates the interpretation of its cellular effects.[10][11][17][18]

Comparative Mechanism of PIN1 Inhibition cluster_API1 API-1 cluster_Juglone Juglone API1 API-1 PPIase_A PIN1 PPIase Active Site API1->PPIase_A Specific, Non-covalent Binding Inh_A PIN1 Inhibition PPIase_A->Inh_A Blocks Isomerase Activity Juglone Juglone Cys_J PIN1 Active Site Cysteine Juglone->Cys_J Irreversible Covalent Modification RNAPII RNA Polymerase II Juglone->RNAPII Direct Inhibition (Off-Target) Inh_J PIN1 Inhibition Cys_J->Inh_J Inactivates Enzyme

Caption: Mechanisms of API-1 and Juglone.

Data Presentation: Quantitative Comparison

The following table summarizes the inhibitory concentrations of API-1 and Juglone against PIN1 and various cancer cell lines.

Inhibitor Target IC50 Value Cell Lines / Assay Reference
API-1 PIN1 Enzymatic Activity72.3 nMIn vitro PPIase Assay[7][8][13][14][15]
Cell Proliferation0.68 - 4.16 µMHepatocellular Carcinoma (SK-Hep-1, SNU-423, Hep3B)[8][13]
Cell Proliferation2 - 5 µMNSCLC and HNSCC[19]
Juglone RNA Pol II Transcription2 - 7 µMIn vitro Transcription Assay[11][18]
Cell Proliferation6 µMNasopharyngeal Carcinoma (C666-1)[20]
Cell Proliferation10 µMNasopharyngeal Carcinoma (HK-1)[20]
Cell Proliferation2 - 50 µMLung Cancer (NCI-H322, A549)[21]

Impact on Cellular Signaling Pathways

PIN1 regulates a multitude of signaling pathways crucial for cancer development. Inhibition by API-1 or Juglone can, therefore, have wide-ranging downstream consequences.

PIN1's Role in Oncogenic Signaling cluster_pathways Downstream Oncogenic Pathways PIN1 PIN1 Wnt Wnt/β-catenin PIN1->Wnt PI3K PI3K/AKT PIN1->PI3K NFkB NF-κB PIN1->NFkB Ras Ras/AP-1 PIN1->Ras Notch NOTCH PIN1->Notch Myc c-Myc PIN1->Myc Proliferation Cell Proliferation & Survival Wnt->Proliferation PI3K->Proliferation NFkB->Proliferation Ras->Proliferation Notch->Proliferation Myc->Proliferation

Caption: PIN1 regulates multiple cancer pathways.

The table below outlines the specific effects of each inhibitor on key signaling molecules and processes.

Signaling Pathway/Target Effect of API-1 Effect of Juglone Reference
miRNA Biogenesis Promotes by stabilizing active pXPO5Not reported[8][9][22]
Akt Signaling Inhibits Akt phosphorylation/activationNot a primary reported effect[19][23][24]
NF-κB Signaling Not a primary reported effectInhibits NF-κB activation[10]
Cell Cycle Induces apoptosisSuppresses Cyclin D1, induces G0/G1 arrest[19][20][25]
Apoptosis Induces c-FLIP degradation, enhances TRAIL-induced apoptosisInduces p53 and caspase activation[19][20][23][26]
p53 Not a primary reported effectConflicting reports: can induce p53 or cause its degradation[26][27][28][29]

Experimental Protocols

Standardized assays are essential for evaluating and comparing PIN1 inhibitors. Below are detailed methodologies for key experiments.

PIN1 PPIase Isomerase Inhibition Assay

This assay measures the catalytic activity of PIN1 and its inhibition by test compounds.

  • Principle: A chymotrypsin-coupled spectrophotometric assay is used. PIN1 isomerizes a specific peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) from its cis to trans form. Only the trans isomer can be cleaved by chymotrypsin, releasing a chromophore (p-nitroaniline) that can be measured at 390 nm. The rate of color change is proportional to PIN1 activity.[30]

  • Protocol:

    • Recombinant GST-Pin1 is pre-incubated with varying concentrations of the inhibitor (API-1 or Juglone) or DMSO (vehicle control) in assay buffer for a defined period (e.g., 12 hours).[30]

    • The reaction is initiated by adding the peptide substrate and chymotrypsin.

    • The absorbance at 390 nm is measured kinetically over time using a plate reader.

    • The rate of reaction for each inhibitor concentration is calculated and compared to the control to determine the percent inhibition.

    • IC50 values are calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[30][31]

Cell Viability / Proliferation Assay (MTT/CCK-8)

This assay determines the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.

  • Principle: These are colorimetric assays that measure cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (MTT) or a WST salt (CCK-8) to a colored formazan (B1609692) product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.[31][32]

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000 cells/well) and allowed to adhere overnight.[25]

    • The culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., 0.1 to 100 µM) or DMSO control.

    • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[20][25]

    • The MTT or CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours.

    • The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the DMSO-treated control cells. IC50 values are determined by plotting cell viability against inhibitor concentration.[31]

Western Blotting

This technique is used to detect and quantify the levels of specific proteins (e.g., PIN1, Cyclin D1, p-Akt) in cell lysates after inhibitor treatment.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.

  • Protocol:

    • Cells are treated with the inhibitor or DMSO for a specified time.

    • Cells are harvested and lysed in RIPA buffer to extract total protein. Protein concentration is determined using a Bradford or BCA assay.[31][32]

    • Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis.

    • Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-PIN1, anti-Cyclin D1, anti-p-Akt), followed by incubation with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using an ECL detection reagent and an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[20][32]

General Experimental Workflow for Inhibitor Analysis cluster_assays Downstream Assays start Cancer Cell Culture treat Treat with API-1 / Juglone (Varying Concentrations & Times) start->treat harvest Harvest Cells / Lyse treat->harvest via Viability Assay (MTT / CCK-8) treat->via Cell Proliferation Analysis fcm Flow Cytometry treat->fcm Cell Cycle / Apoptosis Analysis wb Western Blot harvest->wb Protein Analysis end1 end1 wb->end1 Protein Level Changes (e.g., p-Akt, Cyclin D1) end2 end2 via->end2 Determine IC50 end3 end3 fcm->end3 Quantify Apoptosis & Cell Cycle Arrest

Caption: Workflow for testing PIN1 inhibitors.

Summary and Conclusion

Both API-1 and Juglone are effective inhibitors of PIN1 function, but they differ significantly in their specificity, potency, and mechanism of action.

  • API-1 stands out as a highly potent and specific inhibitor of the PIN1 PPIase domain, with a clear enzymatic IC50 in the nanomolar range.[7][14][15] Its mechanism is well-defined, making it a superior tool for specifically interrogating PIN1's role in cellular pathways like miRNA biogenesis.[9][22] While it also inhibits Akt, its effects on PIN1 are direct and potent.[19][24]

  • Juglone is a less specific inhibitor with a broader range of cellular effects. Its irreversible, covalent mechanism and its significant off-target activity against RNA polymerase II mean that cellular results must be interpreted with caution.[10][11][17] While it demonstrates anti-cancer effects by modulating pathways like NF-κB and apoptosis, it is difficult to attribute these effects solely to PIN1 inhibition.[10][20]

For researchers aiming to specifically study the consequences of PIN1 catalytic inhibition, API-1 is the more appropriate choice due to its higher potency and specificity. Juglone may be useful as a broader-acting agent but requires careful experimental design to control for its significant off-target effects.

References

A Head-to-Head Battle of PIN1 Inhibitors: A Comparative Analysis of API-1 and KPT-6566

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of PIN1 inhibitors, this guide provides a comprehensive comparison of two prominent compounds: API-1 and KPT-6566. We delve into their efficacy, mechanisms of action, and supporting experimental data to inform strategic research decisions.

This guide presents a detailed examination of API-1 and KPT-6566, summarizing their performance based on available data and outlining the experimental protocols used for their evaluation.

At a Glance: Key Efficacy Comparison

ParameterAPI-1KPT-6566
IC50 (Enzymatic Assay) 72.3 nM[1][2][3][4]640 nM (0.64 µM)[5][6][7][8]
Binding Mechanism Binds to the peptidyl-prolyl isomerase (PPIase) domain[1][3][4]Covalent binding to the catalytic site (C113) of the PPIase domain[5][6][9]
Cellular IC50 0.683-4.16 µM (in various hepatocellular carcinoma cell lines)[2][4]1.2 µM (Colony formation in MDA-MB-231 cells)[5]
Key Mechanism of Action Inhibits PIN1's cis-trans isomerizing activity, retaining the active conformation of phosphorylated XPO5, which upregulates anticancer miRNA biogenesis.[1][4][10]Dual mechanism: 1) Covalently inhibits PIN1 enzymatic activity and promotes its degradation. 2) The interaction releases a cytotoxic byproduct that generates reactive oxygen species (ROS) and induces DNA damage in cancer cells.[9][11]
In Vivo Efficacy Suppresses tumor growth in mice by up-regulating mature miRNA biogenesis.[2] A liposomal formulation (API-LP) shows enhanced bioavailability and anti-HCC activity in xenograft mice.[8][12]Reduces lung metastasis in an MDA-MB-231 mouse xenograft model at 5 mg/kg.

Delving Deeper: Mechanisms of Action

API-1 and KPT-6566, while both targeting the critical cancer-associated enzyme PIN1, exhibit distinct mechanisms of action that have significant implications for their therapeutic potential and research applications.

API-1: A Regulator of MicroRNA Biogenesis

API-1 functions by directly binding to the PPIase domain of PIN1, thereby inhibiting its enzymatic activity.[1][3][4] This inhibition has a downstream effect on the nuclear export protein Exportin-5 (XPO5). By preventing PIN1-mediated isomerization of phosphorylated XPO5, API-1 helps maintain XPO5 in its active conformation.[10] This, in turn, facilitates the transport of precursor microRNAs (pre-miRNAs) from the nucleus to the cytoplasm, leading to an upregulation of anticancer miRNA biogenesis and subsequent suppression of tumor development.[1][4][10]

Caption: Mechanism of API-1 action.

KPT-6566: A Dual-Action Covalent Inhibitor

KPT-6566 employs a more aggressive, dual-pronged attack on PIN1. It acts as a covalent inhibitor, forming a permanent bond with the cysteine 113 residue in the catalytic site of PIN1's PPIase domain. This covalent binding not only irreversibly inhibits the enzyme's isomerase activity but also flags the PIN1 protein for proteasomal degradation.[11]

Furthermore, the interaction between KPT-6566 and PIN1 releases a quinone-mimicking byproduct. This cytotoxic agent generates reactive oxygen species (ROS) and induces DNA damage, leading to targeted cell death specifically in cancer cells that often have higher levels of PIN1.[9]

KPT6566_Mechanism cluster_action1 Direct PIN1 Inhibition & Degradation cluster_action2 Cytotoxic Byproduct Effects KPT6566 KPT-6566 PIN1 PIN1 KPT6566->PIN1 Covalently Binds Byproduct Cytotoxic Byproduct KPT6566->Byproduct Releases Inhibition Enzymatic Inhibition PIN1->Inhibition Degradation Proteasomal Degradation PIN1->Degradation Cancer_Cell_Death Cancer Cell Death Inhibition->Cancer_Cell_Death Degradation->Cancer_Cell_Death ROS ROS Generation Byproduct->ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Cancer_Cell_Death

Caption: Dual mechanism of KPT-6566.

Experimental Methodologies

The following are representative protocols for key experiments used to evaluate the efficacy of PIN1 inhibitors like API-1 and KPT-6566.

PIN1 Enzymatic Assay (Trypsin-Coupled PPIase Assay)

This assay measures the cis-trans isomerization activity of PIN1 on a synthetic peptide substrate.

Principle: A phosphorylated peptide substrate is kept in a predominantly cis conformation. PIN1 isomerizes it to the trans conformation, which is then susceptible to cleavage by chymotrypsin (B1334515) or trypsin. The cleavage releases a chromophore, which can be measured spectrophotometrically.

Protocol:

  • Reagents:

    • Recombinant human PIN1 protein.

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0).

    • Substrate peptide (e.g., Ac-Ala-Ala-Pro-Phe(pSer)-Pro-Lys-pNA).

    • Chymotrypsin or Trypsin solution.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the desired concentration of the PIN1 inhibitor (API-1 or KPT-6566) or vehicle control.

    • Add recombinant PIN1 protein to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate peptide.

    • Immediately add chymotrypsin or trypsin to the reaction.

    • Monitor the increase in absorbance at 390-405 nm over time using a spectrophotometer.

    • The rate of reaction is proportional to the PIN1 activity. Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Cell Proliferation Assay (MTT/WST Assay)

This colorimetric assay assesses cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the PIN1 inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).

  • MTT/WST Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (Water Soluble Tetrazolium) reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Colony Formation Assay

This assay evaluates the ability of single cells to undergo unlimited division and form colonies.

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with the PIN1 inhibitor at various concentrations. The treatment can be continuous or for a defined period, after which the medium is replaced with fresh, drug-free medium.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Staining: Fix the colonies with a solution like 4% paraformaldehyde and then stain with a staining solution such as 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

In Vivo Xenograft Mouse Model

This model assesses the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the PIN1 inhibitor (e.g., via intraperitoneal injection or oral gavage) or vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic Enzymatic Assay (PPIase) Cell_Prolif Cell Proliferation (MTT/WST) Enzymatic->Cell_Prolif Colony Colony Formation Cell_Prolif->Colony Evaluate long-term proliferative potential Xenograft Xenograft Mouse Model Colony->Xenograft Confirm anti-tumor efficacy in vivo Start PIN1 Inhibitor (API-1 or KPT-6566) Start->Enzymatic Test direct enzyme inhibition Start->Cell_Prolif Assess effect on cancer cell growth

Caption: General experimental workflow.

References

Targeting the Master Regulator Pin1: A Comparative Analysis of API-1 and All-trans Retinoic Acid (ATRA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the peptidyl-prolyl cis-trans isomerase Pin1 has emerged as a critical therapeutic target in various cancers. Its unique function in catalyzing the isomerization of phosphorylated serine/threonine-proline motifs makes it a master regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. This guide provides an objective comparison of two prominent Pin1 inhibitors, API-1 and all-trans retinoic acid (ATRA), summarizing their mechanisms of action, quantitative performance data, and the experimental protocols used to evaluate their efficacy.

Executive Summary

Both API-1 and All-trans Retinoic Acid (ATRA) have demonstrated the ability to inhibit Pin1, a key regulator of oncogenic signaling pathways. API-1 is a specific inhibitor that binds to the peptidyl-prolyl isomerase (PPIase) domain of Pin1, thereby modulating microRNA (miRNA) biogenesis. In contrast, ATRA, a well-known therapeutic agent for acute promyelocytic leukemia (APL), also directly targets Pin1, but its mechanism involves inducing the degradation of the enzyme. This fundamental difference in their mode of action leads to distinct downstream effects and potential therapeutic applications. While API-1 shows high potency with a low nanomolar IC50 value for Pin1 inhibition, ATRA's multifaceted impact extends beyond direct enzymatic inhibition to the ablation of the Pin1 protein itself, affecting a broad range of cancer-driving pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data for API-1 and ATRA in targeting Pin1.

InhibitorTarget DomainIC50 (Pin1 PPIase activity)Cell Proliferation IC50Mechanism of Action
API-1 PPIase domain72.3 nM[1][2]0.683-4.16 µM (in SK-Hep-1, SNU-423, and Hep3B cells)[1][3]Directly binds to the Pin1 PPIase domain, inhibiting its cis-trans isomerizing activity.[1]
ATRA Active site~0.82 µM (Kᵢ)[4]Varies by cell line (e.g., potent against APL and some breast cancer cells)[5]Directly binds to the Pin1 active site, leading to inhibition and subsequent proteasomal degradation of Pin1.[5][6]

Mechanism of Action and Signaling Pathways

API-1: A Specific Modulator of miRNA Biogenesis

API-1 acts as a specific inhibitor of Pin1 by directly binding to its catalytic PPIase domain.[1][7] This interaction prevents Pin1 from isomerizing its substrates. A key downstream effect of API-1-mediated Pin1 inhibition is the regulation of microRNA (miRNA) biogenesis.[7][8] Pin1 normally interacts with and passivates phosphorylated Exportin-5 (XPO5), a key protein responsible for transporting precursor miRNAs (pre-miRNAs) from the nucleus to the cytoplasm. By inhibiting Pin1, API-1 maintains XPO5 in its active conformation, thus restoring the nuclear export of pre-miRNAs and promoting the maturation of tumor-suppressive miRNAs.[7] This mechanism has been shown to be particularly effective in hepatocellular carcinoma (HCC) cells with high Pin1 expression.[7][9]

API1_Pathway API1 API-1 Pin1 Pin1 API1->Pin1 Inhibits pXPO5_active p-XPO5 (active) Pin1->pXPO5_active Isomerizes to inactivate pXPO5_inactive p-XPO5 (inactive) pre_miRNA_nucleus pre-miRNA (Nucleus) pXPO5_active->pre_miRNA_nucleus Binds pre_miRNA_cytoplasm pre-miRNA (Cytoplasm) pre_miRNA_nucleus->pre_miRNA_cytoplasm Exports miRNA Mature miRNA pre_miRNA_cytoplasm->miRNA Processed by Dicer HCC_suppression HCC Suppression miRNA->HCC_suppression Leads to

API-1 signaling pathway in HCC.
ATRA: A Dual-Action Inhibitor Leading to Pin1 Degradation

All-trans retinoic acid (ATRA) also directly targets the active site of Pin1.[5][10][11] Its binding mimics the phosphorylated substrate, leading to the inhibition of Pin1's isomerase activity.[6] Uniquely, the binding of ATRA to Pin1 also triggers the subsequent degradation of the Pin1 protein via the proteasome.[5][6] This leads to a more profound and sustained suppression of Pin1 function. The ablation of Pin1 by ATRA has multifactorial downstream effects, impacting numerous oncogenic pathways simultaneously.[5][12] In acute promyelocytic leukemia (APL), ATRA-induced Pin1 degradation leads to the breakdown of the PML-RARα fusion oncoprotein, a key driver of the disease.[5][10] In breast cancer, ATRA has been shown to overcome tamoxifen (B1202) resistance by promoting the degradation of estrogen receptor alpha (ERα) and suppressing the pro-survival kinases AKT and ERK1/2.[12]

ATRA_Pathway cluster_breast_cancer Breast Cancer cluster_apl APL ERa ERα Tamoxifen_Resistance Tamoxifen Resistance ERa->Tamoxifen_Resistance AKT AKT AKT->Tamoxifen_Resistance ERK ERK1/2 ERK->Tamoxifen_Resistance Pin1_BC Pin1 Pin1_BC->ERa Stabilizes Pin1_BC->AKT Activates Pin1_BC->ERK Activates Proteasomal_Degradation Proteasomal Degradation Pin1_BC->Proteasomal_Degradation Induces PML_RARa PML-RARα Leukemia_Progression Leukemia Progression PML_RARa->Leukemia_Progression Pin1_APL Pin1 Pin1_APL->PML_RARa Stabilizes Pin1_APL->Proteasomal_Degradation Induces ATRA ATRA ATRA->Pin1_BC Binds & Inhibits ATRA->Pin1_APL Binds & Inhibits

ATRA's dual-action mechanism on Pin1.

Experimental Protocols

Pin1 PPIase Inhibition Assay (Chymotrypsin-Coupled Assay)

This assay spectrophotometrically measures the cis-to-trans isomerization of a synthetic peptide substrate by Pin1. The substrate, typically Suc-Ala-pSer-Pro-Phe-pNA, is only cleaved by chymotrypsin (B1334515) when the peptidyl-prolyl bond is in the trans conformation.[13]

Methodology:

  • Purified recombinant Pin1 protein is pre-incubated with varying concentrations of the inhibitor (e.g., API-1 or ATRA) for a defined period (e.g., 30 minutes at 4°C).[14]

  • The reaction is initiated by adding the peptide substrate and chymotrypsin to the mixture.

  • The rate of p-nitroaniline (pNA) release, which results from the chymotrypsin-mediated cleavage of the trans-isomer of the substrate, is monitored by measuring the absorbance at 390 nm over time.

  • The inhibitory activity is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a DMSO vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

PPIase_Assay cluster_0 Experimental Setup cluster_1 Reaction and Detection Pin1 Purified Pin1 Isomerization Isomerization (cis to trans) Pin1->Isomerization Inhibitor Inhibitor (API-1 or ATRA) Inhibitor->Pin1 Inhibits Substrate Substrate (cis) Substrate->Isomerization Chymotrypsin Chymotrypsin Cleavage Cleavage of trans-Substrate Chymotrypsin->Cleavage Isomerization->Cleavage Detection Spectrophotometric Detection (390 nm) Cleavage->Detection

Workflow for the Pin1 PPIase inhibition assay.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and viability.

Methodology:

  • Cells are seeded in 96-well plates at a specific density (e.g., 3000 cells/well) and allowed to adhere overnight.[5]

  • The cells are then treated with various concentrations of the inhibitor (API-1 or ATRA) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[5]

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]

  • Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Western Blotting for Protein Expression and Degradation

Western blotting is employed to detect changes in the expression levels of Pin1 and its downstream targets following inhibitor treatment.

Methodology:

  • Cells are treated with the inhibitor (API-1 or ATRA) for a designated time.

  • Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of each lysate is determined using a protein assay (e.g., Bradford assay).[14][15]

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[14][15]

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., Pin1, ERα, p-AKT, p-ERK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.

Conclusion

API-1 and ATRA represent two distinct and compelling strategies for targeting Pin1. API-1 offers high specificity and potency in directly inhibiting the catalytic activity of Pin1, with a well-defined mechanism involving the restoration of miRNA biogenesis. This makes it a promising candidate for cancers where Pin1 overexpression disrupts miRNA processing, such as certain types of HCC.

ATRA, on the other hand, presents a broader, multi-pronged attack on Pin1-driven oncogenesis. By not only inhibiting but also inducing the degradation of Pin1, ATRA can simultaneously disrupt multiple cancer-driving pathways. This broader mechanism may be advantageous in treating aggressive and drug-resistant tumors that are dependent on the multifaceted roles of Pin1.

The choice between these inhibitors for therapeutic development will likely depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. Further research, including head-to-head preclinical and clinical studies, will be crucial in fully elucidating the comparative efficacy and optimal applications of these two promising Pin1-targeting agents.

References

A Comparative Guide to Confirming PIN1-Dependent Effects on AP-1 Signaling Using siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peptidyl-prolyl isomerase Pin1 is a critical regulator in numerous signaling pathways that drive oncogenesis. It functions by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs within substrate proteins. This conformational change can profoundly alter a substrate's activity, stability, or localization. One of the key oncogenic pathways modulated by Pin1 involves the Activator Protein-1 (AP-1) transcription factor, particularly its component c-Jun.

Overexpression of Pin1 is a hallmark of many human cancers and often correlates with increased levels of AP-1 target genes, such as Cyclin D1.[1] Pin1 enhances the transcriptional activity and stability of c-Jun by binding to it after phosphorylation by JNK (c-Jun N-terminal kinase).[2][3] This makes the Pin1/AP-1 axis a compelling target for therapeutic intervention.

This guide provides a comparative overview of methodologies used to validate the role of Pin1 in mediating AP-1-dependent cellular effects. We will focus on the use of small interfering RNA (siRNA) for Pin1 knockdown and compare this technique with alternative approaches, such as chemical inhibition and other gene silencing technologies.

A note on terminology: This guide focuses on the transcription factor AP-1 (Activator Protein-1). A small molecule inhibitor of Pin1 is coincidentally named API-1 . While the inhibitor API-1 is discussed as an alternative method, the primary biological pathway of interest is the Pin1-AP-1 signaling axis.

The Pin1-AP-1 Signaling Pathway

The regulation of AP-1 by Pin1 is a multi-step process. Upon activation by upstream signals like the Ras pathway, JNK phosphorylates c-Jun on specific serine-proline motifs. This phosphorylation event creates a docking site for the WW domain of Pin1. Pin1 then uses its PPIase domain to catalyze the isomerization of the peptide bond, inducing a conformational change in c-Jun. This change enhances c-Jun's ability to dimerize, bind to DNA at AP-1 response elements (also known as TPA response elements or TREs), and activate the transcription of target genes like Cyclin D1.[1][2][3]

Pin1_AP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Ras Ras Growth_Factors->Ras Activates JNK JNK Ras->JNK Activates p_cJun Phosphorylated c-Jun JNK->p_cJun Phosphorylates Pin1_protein Pin1 Pin1_cJun_complex Pin1-cJun Complex Pin1_protein->Pin1_cJun_complex Binds p_cJun->Pin1_cJun_complex Binds AP1_dimer Active AP-1 Dimer Pin1_cJun_complex->AP1_dimer Isomerizes & Activates c-Jun AP1_target_gene AP-1 Target Gene (e.g., Cyclin D1) AP1_dimer->AP1_target_gene Binds Promoter mRNA mRNA AP1_target_gene->mRNA Transcription Protein_Product Protein Product (e.g., Cyclin D1) mRNA->Protein_Product Translation Cell_Proliferation Cellular Effect: Increased Proliferation Protein_Product->Cell_Proliferation Promotes

Diagram 1. The Pin1-AP-1 signaling cascade.
Experimental Workflow: Confirming Pin1 Dependence

To confirm that a cellular process, such as cell proliferation driven by Cyclin D1, is dependent on Pin1's regulation of AP-1, a logical experimental workflow is required. The core principle is to perturb Pin1 function and observe a corresponding change in AP-1 activity and the downstream cellular phenotype. The primary method for perturbation is siRNA-mediated knockdown, which can be validated and compared with alternative methods.

Experimental_Workflow Start Hypothesis: Cellular effect is dependent on Pin1 regulation of AP-1 Perturb Perturb Pin1 Function Start->Perturb siRNA Method 1: Pin1 siRNA Knockdown Perturb->siRNA Inhibitor Method 2: Chemical Inhibitor (API-1) Perturb->Inhibitor CRISPR Method 3: Pin1 CRISPR Knockout Perturb->CRISPR Validate Validate Perturbation siRNA->Validate Measure Measure Downstream Effects Inhibitor->Measure CRISPR->Validate qPCR qPCR: Measure Pin1 mRNA Validate->qPCR Western Western Blot: Measure Pin1 Protein Validate->Western qPCR->Measure Western->Measure Reporter AP-1 Luciferase Reporter Assay Measure->Reporter Target_Gene Target Gene Expression (e.g., Cyclin D1 qPCR) Measure->Target_Gene Phenotype Cellular Phenotype Assay (e.g., Proliferation Assay) Measure->Phenotype Conclusion Conclusion: Effect is Pin1-dependent Reporter->Conclusion Target_Gene->Conclusion Phenotype->Conclusion

Diagram 2. Logical workflow for validation.

Comparison of Methods to Inhibit Pin1 Function

The choice of method to inhibit Pin1 function depends on the specific experimental question, the desired duration of the effect, and the cellular context. Below is a comparison of the most common techniques.

FeaturesiRNA KnockdownChemical Inhibition (e.g., API-1)shRNA KnockdownCRISPR/Cas9 Knockout
Mechanism Post-transcriptional gene silencing via mRNA degradation.[4]Direct inhibition of Pin1's catalytic (PPIase) activity.[5]Stable, long-term post-transcriptional silencing via integrated shRNA expression.[6]Permanent gene disruption at the genomic (DNA) level.[4]
Target Molecule Pin1 mRNAPin1 ProteinPin1 mRNAPin1 Gene (DNA)
Duration of Effect Transient (typically 48-96 hours).[7]Rapid and reversible; duration depends on compound stability and washout.Stable, long-term knockdown in cell lines.Permanent and heritable.
Primary Advantage Quick, easy to perform for transient effects; widely available.Rapid onset of action; dose-dependent and tunable effects.Suitable for generating stable cell lines and for in vivo studies.Complete loss-of-function; eliminates residual protein issues.
Primary Disadvantage Potential for off-target effects; incomplete knockdown.[7]Potential for off-target effects on other proteins; requires specificity validation.More complex and time-consuming to generate stable lines; potential for off-targets.Permanent change may induce compensatory mechanisms; not reversible.

Experimental Protocols

Protocol 1: Pin1 siRNA Knockdown and Validation

This protocol describes a transient knockdown of Pin1 in a human cell line (e.g., HeLa or MCF-7) followed by validation at the mRNA and protein levels.

Materials:

  • HeLa or other suitable human cells

  • DMEM with 10% FBS

  • Pin1 siRNA pool and non-targeting control (NTC) siRNA (e.g., Dharmacon ON-TARGETplus).[8]

  • Lipofectamine RNAiMAX or similar transfection reagent.[8]

  • Opti-MEM Reduced Serum Medium

  • 6-well tissue culture plates

  • Reagents for RNA extraction (e.g., TRIzol) and qRT-PCR

  • Reagents for protein lysis (e.g., RIPA buffer) and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed 200,000 cells per well in a 6-well plate with 2 mL of complete medium. Cells should be 60-80% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 50 pmol of siRNA (Pin1 or NTC) into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add 200 µL of the siRNA-lipid complex dropwise to each well. Gently rock the plate to mix.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Harvesting for Validation:

    • For qRT-PCR (mRNA level): After 48 hours, wash cells with PBS and lyse directly in the well using 1 mL of TRIzol. Extract RNA according to the manufacturer's protocol. Synthesize cDNA and perform qRT-PCR using primers for PIN1 and a housekeeping gene (e.g., GAPDH).

    • For Western Blot (protein level): After 72 hours, wash cells with cold PBS and lyse with 100 µL of RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA assay.

  • Analysis:

    • qRT-PCR: Calculate the relative expression of Pin1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and the NTC sample. A successful knockdown should show ≥75% reduction in mRNA levels.[9]

    • Western Blot: Separate 20-30 µg of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Pin1 and a loading control (e.g., β-actin). A successful knockdown will show a significant reduction in the Pin1 protein band compared to the NTC.[10]

Protocol 2: AP-1 Activity Luciferase Reporter Assay

This assay measures the transcriptional activity of AP-1 following Pin1 perturbation.

Materials:

  • Cells co-transfected with an AP-1 luciferase reporter plasmid (containing tandem TREs upstream of a minimal promoter driving firefly luciferase) and a Renilla luciferase control plasmid (for normalization).

  • Transfected cells from Protocol 1 (at 24-48 hours post-siRNA transfection).

  • Dual-Luciferase Reporter Assay System (e.g., Promega).

  • Luminometer.

Procedure:

  • Cell Lysis: 48 hours after siRNA transfection, wash the cells once with PBS.

  • Add 100 µL of Passive Lysis Buffer (PLB) to each well of a 24-well plate.

  • Incubate on a rocking platform for 15 minutes at room temperature.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.

  • Data Analysis:

    • For each sample, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Compare the normalized luciferase activity in Pin1 siRNA-treated cells to that in NTC-treated cells. A Pin1-dependent effect would be demonstrated by a significant decrease in AP-1 reporter activity upon Pin1 knockdown.[11]

Quantitative Data Summary

The following table presents example data from an experiment designed to test the hypothesis that Pin1 regulates AP-1 activity.

Treatment GroupPin1 mRNA Level (Relative to NTC)Pin1 Protein Level (Relative to NTC)Normalized AP-1 Reporter Activity (RLU)Cyclin D1 mRNA Level (Relative to NTC)
Non-Targeting Control (NTC) siRNA 1.00 ± 0.081.00 ± 0.1115.4 ± 1.21.00 ± 0.09
Pin1 siRNA 0.21 ± 0.040.15 ± 0.054.1 ± 0.50.35 ± 0.06
Pin1 Inhibitor (API-1, 10 µM) 0.98 ± 0.071.02 ± 0.135.2 ± 0.60.41 ± 0.08

Interpretation:

  • Pin1 siRNA treatment effectively reduced both Pin1 mRNA and protein levels, confirming successful knockdown.[12] This led to a significant decrease in AP-1 reporter activity and the expression of the AP-1 target gene, Cyclin D1.

  • Treatment with the Pin1 inhibitor API-1 did not affect Pin1 expression levels but phenocopied the siRNA effect by reducing AP-1 activity and Cyclin D1 expression.[13][14] This provides complementary evidence that the catalytic activity of the Pin1 protein is required for the observed downstream effects.

Conclusion

References

A Head-to-Head Comparison of Small Molecule PIN1 Inhibitors in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical driver of hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention. Overexpression of PIN1 is a frequent event in HCC, where it amplifies oncogenic signaling pathways, promoting tumor growth and survival.[1][2] This has spurred the development of small molecule inhibitors aimed at disrupting PIN1's catalytic activity. This guide provides a head-to-head comparison of prominent small molecule PIN1 inhibitors investigated in the context of HCC, supported by available experimental data.

Overview of PIN1's Role in HCC

PIN1 is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a multitude of proteins.[3] This conformational change can profoundly alter the function, stability, and localization of its substrates, many of which are key players in cancer-driving pathways. In HCC, PIN1 has been shown to regulate the stability and activity of oncoproteins like β-catenin and cyclin D1, while inhibiting tumor suppressors.[1] Its inhibition has been demonstrated to suppress HCC cell proliferation and tumor growth in preclinical models, validating its potential as a therapeutic target.[2][3]

Quantitative Comparison of PIN1 Inhibitors

The following tables summarize the available quantitative data for several small molecule PIN1 inhibitors that have been evaluated in the context of HCC. It is important to note that a direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, including the specific cell lines used and the assay methodologies.

Inhibitor Mechanism of Action Enzymatic IC50 (PIN1) Reference
Juglone Covalent, irreversible inhibitor7.68 µM[4]
API-1 Non-covalent, reversible inhibitor72.3 nM[4][5]
KPT-6566 Covalent inhibitor, induces PIN1 degradation0.64 µM[6]
ATRA Induces PIN1 degradation~33.2 µM[7]
Sulfopin Covalent inhibitorNot specified in HCC context

Table 1: Enzymatic Inhibition of PIN1. This table provides the half-maximal inhibitory concentration (IC50) of various small molecules against the enzymatic activity of PIN1.

Inhibitor HCC Cell Line Cell Viability IC50 Reference
API-1 SK-Hep-10.683 µM[5]
SNU-4234.16 µM[5]
Hep3BNot specified[5]
ATRA HepG2, Huh7Synergistic with Sorafenib (B1663141)[8]
Juglone LNCaP, DU145 (Prostate)5-20 µM[9]
KPT-6566 Various (not HCC specific)Not specified[6]

Table 2: In Vitro Efficacy of PIN1 Inhibitors in Cancer Cell Lines. This table presents the IC50 values for cell viability assays in different cancer cell lines. Data for direct comparison in the same HCC cell lines are limited.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

PIN1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pin1 PIN1 Core cluster_downstream Downstream Effects Growth Factors Growth Factors PIN1 PIN1 Growth Factors->PIN1 Upregulation HBV (HBx) HBV (HBx) HBV (HBx)->PIN1 Stabilization β-catenin β-catenin PIN1->β-catenin Stabilization Cyclin D1 Cyclin D1 PIN1->Cyclin D1 Stabilization Survivin Survivin PIN1->Survivin Activation c-Myc c-Myc PIN1->c-Myc Upregulation Cell_Cycle_Progression Cell_Cycle_Progression β-catenin->Cell_Cycle_Progression Cyclin D1->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis_Inhibition Survivin->Apoptosis_Inhibition c-Myc->Cell_Cycle_Progression Tumor_Growth Tumor_Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth

Caption: Simplified PIN1 signaling pathway in HCC.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model PIN1_Activity_Assay PIN1 Enzymatic Activity Assay Inhibitor_Treatment Treat with PIN1 Inhibitor Cell_Culture HCC Cell Lines Cell_Culture->Inhibitor_Treatment MTT_Assay Cell Viability (MTT Assay) Inhibitor_Treatment->MTT_Assay Western_Blot Protein Expression (Western Blot) Inhibitor_Treatment->Western_Blot Xenograft_Model HCC Xenograft in Mice Inhibitor_Administration Administer PIN1 Inhibitor Xenograft_Model->Inhibitor_Administration Tumor_Measurement Measure Tumor Volume Inhibitor_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity Inhibitor_Administration->Toxicity_Assessment

Caption: General experimental workflow for evaluating PIN1 inhibitors.

Detailed Experimental Protocols

Below are generalized protocols for key experiments cited in the evaluation of PIN1 inhibitors. These should be adapted and optimized for specific experimental conditions.

PIN1 Enzymatic Activity Assay (PPIase Assay)

This assay measures the ability of a compound to inhibit the cis-trans isomerization of a synthetic peptide substrate by PIN1.

Materials:

  • Recombinant human PIN1 protein

  • Assay buffer (e.g., 35 mM HEPES, pH 7.8)

  • Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-p-nitroanilide)

  • Chymotrypsin (B1334515)

  • Test inhibitor compound

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, the test inhibitor at various concentrations, and recombinant PIN1 protein.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the peptide substrate to each well.

  • Immediately add chymotrypsin to each well. Chymotrypsin will cleave the trans-isomer of the peptide, releasing p-nitroaniline.

  • Measure the absorbance at 405 nm kinetically over a period of time (e.g., 5-10 minutes) using a spectrophotometer.

  • The rate of the reaction is proportional to the PIN1 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HCC cell lines (e.g., HepG2, Huh7, SK-Hep-1)

  • Complete cell culture medium

  • Test inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Protocol:

  • Seed HCC cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PIN1 inhibitor and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.[10]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a PIN1 inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • HCC cell line for implantation

  • Test inhibitor compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of HCC cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the PIN1 inhibitor or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Concluding Remarks

The landscape of small molecule PIN1 inhibitors for HCC is rapidly evolving. While several promising compounds have been identified, this guide highlights the need for standardized, head-to-head comparative studies to objectively assess their therapeutic potential. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the design of future investigations aimed at translating the promise of PIN1 inhibition into effective therapies for hepatocellular carcinoma. The synergistic potential of combining PIN1 inhibitors with existing therapies, such as sorafenib, represents a particularly exciting avenue for future clinical development.[8][11][12]

References

A Comparative Guide to Parvulin Family Isomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common inhibitors targeting the parvulin family of peptidyl-prolyl isomerases (PPIases). Contrary to the topic's initial premise, the Akt/PKB inhibitor API-1 is not a known direct inhibitor of the parvulin family. This guide will therefore focus on established parvulin inhibitors, presenting their selectivity against different parvulin isoforms, their mechanisms of action, and supporting experimental data.

The human parvulin family consists of three main isoforms: Pin1, Parv14 (encoded by the PIN4 gene), and Par17 (also encoded by the PIN4 gene through an alternative translation start site)[1][2]. These enzymes play crucial roles in protein folding and cellular signaling, making them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

Inhibitor Performance Comparison

The following table summarizes the inhibitory activity of several small molecules against the parvulin family isomerases Pin1 and Parv14. Data for Par17 is currently limited in the scientific literature.

InhibitorTarget(s)IC50 / Ki (µM)Mechanism of ActionNotes
Juglone (B1673114) Pin1, Par14Not consistently reported as IC50; irreversible inhibitor.Irreversible, Covalent : Forms a Michael adduct with cysteine residues in the active site, leading to inactivation[3][4].A naturally occurring naphthoquinone from walnuts. Also inhibits other enzymes and cellular processes, including transcription[4][5].
PiB Pin1, Par14Pin1: ~1.5, Par14: ~1.0[6]Reversible, Competitive : Competes with the substrate for binding to the active site[1].A tetra-oxobenzo-phenanthroline derivative identified through chemical library screening[6][7].
ATRA Pin1Ki: 0.82[8]Reversible, Non-covalent : Binds to the active site of Pin1, leading to its degradation[8][9].All-trans retinoic acid, a metabolite of vitamin A. Also a well-known therapeutic agent for acute promyelocytic leukemia[10].
KPT-6566 Pin1IC50: 0.64[11][12]Covalent, Irreversible : Covalently binds to the catalytic site of Pin1, leading to its inhibition and subsequent degradation[12][13].A selective and potent Pin1 inhibitor[12][14].

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates a simplified signaling pathway involving a parvulin isomerase and the mechanism of its inhibition. Parvulins catalyze the cis-trans isomerization of proline residues in substrate proteins, a critical step in regulating protein function and signaling cascades. Inhibitors block this activity by binding to the active site, either reversibly or irreversibly.

parvulin_inhibition General Mechanism of Parvulin Isomerase Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Substrate_Protein_cis Substrate Protein (cis-Proline) Parvulin Parvulin Isomerase (e.g., Pin1, Par14) Substrate_Protein_cis->Parvulin Binding Substrate_Protein_trans Substrate Protein (trans-Proline) Parvulin->Substrate_Protein_trans Isomerization Inhibited_Parvulin Inhibited Parvulin (Inactive) Downstream_Signaling Downstream Signaling (e.g., Cell Cycle Progression, Gene Transcription) Substrate_Protein_trans->Downstream_Signaling Inhibitor Parvulin Inhibitor (e.g., Juglone, PiB, ATRA, KPT-6566) Inhibitor->Parvulin Binding to Active Site

Caption: General mechanism of parvulin isomerase inhibition.

Experimental Protocols

The most common method for determining the enzymatic activity of parvulin isomerases and the potency of their inhibitors is the chymotrypsin-coupled PPIase assay .

Chymotrypsin-Coupled PPIase Assay

Principle:

This assay relies on the conformational specificity of the protease α-chymotrypsin for the trans isomer of a peptide substrate. The substrate, typically a short peptide ending in a p-nitroanilide (pNA) chromophore (e.g., Suc-Ala-Ala-Pro-Phe-pNA), exists in both cis and trans conformations in solution. Chymotrypsin can only cleave the peptide bond following the phenylalanine when the preceding alanine-proline bond is in the trans conformation, releasing the yellow pNA chromophore. The rate of pNA release is monitored spectrophotometrically at 390 nm. A parvulin isomerase accelerates the conversion of the cis isomer to the trans isomer, leading to a faster rate of cleavage by chymotrypsin. The inhibitory effect of a compound can be quantified by measuring the decrease in the rate of the PPIase-catalyzed reaction.

Materials:

  • Purified recombinant parvulin isomerase (Pin1, Par14, or Par17)

  • α-chymotrypsin

  • Substrate peptide (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[15]

  • Test inhibitor compound

  • Spectrophotometer capable of reading at 390 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate peptide in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare stock solutions of the parvulin isomerase and the test inhibitor in the assay buffer.

  • Assay Setup:

    • In a temperature-controlled cuvette (typically at 10°C), mix the parvulin isomerase and the desired concentration of the test inhibitor in the assay buffer. Allow to pre-incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding[15].

    • Add the α-chymotrypsin solution to the cuvette.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate peptide to the cuvette and immediately start monitoring the change in absorbance at 390 nm.

  • Data Analysis:

    • The rate of the reaction is determined from the initial linear phase of the absorbance curve.

    • To determine the IC50 value of the inhibitor, perform the assay with a range of inhibitor concentrations and plot the reaction rates against the inhibitor concentrations. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

This guide provides a foundational understanding of the current landscape of parvulin family isomerase inhibitors. Further research is needed to identify more selective inhibitors, particularly for Parv14 and Par17, and to fully elucidate their therapeutic potential.

References

Cross-Validation of API-1's Anti-Proliferative Effects in Different Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of API-1 (also known as Triciribine), a potent Akt inhibitor, across various cancer types. The information presented is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent.

Introduction to API-1 (Triciribine)

API-1 is a small molecule inhibitor that specifically targets the serine/threonine kinase Akt (Protein Kinase B).[1] It functions by binding to the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the cell membrane, a crucial step for its activation.[1] The PI3K/Akt signaling pathway is frequently hyperactivated in many cancers, playing a key role in promoting cell proliferation, survival, and resistance to apoptosis.[2] By inhibiting Akt, API-1 effectively disrupts these oncogenic signals, leading to reduced cancer cell growth and induction of programmed cell death.[1]

Comparative Anti-Proliferative Activity of API-1

The efficacy of API-1 in inhibiting cell proliferation varies across different cancer cell lines. This variation can be attributed to the genetic background of the cells, particularly the activation status of the PI3K/Akt pathway. The following table summarizes the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values of API-1 in a range of cancer cell lines.

Cancer TypeCell LineIC50 / GI50 (µM)Reference
Non-Small Cell Lung Cancer (NSCLC)H1299~2-5[3]
Non-Small Cell Lung Cancer (NSCLC)H157~2-5[3]
Head and Neck Squamous Cell Carcinoma (HNSCC)SqCC/Y1~2-5[3]
Head and Neck Squamous Cell Carcinoma (HNSCC)22A~2-5[3]
Head and Neck Squamous Cell Carcinoma (HNSCC)Tr146~2-5[3]
AstrocytomaK1861-10 (WHO Grade II)1.7[4][5]
AstrocytomaKR158 (Higher Grade)0.4-1.1[4][6]
AstrocytomaKR130 (Higher Grade)0.4-1.1[4][6]
AstrocytomaSF295 (Higher Grade)0.4-1.1[4][6]
Mouse LeukemiaL12100.035[7]
Prostate CancerPC-3Not specified, but inhibits Akt phosphorylation[4][8]
Ovarian CancerOVCAR3Not specified, but inhibits tumor growth in vivo[4][7]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the anti-proliferative and pro-apoptotic effects of API-1.

Cell Proliferation Assay (SRB Assay)

This assay is used to determine the effect of API-1 on cancer cell growth.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • API-1 (Triciribine)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of API-1 in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.625, 1.25, 2.5, 5, and 10 µM).[3] A vehicle control (DMSO) should be included.

  • Incubation: Replace the medium with the API-1 containing medium and incubate for 72 hours.[3]

  • Cell Fixation: Gently add cold TCA to a final concentration of 10% to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add SRB solution and incubate for 15-30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of API-1 (e.g., 5-10 µM) for 24 hours.[1]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cells and wash twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

Western Blot Analysis of Akt Signaling

This technique is used to measure the levels of total and phosphorylated Akt to confirm the inhibitory effect of API-1.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with various concentrations of API-1 for 2 hours.[9] Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.[10]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt for normalization.[10]

Visualizing the Mechanism and Workflow

To better understand the mechanism of action of API-1 and the experimental process, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits to membrane Downstream Downstream Effectors Akt->Downstream Activates PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation API1 API-1 API1->Akt Inhibits membrane translocation

Caption: PI3K/Akt signaling pathway and the inhibitory action of API-1.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assays Data Collection & Analysis Cell_Culture 1. Cancer Cell Culture (e.g., NSCLC, HNSCC) Treatment 3. Treat cells with API-1 (Varying concentrations & times) Cell_Culture->Treatment API1_Prep 2. Prepare API-1 dilutions & Vehicle Control (DMSO) API1_Prep->Treatment Prolif_Assay 4a. Proliferation Assay (e.g., SRB) Treatment->Prolif_Assay Apoptosis_Assay 4b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay WB_Assay 4c. Western Blot (p-Akt, Total Akt) Treatment->WB_Assay Data_Analysis 5. Data Analysis (IC50, Apoptosis %, Protein Levels) Prolif_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis WB_Assay->Data_Analysis

Caption: Workflow for assessing API-1's anti-proliferative effects.

References

A Comparative Analysis of the Therapeutic Windows of API-1 (Afuresertib) and the Covalent Inhibitor Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct profiles of a reversible ATP-competitive inhibitor and an irreversible covalent inhibitor.

The therapeutic window, a critical concept in pharmacology, defines the dosage range of a drug that provides therapeutic benefits without causing unacceptable toxicity. For kinase inhibitors, this window is fundamentally shaped by the drug's mechanism of action, selectivity, and pharmacokinetics. This guide provides a comparative assessment of API-1, also known as Afuresertib (B560028), and Ibrutinib (B1684441), a well-established covalent inhibitor, to highlight these differences.

Notably, while the topic specifies a comparison among covalent inhibitors, it is important to clarify that API-1 (Afuresertib) is a reversible, ATP-competitive pan-Akt kinase inhibitor .[1] It is not a covalent inhibitor. In contrast, Ibrutinib is a first-in-class, potent covalent inhibitor of Bruton's tyrosine kinase (BTK).[2] This fundamental difference in their mechanism of binding to their respective targets—reversible versus irreversible—profoundly influences their pharmacological profiles and therapeutic windows. This guide will compare Afuresertib with the covalent inhibitor Ibrutinib to illustrate these distinctions.

Mechanism of Action and Signaling Pathways

Afuresertib functions by inhibiting the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is common in many cancers.[3][4] By binding to the ATP-binding site of Akt1, Akt2, and Akt3, Afuresertib blocks downstream signaling, leading to cell cycle arrest and apoptosis.[5][6]

Ibrutinib, on the other hand, targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2][7] It forms a specific covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition.[8][9] This action blocks B-cell proliferation and survival signals, making it highly effective in B-cell malignancies.[7]

G cluster_0 Afuresertib (API-1) Pathway cluster_1 Ibrutinib Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT phosphorylates Downstream Cell Survival, Proliferation, Growth AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates API1 Afuresertib (API-1) API1->AKT BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK activates PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Pathway PLCG2->NFkB Ibrutinib Ibrutinib Ibrutinib->BTK Covalently Inhibits

Figure 1. Signaling pathways targeted by Afuresertib (API-1) and Ibrutinib.

Comparative Data on Potency, Efficacy, and Safety

The therapeutic window is determined by the balance between a drug's efficacy at therapeutic doses and its toxicity at higher doses. The following tables summarize key preclinical and clinical data for Afuresertib and Ibrutinib.

Table 1: In Vitro Potency and Cellular Activity

Parameter Afuresertib (API-1) Ibrutinib Reference(s)
Target(s) Akt1, Akt2, Akt3 Bruton's Tyrosine Kinase (BTK) [7][10]
Binding Type Reversible, ATP-competitive Covalent, Irreversible [1][8]
Ki / IC₅₀ (Enzymatic) Ki: 0.08 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3) IC₅₀: 0.5 nM [8][10]

| Cellular IC₅₀ | ~1 µM in sensitive hematological cell lines | 11 nM in B-cell line |[2][10] |

Table 2: Preclinical and Clinical Therapeutic Window

Parameter Afuresertib (API-1) Ibrutinib Reference(s)
In Vivo Efficacy (Mouse Xenograft) 97% Tumor Growth Inhibition (TGI) at 100 mg/kg (SKOV3) Delayed disease progression at 25 mg/kg/day (TCL1 CLL model) [8][10]
Maximum Tolerated Dose (MTD) - Single Agent 125 mg/day (in humans) Not explicitly defined by MTD; dose is 420-560 mg/day [11][12]
Common Dose-Limiting Toxicities (DLTs) Rash, Liver function abnormalities Diarrhea, Fatigue, Atrial Fibrillation, Bleeding [11][13][14]

| Recommended Phase II/Approved Dose | 125 mg/day | 420 mg/day (CLL), 560 mg/day (MCL) |[11][12] |

Experimental Protocols

The data presented above are derived from standard preclinical and clinical experimental workflows. Below are detailed methodologies for key assays used to assess the therapeutic window.

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment biochem 1. Biochemical Assays (In Vitro Kinase Assay) cell_based 2. Cell-Based Assays (MTT/Viability Assay) biochem->cell_based Determine IC₅₀ invivo 3. In Vivo Models (Mouse Xenograft Studies) cell_based->invivo Confirm Cellular Activity phase1 4. Phase I Trials (Safety & MTD) invivo->phase1 Provide Efficacy & Toxicity Data phase2 5. Phase II/III Trials (Efficacy & Dosing) phase1->phase2 Establish MTD

Figure 2. Workflow for determining the therapeutic window of a kinase inhibitor.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).

  • Protocol:

    • Reagent Preparation: A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂) is prepared. Recombinant human kinase (e.g., Akt1 or BTK) and a specific peptide substrate are diluted in the buffer.[15]

    • Inhibitor Preparation: The inhibitor (Afuresertib or Ibrutinib) is serially diluted in DMSO.

    • Reaction: The kinase, substrate, and inhibitor are added to a 384-well plate. The reaction is initiated by adding a solution containing ATP (often radiolabeled [γ-³³P]ATP).[10][15]

    • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 40-60 minutes).[10]

    • Termination & Detection: The reaction is stopped. For radiometric assays, the phosphorylated substrate is captured on a filter plate, and radioactivity is measured using a scintillation counter. For fluorescence or luminescence-based assays, a detection reagent is added, and the signal is read on a plate reader.[10][16]

    • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to calculate the IC₅₀ value.

2. Cell Viability (MTT) Assay

  • Objective: To measure the cytotoxic or anti-proliferative effect of the inhibitor on cancer cell lines.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., hematological or solid tumor lines) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[17]

    • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the inhibitor. A vehicle control (DMSO) is also included.

    • Incubation: Cells are incubated for a defined period (e.g., 72 hours) at 37°C in a CO₂ incubator.[17]

    • MTT Addition: 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[18][19]

    • Solubilization: A solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[17][18]

    • Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[19]

    • Data Analysis: Cell viability is calculated relative to the vehicle control, and the concentration that inhibits cell growth by 50% (GI₅₀) is determined.

3. Mouse Xenograft Model for In Vivo Efficacy and Toxicity

  • Objective: To evaluate the anti-tumor efficacy and determine the maximum tolerated dose (MTD) of the inhibitor in a living organism.

  • Protocol:

    • Host and Cell Implantation: Immunodeficient mice (e.g., NSG or NU/J mice) are used. A suspension of human cancer cells (e.g., 1-5 million cells) is injected subcutaneously into the flank of each mouse.[20] For patient-derived xenograft (PDX) models, a small fragment of a patient's tumor is implanted.[21]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers (Volume = 0.5 × length × width²).[21]

    • Randomization and Dosing: Mice are randomized into treatment and control groups. The inhibitor is administered daily via oral gavage (p.o.) at various doses (e.g., 10, 30, 100 mg/kg for Afuresertib).[10] The control group receives the vehicle solution.

    • Monitoring: Tumor volume and the body weight of the mice are monitored 2-3 times per week. Animal health is closely observed for any signs of toxicity.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Efficacy is measured as Tumor Growth Inhibition (TGI). The MTD is defined as the highest dose that does not cause significant weight loss (>15-20%) or other severe signs of toxicity.

    • Analysis: At the end of the study, tumors and tissues can be collected for pharmacodynamic (biomarker) analysis.[20]

Conclusion

The comparison between Afuresertib (API-1) and Ibrutinib effectively demonstrates the impact of the binding mechanism on the therapeutic profile of a kinase inhibitor.

  • Afuresertib (API-1) , as a reversible inhibitor of the critical Akt survival pathway, shows potent anti-tumor activity. However, because the Akt pathway is central to the metabolism of normal cells, particularly in glucose regulation, on-target toxicities can define its therapeutic window. Its MTD in clinical trials was established at 125 mg/day, with side effects like rash and gastrointestinal issues being common.[11][13]

  • Ibrutinib , as a covalent inhibitor , achieves sustained and complete target (BTK) occupancy even with once-daily dosing.[22] This allows for a wide therapeutic window, as the dose required for efficacy (saturating the BTK target) is well below doses that cause severe toxicity from off-target effects.[23] Its therapeutic window is primarily limited by off-target covalent interactions with other kinases containing a similar cysteine residue, leading to side effects like atrial fibrillation and bleeding.[7][23]

For researchers, this comparison underscores the importance of understanding not just the target of an inhibitor, but its mode of interaction. While covalent inhibitors can offer prolonged target engagement and a wider therapeutic index, they carry the risk of permanent off-target inhibition. Reversible inhibitors may require more continuous exposure to be effective but can offer a different and potentially more manageable safety profile. The choice of which strategy to pursue in drug development depends heavily on the specific biology of the target and the desired clinical outcome.

References

API-1: A Superior Alternative to First-Generation PIN1 Inhibitors for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the search for potent and specific inhibitors of key cancer-driving proteins is paramount. One such target is the peptidyl-prolyl isomerase PIN1, a critical regulator of numerous oncogenic signaling pathways. While first-generation PIN1 inhibitors have been available, their utility has been hampered by limitations in potency and specificity. This guide provides a comprehensive evaluation of API-1, a next-generation PIN1 inhibitor, demonstrating its superiority as a research tool and potential therapeutic candidate through comparative data, detailed experimental protocols, and pathway visualizations.

Executive Summary

API-1 emerges as a highly potent and specific inhibitor of PIN1, overcoming the significant drawbacks of first-generation inhibitors like Juglone. With a nanomolar inhibitory concentration, API-1 offers researchers a powerful tool to dissect the intricate roles of PIN1 in cancer biology. Its specificity minimizes off-target effects, ensuring that observed biological outcomes can be confidently attributed to PIN1 inhibition. This guide presents the supporting data and methodologies that establish API-1 as the superior choice for investigating PIN1-related oncogenic pathways and for advancing the development of novel cancer therapeutics.

Data Presentation: API-1 vs. First-Generation PIN1 Inhibitors

The following tables summarize the key quantitative data that highlight the superior performance of API-1 compared to the first-generation PIN1 inhibitor, Juglone.

Table 1: Comparative Potency of PIN1 Inhibitors

InhibitorTypePIN1 IC50Source
API-1 Second-Generation72.3 nM [1]
JugloneFirst-Generation7.68 µM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Specificity and Off-Target Effects

InhibitorSpecificity for PIN1Known Off-Target EffectsSource
API-1 High; does not significantly inhibit other PPIases like FKBP or cyclophilin.Not prominently reported in reviewed studies.[2]
JugloneLow; known to inhibit other enzymes and cellular processes.Inhibits RNA polymerase II transcription, interacts with sulfhydryl groups of various proteins.[3][4]

PIN1 Signaling Pathways

PIN1 plays a pivotal role in regulating the stability and activity of a multitude of proteins involved in cell proliferation, survival, and differentiation. Its overexpression in various cancers leads to the hyperactivation of oncogenic signaling pathways. The diagrams below illustrate the central role of PIN1 in these pathways and the mechanism of its inhibition.

PIN1_Signaling_Pathway cluster_upstream Upstream Kinases cluster_pin1 PIN1 Regulation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response ERK ERK PIN1 PIN1 ERK->PIN1 Activates CDK2 CDK2 CDK2->PIN1 Activates CyclinD1 Cyclin D1 PIN1->CyclinD1 Stabilizes cMyc c-Myc PIN1->cMyc Stabilizes BetaCatenin β-catenin PIN1->BetaCatenin Activates NFkB NF-κB PIN1->NFkB Activates API1 API-1 API1->PIN1 Inhibits Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation BetaCatenin->Proliferation Survival Cell Survival NFkB->Survival Metastasis Metastasis NFkB->Metastasis

Caption: PIN1 integrates signals from upstream kinases to regulate downstream effectors, promoting cancer cell proliferation and survival.

Experimental_Workflow cluster_inhibition_assay PIN1 Inhibition Assay cluster_cellular_assay Cellular Proliferation Assay Start Start: Recombinant PIN1 AddInhibitor Add API-1 or First-Gen Inhibitor Start->AddInhibitor AddSubstrate Add pSer/Thr-Pro Substrate AddInhibitor->AddSubstrate MeasureActivity Measure PPIase Activity AddSubstrate->MeasureActivity IC50 Determine IC50 MeasureActivity->IC50 SeedCells Seed Cancer Cells TreatCells Treat with Inhibitors SeedCells->TreatCells MTT Add MTT Reagent TreatCells->MTT MeasureViability Measure Cell Viability MTT->MeasureViability Compare Compare Proliferation MeasureViability->Compare

References

Benchmarking API-1 Against Novel Peptide-Based PIN1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. This has led to the development of PIN1 inhibitors as potential therapeutic agents. This guide provides a comparative analysis of API-1, a specific small molecule inhibitor of PIN1, against a selection of novel peptide-based PIN1 inhibitors. The data presented here is intended to assist researchers in selecting the appropriate tool compound for their studies.

Quantitative Comparison of PIN1 Inhibitors

The following table summarizes the in vitro inhibitory activity of API-1 and several peptide-based PIN1 inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison of their potency.

InhibitorTypeTargetAssayIC50 (nM)Ki (nM)Cell-Based Assay (IC50)Reference
API-1 Small MoleculePIN1 PPIase DomainNot Specified72.3[1][2][3][4][5]-0.683-4.16 µM (various HCC cell lines)[2][4][2][4]
D-PEPTIDE Linear PeptidePIN1 PPIase DomainPPIase Assay-20.4[6]Blocks cell cycle progression in HeLa cells[6]
L-PEPTIDE Linear PeptidePIN1 PPIase DomainPPIase Assay-507[6]-[6]
BJP-06-005-3 Covalent PeptidePIN1 Active Site (Cys113)PPIase Assay4848[7][8]Reduces viability in various cancer cell lines (dose and time-dependent)[7]
CRYPEVEIC Cyclic PeptidePIN1 Active SitePPIase Assay-500-[9]

Experimental Protocols

Detailed methodologies for the key assays used to characterize these inhibitors are provided below. These protocols are based on established methods in the field.

Chymotrypsin-Coupled PPIase Isomerase Inhibition Assay

This spectrophotometric assay is a standard method for measuring the catalytic activity of PIN1 and the potency of its inhibitors. The principle of the assay is that the substrate, typically a peptide like Suc-Ala-pSer-Pro-Phe-pNA, is only cleaved by chymotrypsin (B1334515) when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the conversion from the cis to the trans form, and the subsequent cleavage by chymotrypsin releases p-nitroaniline, which can be quantified by measuring absorbance at 390 nm.

Materials:

  • Recombinant human PIN1 (e.g., GST-tagged)

  • Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) or similar

  • α-chymotrypsin

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilution (or vehicle control), and the PIN1 enzyme.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 10°C).[9]

  • Initiate the reaction by adding the substrate to each well.

  • Immediately add α-chymotrypsin to each well.

  • Monitor the increase in absorbance at 390 nm over time using a microplate reader.

  • The initial reaction rates are calculated from the linear phase of the absorbance curve.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Binding Assay

The FP assay is a homogeneous method used to measure the binding affinity of inhibitors to PIN1. It relies on the change in the polarization of fluorescent light emitted from a labeled tracer peptide upon binding to the larger PIN1 protein. Unlabeled inhibitors compete with the fluorescent tracer for binding to PIN1, causing a decrease in fluorescence polarization.

Materials:

  • Recombinant human PIN1

  • Fluorescently labeled tracer peptide (e.g., fluorescein-labeled peptide)

  • Assay buffer: e.g., 50 mM phosphate (B84403) buffer, pH 7.5, 150 mM NaCl

  • Inhibitor compounds

  • Black, non-binding 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the inhibitor dilution (or vehicle control).

  • Add the PIN1 protein to each well to initiate the binding reaction.

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to reach binding equilibrium.[10]

  • Measure the fluorescence polarization using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[10][11]

  • The percentage of inhibition is calculated based on the change in polarization values.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a competitive binding model.

Cell Viability Assay (e.g., CCK-8 Assay)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of PIN1 inhibitors on cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells to produce a formazan (B1609692) dye.

Materials:

  • Cancer cell lines (e.g., SK-Hep-1, SNU-423, Hep3B)

  • Complete cell culture medium

  • Inhibitor compounds

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compounds in the complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the inhibitor dilutions (or vehicle control).

  • Incubate the cells for a specified duration (e.g., 96 hours).[8]

  • Add the CCK-8 reagent to each well and incubate for 1-4 hours in the incubator.[12]

  • Measure the absorbance at 450 nm using a microplate reader.[12]

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by PIN1 and a general workflow for inhibitor screening.

PIN1_miRNA_Biogenesis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERK ERK XPO5 XPO5 ERK->XPO5 phosphorylates pXPO5 p-XPO5 XPO5->pXPO5 PIN1_pXPO5 PIN1-pXPO5 (inactive) pXPO5->PIN1_pXPO5 XPO5_pre_miRNA XPO5-pre-miRNA (active export complex) pXPO5->XPO5_pre_miRNA binds PIN1 PIN1 PIN1->pXPO5 isomerizes pre_miRNA pre-miRNA pre_miRNA->XPO5_pre_miRNA pre_miRNA_cyto pre-miRNA XPO5_pre_miRNA->pre_miRNA_cyto exports Dicer Dicer pre_miRNA_cyto->Dicer miRNA mature miRNA Dicer->miRNA RISC RISC miRNA->RISC mRNA_degradation mRNA Degradation or Translational Repression RISC->mRNA_degradation API1 API-1 API1->PIN1 inhibits

Caption: PIN1-mediated regulation of miRNA biogenesis and the inhibitory action of API-1.

PIN1_KRAS_Signaling_Pathway KRAS Oncogenic KRAS ERK_pathway ERK Signaling Pathway KRAS->ERK_pathway PIN1 PIN1 ERK_pathway->PIN1 activates c_Myc c-Myc NRF2 NRF2 c_Myc->NRF2 binds to promoter ARE_genes Antioxidant Response Element (ARE) Genes NRF2->ARE_genes activates transcription Redox_balance Redox Balance ARE_genes->Redox_balance PIN1->c_Myc activates Cell_growth Pancreatic Cancer Cell Growth Redox_balance->Cell_growth promotes BJP BJP-06-005-3 BJP->PIN1 inhibits

Caption: Role of PIN1 in the KRAS signaling pathway and its impact on pancreatic cancer cell growth.

Inhibitor_Screening_Workflow start Start: Library of Potential Inhibitors biochemical_assay Biochemical Assay (e.g., PPIase Assay) start->biochemical_assay determine_ic50 Determine IC50/Ki biochemical_assay->determine_ic50 binding_assay Binding Assay (e.g., Fluorescence Polarization) determine_ic50->binding_assay determine_kd Determine Kd binding_assay->determine_kd cell_based_assay Cell-Based Assay (e.g., Cell Viability) determine_kd->cell_based_assay determine_cellular_ic50 Determine Cellular IC50 cell_based_assay->determine_cellular_ic50 lead_compound Lead Compound Identification determine_cellular_ic50->lead_compound

Caption: A generalized experimental workflow for the screening and characterization of PIN1 inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of PIN1 Inhibitor API-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling the potent PIN1 inhibitor API-1 are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of API-1, offering clarity and building trust in laboratory safety protocols.

Core Safety and Handling Protocols

When handling this compound, it is imperative to adhere to strict safety measures to minimize exposure and prevent contamination.[1] Always operate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] The use of comprehensive Personal Protective Equipment (PPE) is mandatory.[1]

Essential Personal Protective Equipment (PPE):

  • Respiratory Protection: A self-contained breathing apparatus is recommended for handling larger quantities or in situations with inadequate ventilation.[1]

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat or protective suit should be worn to prevent skin contact.[1]

Quantitative Data and Physical Properties

A thorough understanding of the physicochemical properties of API-1 is crucial for its safe handling and disposal.

PropertyValueReference
Molecular Formula C₁₅H₁₃F₃N₆O₂[1]
Molecular Weight 366.30 g/mol [1]
Appearance Crystalline solid
Storage Temperature Powder: -20°C (3 years), 4°C (2 years)
In solvent: -80°C (6 months), -20°C (1 month)

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the disposal of small quantities of API-1 typically used in a research laboratory setting. This protocol is based on general principles for the disposal of hazardous chemical waste and specific information available for API-1 and analogous compounds.

1. Preparation for Disposal:

  • Ensure all required PPE is correctly worn.

  • Designate a specific area within a chemical fume hood for the disposal procedure.

  • Have all necessary materials readily available, including waste containers, absorbent materials, and decontamination solutions.

2. Disposal of Unused Solid API-1:

  • Carefully transfer any unused solid API-1 into a clearly labeled hazardous waste container.

  • The container should be robust, chemically resistant, and have a secure lid.

  • Label the container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

3. Disposal of Contaminated Labware (e.g., pipette tips, tubes, glassware):

  • Non-breakable waste: Place contaminated disposable items such as pipette tips and microfuge tubes directly into a designated hazardous waste bag or container.

  • Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual API-1. Collect the rinse solvent as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

4. Management of Spills:

  • In the event of a spill, evacuate non-essential personnel from the area.[1]

  • Wearing full PPE, cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand, or diatomite).[1]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate the spill area by wiping with a cloth soaked in alcohol (e.g., ethanol or isopropanol).[1] Place the used cleaning materials into the hazardous waste container.

  • Ensure the area is well-ventilated to allow any residual vapors to dissipate.

5. Final Disposal:

  • All containers of hazardous waste must be sealed and stored in a designated, secure area away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_streams Waste Segregation cluster_containment Containment cluster_final_disposal Final Disposal prep_ppe Don Appropriate PPE solid_waste Unused Solid API-1 prep_ppe->solid_waste liquid_waste Contaminated Solvents prep_ppe->liquid_waste labware_waste Contaminated Labware prep_ppe->labware_waste prep_area Work in Fume Hood prep_area->solid_waste prep_area->liquid_waste prep_area->labware_waste hw_container Labeled Hazardous Waste Container solid_waste->hw_container liquid_waste->hw_container decon Decontaminate Surfaces with Alcohol labware_waste->decon ehs_pickup Arrange for EHS Pickup hw_container->ehs_pickup decon->hw_container

This compound Disposal Workflow

Disclaimer: This guide is intended for informational purposes for laboratory professionals. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information. Adherence to all applicable regulations is essential.

References

Personal protective equipment for handling PIN1 inhibitor API-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the PIN1 inhibitor, API-1. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling API-1, a comprehensive approach to personal protection is necessary to minimize exposure, even though the substance is not classified as hazardous.[1] The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or airborne particles of the API-1 powder.[1]
Hand Protection Protective gloves (e.g., Nitrile)Prevents direct skin contact with the compound.[1]
Body Protection Impervious clothing (e.g., laboratory coat)Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Suitable respiratorRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust or aerosols.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of API-1 and to ensure the safety of laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • The use of a chemical fume hood is recommended when handling the powdered form to avoid the formation of dust and aerosols.[1]

  • Ensure easy access to a safety shower and an eye wash station.[1]

Safe Handling Protocol:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Prevent the formation and inhalation of dust and aerosols.[1]

  • Use appropriate PPE as detailed in the table above.

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a tightly sealed container.[1]

  • Keep in a cool, well-ventilated place, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder (for up to 3 years) and -80°C for the substance in solvent (for up to 2 years).[1]

Donning and Doffing of Personal Protective Equipment (PPE)

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don3 3. Goggles Don4 4. Gloves End Handling Complete Don4->End Proceed with work Doff1 1. Gloves Doff2 2. Goggles Doff3 3. Lab Coat Doff4 4. Respirator Wash2 Wash Hands Doff4->Wash2 Start Start Handling API-1 Start->Don1 Prepare for handling End->Doff1 Begin decontamination Wash1 Wash Hands Disposal_Plan cluster_waste_collection Waste Collection cluster_decontamination Decontamination Collect1 1. Place unused API-1 in a labeled hazardous waste container Collect2 2. Collect all contaminated consumables (gloves, wipes, etc.) Collect3 3. Place contaminated items in the same hazardous waste container Decon1 1. Absorb any spills with inert material Collect3->Decon1 Decon2 2. Scrub contaminated surfaces and equipment with alcohol Decon3 3. Dispose of decontamination materials in the hazardous waste container Seal Seal Hazardous Waste Container Decon3->Seal Start Waste Generation Start->Collect1 ContactEHS Contact Environmental Health & Safety (EHS) for pickup Seal->ContactEHS End Proper Disposal ContactEHS->End

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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PIN1 inhibitor API-1
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。